molecular formula C28H45NO8 B12290726 Ambiguine CAS No. 68388-52-3

Ambiguine

Katalognummer: B12290726
CAS-Nummer: 68388-52-3
Molekulargewicht: 523.7 g/mol
InChI-Schlüssel: PZQUJIBUDVFDII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ambiguines are a class of isonitrile-containing indole alkaloids naturally produced by cyanobacteria, specifically the Fischerella ambigua species . These compounds feature synthetically challenging tetra- or pentacyclic carbon skeletons derived from tryptophan and geranyl diphosphate, which have made them attractive targets for total synthesis . Bioassay-guided fractionation has identified several ambiguine isonitriles that exhibit significant antibacterial properties . Among their most notable activities, this compound K and M isonitriles demonstrate potent effects against Mycobacterium tuberculosis , while this compound A isonitrile shows strong activity against Bacillus anthracis . The complex chemical structures and promising bioactivities of these compounds make them valuable for research in natural products chemistry, medicinal chemistry, and as leads in antibacterial drug discovery .

Eigenschaften

CAS-Nummer

68388-52-3

Molekularformel

C28H45NO8

Molekulargewicht

523.7 g/mol

IUPAC-Name

[11-ethyl-9,16-dihydroxy-6,8,18-trimethoxy-13-(2-methoxyethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate

InChI

InChI=1S/C28H45NO8/c1-7-29-14-25(10-11-33-3)9-8-19(31)27-17-12-16-18(34-4)13-26(36-6,20(17)21(16)37-15(2)30)28(32,24(27)29)23(35-5)22(25)27/h16-24,31-32H,7-14H2,1-6H3

InChI-Schlüssel

PZQUJIBUDVFDII-UHFFFAOYSA-N

Kanonische SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)OC)O)OC)O)CCOC

Herkunft des Produkts

United States

Foundational & Exploratory

what are ambiguine isonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Ambiguine Isonitriles: From Natural Sources to Therapeutic Potential

Abstract

The this compound isonitriles represent a fascinating and potent class of indole alkaloids derived from cyanobacteria. Characterized by a unique isonitrile functional group, these compounds exhibit a broad spectrum of pronounced biological activities, including potent antimicrobial, antifungal, and cytotoxic effects. This guide provides a comprehensive technical overview of the this compound isonitriles, consolidating current knowledge on their chemical structure, natural biosynthesis, and proposed mechanisms of action. We further present detailed, field-proven methodologies for their isolation, structural elucidation, and bioactivity screening. By synthesizing experimental protocols with mechanistic insights and structure-activity relationship (SAR) data, this document aims to serve as a critical resource for researchers seeking to explore the therapeutic and synthetic potential of these remarkable natural products.

Introduction to the this compound Isonitriles

The this compound isonitriles are a family of complex, polycyclic indole alkaloids first isolated from the terrestrial blue-green alga (cyanobacterium) Fischerella ambigua. These compounds belong to the larger class of hapalindole-type natural products but are distinguished by the presence of a reactive isonitrile moiety (–N≡C), which is crucial to their biological activity. Their discovery has spurred significant interest within the drug development community due to their potent bioactivities against a range of clinically relevant targets. Notably, they have demonstrated strong activity against multidrug-resistant bacteria, pathogenic fungi, and various cancer cell lines, marking them as promising leads for next-generation therapeutic agents.

Chemical Structure and Properties

The core chemical architecture of the this compound isonitriles is a rigid, fused ring system derived from an indole precursor. Variations within the family arise from differing patterns of halogenation (typically chlorine), oxidation, and stereochemistry. The isonitrile group, a key pharmacophore, confers a unique electronic and steric profile that is believed to underpin the compounds' high reactivity and potent biological effects.

G This compound This compound Isonitrile membrane Bacterial/Fungal Cell Membrane This compound->membrane Targets cancer_cell Cancer Cell This compound->cancer_cell Targets disruption Membrane Integrity Disruption membrane->disruption ros ROS Generation / Enzyme Inhibition cancer_cell->ros death Cell Death / Growth Inhibition disruption->death apoptosis Apoptosis ros->apoptosis G biomass Cyanobacterial Biomass (Lyophilized) extraction Solvent Extraction (DCM/MeOH) biomass->extraction partition Liquid-Liquid Partition (Hexane/aq. MeOH) extraction->partition silica Silica Gel Chromatography (VLC) partition->silica Polar Fraction hplc Reversed-Phase HPLC (C18) silica->hplc Active Fractions pure Pure this compound Isonitriles hplc->pure

Introduction: Cyanobacteria as a Frontier for Natural Product Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Ambiguine Alkaloids from Cyanobacteria

Cyanobacteria, often referred to as blue-green algae, represent an ancient and prolific phylum of microorganisms that have evolved a sophisticated metabolic machinery for producing a vast array of secondary metabolites. These natural products exhibit remarkable structural complexity and potent biological activities, making them a fertile ground for drug discovery.[1][2] Among the diverse classes of compounds isolated from these organisms, the indole alkaloids of the Stigonematales order stand out. This group, which includes the hapalindoles, fischerindoles, welwitindolinones, and ambiguines, is characterized by intricate polycyclic architectures and significant therapeutic potential.[1][2]

The this compound alkaloids, first isolated in 1992 from Fischerella ambigua, are a particularly fascinating subgroup.[3][4] They are distinguished by the presence of an isoprene unit at the C-2 position of the indole core, which often cyclizes to form an additional seven-membered ring, resulting in a unique pentacyclic scaffold.[2] Many ambiguines also feature an isonitrile or nitrile functional group and can be halogenated, adding to their structural diversity and biological potency.[2][4] This guide provides a comprehensive technical overview of the discovery of this compound alkaloids, from their isolation and characterization to their biosynthesis, chemical synthesis, and promising biological activities, tailored for researchers and professionals in natural product chemistry and drug development.

Isolation and Purification: A Bioassay-Guided Approach

The discovery of new this compound alkaloids often follows a bioassay-guided fractionation strategy, where crude extracts of cyanobacterial biomass are systematically purified, with each fraction being tested for a specific biological activity (e.g., antimicrobial or cytotoxic effects).[5][6] The producing organisms are typically filamentous cyanobacteria belonging to the Stigonematales order, including genera such as Fischerella, Hapalosiphon, and Westiellopsis.[2][7]

Experimental Protocol: Representative Workflow for this compound Isolation

This protocol outlines a generalized, yet detailed, workflow for the isolation of this compound alkaloids from a laboratory-scale culture of Fischerella ambigua. The causality behind each step is explained to provide a deeper understanding of the process.

1. Cultivation and Biomass Harvesting:

  • Step 1.1: Cultivate Fischerella ambigua (e.g., strain UTEX 1903) in a suitable liquid medium (e.g., BG-11) under controlled conditions of light and temperature until sufficient biomass is achieved (typically several liters of culture).

  • Step 1.2: Harvest the cyanobacterial biomass by filtration or centrifugation.

  • Step 1.3: Lyophilize (freeze-dry) the collected biomass to yield a stable, dry powder. This is critical as it removes water, which would otherwise interfere with the initial extraction using organic solvents.

2. Extraction:

  • Step 2.1: Macerate the freeze-dried biomass (e.g., 2-3 g) repeatedly with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[5]

  • Rationale: This solvent combination is effective for extracting a broad range of metabolites, from nonpolar to moderately polar compounds, which encompasses the physicochemical properties of most this compound alkaloids.

  • Step 2.2: Combine the solvent extracts and evaporate the solvent in vacuo to yield a crude extract. This crude extract is the starting point for bioassays and chromatographic fractionation.

3. Chromatographic Fractionation:

  • Step 3.1: Initial Fractionation (Silica Gel Chromatography):

    • Apply the crude extract to a silica gel column.

    • Elute the column with a step gradient of increasing polarity, starting with a nonpolar solvent like hexane or CH₂Cl₂ and gradually increasing the proportion of a more polar solvent like ethyl acetate or MeOH.[5]

    • Collect fractions and test for the desired biological activity. The active fractions are pooled for further purification.

    • Causality: This step separates the complex mixture into simpler fractions based on polarity, significantly reducing the complexity for subsequent, higher-resolution steps.

  • Step 3.2: Size-Exclusion Chromatography (Sephadex LH-20):

    • Dissolve the active, pooled fractions in a suitable solvent (e.g., methanol or a CH₂Cl₂/MeOH mixture).

    • Apply the solution to a Sephadex LH-20 column and elute with the same solvent.[5]

    • Causality: This technique separates molecules based on their size. It is highly effective for removing pigments and other high-molecular-weight contaminants that are common in cyanobacterial extracts.

  • Step 3.3: High-Performance Liquid Chromatography (HPLC):

    • Subject the purified fractions to reversed-phase HPLC (RP-HPLC) using a C18 column.

    • Elute with a gradient of water and an organic solvent such as acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Monitor the elution profile with a UV detector (the indole chromophore of ambiguines absorbs around 230 and 275 nm) and collect peaks corresponding to individual compounds.[5]

    • Causality: RP-HPLC provides the high resolution necessary to separate structurally similar this compound congeners from one another, yielding pure compounds for structural elucidation.

Workflow Diagram: this compound Isolation

G cluster_cultivation Cultivation & Harvesting cluster_extraction Extraction cluster_purification Purification Cascade Culture Cyanobacterial Culture (e.g., Fischerella ambigua) Harvest Harvesting & Lyophilization Culture->Harvest Extract Solvent Extraction (CH₂Cl₂:MeOH) Harvest->Extract Crude Crude Extract Extract->Crude Silica Silica Gel Chromatography (Polarity Separation) Crude->Silica Bioassay Bioassay-Guided Fraction Selection Crude->Bioassay Sephadex Sephadex LH-20 (Size Exclusion) Silica->Sephadex Silica->Bioassay HPLC Reversed-Phase HPLC (High-Resolution Separation) Sephadex->HPLC Sephadex->Bioassay Pure Pure this compound Alkaloids HPLC->Pure

Caption: Bioassay-guided workflow for isolating this compound alkaloids.

Structural Elucidation and Chemical Diversity

The this compound alkaloids possess fused penta- and hexacyclic carbon skeletons.[7] Their structures are determined using a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular formula.

  • Infrared (IR) Spectroscopy: Crucial for identifying the characteristic isonitrile (–N≡C) functional group, which shows a sharp absorption around 2125 cm⁻¹.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is used to piece together the carbon skeleton and establish the relative stereochemistry of the numerous chiral centers.[5][7]

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the complete structure, including the absolute stereochemistry.[5]

The family includes tetracyclic and pentacyclic variants, with the latter formed by the cyclization of the C-2 isoprene unit.[2] Further diversity arises from chlorination, epoxidation, and the presence of nitrile or isothiocyanate groups instead of the more common isonitrile.[2]

The this compound Biosynthetic Pathway

The biosynthesis of this compound alkaloids is a complex process that begins with precursors from primary metabolism and involves a cascade of remarkable enzymatic transformations. The genetic blueprint for this pathway is encoded within a large, 42 kbp biosynthetic gene cluster (BGC) named the 'amb' cluster, identified in Fischerella ambigua.[8][9][10]

Key Biosynthetic Steps:

  • Precursor Formation: The pathway starts with two primary building blocks: a tryptophan-derived indole isonitrile and the C10 isoprenoid unit, geranyl pyrophosphate (GPP).[2][7]

  • Core Scaffold Assembly: A pivotal enzyme, a "Stig cyclase," catalyzes a remarkable three-step reaction: geranylation of the indole at the C-3 position, followed by a[11][11]-sigmatropic (Cope) rearrangement and subsequent cyclization to form the core hapalindole skeleton.[12]

  • Formation of the this compound Skeleton: A C-2 indole dimethylallyltransferase then attaches a second prenyl group (from dimethylallyl pyrophosphate, DMAPP) to the hapalindole core. This "reverse" prenylation is the defining step leading to the this compound class.[8][12]

  • Late-Stage Tailoring: The immense structural diversity of the ambiguines is generated by a suite of late-stage tailoring enzymes. The 'amb' gene cluster contains several genes for non-heme iron-dependent oxygenases, which are responsible for regio- and stereospecific chlorinations, hydroxylations, and epoxidations that decorate the core scaffold.[8][10][13]

Diagram: Proposed Biosynthetic Pathway of this compound Alkaloids

G Tryptophan Tryptophan IndoleIsonitrile Indole Isonitrile Intermediate Tryptophan->IndoleIsonitrile AmbI1-3 enzymes GPP Geranyl Pyrophosphate (GPP) HapalindoleCore Hapalindole Core (Tetracyclic) GPP->HapalindoleCore Stig Cyclase (Geranylation, Cope Rearrangement, Cyclization) DMAPP Dimethylallyl Pyrophosphate (DMAPP) AmbiguineCore This compound Core (Tetracyclic) DMAPP->AmbiguineCore C-2 Prenyltransferase IndoleIsonitrile->HapalindoleCore Stig Cyclase (Geranylation, Cope Rearrangement, Cyclization) HapalindoleCore->AmbiguineCore C-2 Prenyltransferase PentacyclicAmbiguines Pentacyclic Ambiguines AmbiguineCore->PentacyclicAmbiguines Rieske-type enzymes (Cyclization) DiverseAmbiguines Diverse this compound Family PentacyclicAmbiguines->DiverseAmbiguines Late-Stage Tailoring (Halogenation, Oxidation, Hydroxylation)

Caption: Key enzymatic stages in this compound alkaloid biosynthesis.

Total Synthesis: Navigating Molecular Complexity

The intricate, densely functionalized, and stereochemically rich structures of the this compound alkaloids present a formidable challenge for chemical synthesis.[4] Successful total syntheses not only confirm the proposed structures but also provide access to analogs for structure-activity relationship (SAR) studies. Several elegant synthetic routes have been developed, often featuring innovative strategies.

Key Synthetic Strategies:

  • Convergent Approaches: Many syntheses are convergent, meaning that large fragments of the molecule are prepared separately and then joined together late in the synthesis. For example, the total synthesis of (+)-ambiguine G utilized a convergent strategy where two key components of the carbon framework were joined via a pivotal [4+3] cycloaddition reaction.[3][4][11]

  • Sequential Indole Functionalization: An alternative strategy involves building the complex architecture step-by-step from a simple indole starting material. The first total synthesis of a pentacyclic member, (–)-ambiguine P, employed sequential alkylations of an indole core.[14] A key step in this synthesis was an intramolecular Nicholas reaction to forge the characteristic seven-membered ring.[14]

Diagram: Conceptual Workflow of this compound Total Synthesis

G cluster_strategy Start Simple Precursors (e.g., Indole, Carvone) KeyFragmentA Key Fragment A (e.g., Indole portion) Start->KeyFragmentA KeyFragmentB Key Fragment B (e.g., Cyclohexanone portion) Start->KeyFragmentB CoreAssembly Core Assembly KeyFragmentA->CoreAssembly KeyFragmentB->CoreAssembly CoreScaffold Assembled Core Scaffold CoreAssembly->CoreScaffold e.g., [4+3] Cycloaddition, Nicholas Reaction LateStage Late-Stage Functionalization CoreScaffold->LateStage e.g., Oxidation, Group Installation Target Target this compound Alkaloid LateStage->Target

Caption: A convergent strategy for the total synthesis of ambiguines.

Potent Biological Activities and Therapeutic Promise

The this compound alkaloids exhibit a broad spectrum of potent biological activities, underscoring their potential as leads for drug development.[15][16][17] Their antimicrobial and cytotoxic properties are particularly noteworthy.

  • Antibacterial Activity: Many ambiguines show strong activity against pathogenic bacteria, including multidrug-resistant strains. Notably, they have been evaluated against Mycobacterium tuberculosis (the causative agent of TB) and Bacillus anthracis (the agent of anthrax).[5][9]

  • Antifungal Activity: The initial discovery of ambiguines was driven by their fungicidal properties.[3][4]

  • Cytotoxic and Anticancer Activity: Several ambiguines display potent cytotoxicity against various cancer cell lines. This compound I isonitrile, for instance, induces cell death in breast cancer cells and is also a powerful inhibitor of the pro-inflammatory transcription factor NF-κB, with an IC₅₀ of 30 nM.[4]

Table: Biological Activities of Selected this compound Alkaloids
AlkaloidBiological ActivityTarget Organism/Cell LinePotency (MIC or IC₅₀)Reference
Fischthis compound B AntibacterialMycobacterium tuberculosisMIC: 2 µM[7]
This compound A Isonitrile AntibacterialBacillus anthracisMIC: 1.0 µM[6]
This compound I Isonitrile Anti-inflammatoryNF-κB InhibitionIC₅₀: 30 nM[4]
This compound I Isonitrile CytotoxicHT-29 Colon Cancer-[4]
This compound I Isonitrile CytotoxicMCF-7 Breast Cancer-[4]
This compound K Isonitrile AntibacterialMycobacterium tuberculosisMIC: 6.6 µM[6]
This compound M Isonitrile AntibacterialMycobacterium tuberculosisMIC: 7.5 µM[6]

Conclusion and Future Directions

The this compound alkaloids represent a remarkable class of natural products discovered from cyanobacteria. Their journey from isolation to synthesis highlights the power of natural product chemistry in uncovering novel molecular architectures with significant therapeutic potential. The elucidation of their biosynthetic pathway has revealed fascinating enzymatic machinery that could be harnessed for future synthetic biology applications. While their complex structures pose a significant synthetic hurdle, continued innovation in synthetic chemistry will undoubtedly make these molecules and their analogs more accessible for extensive pharmacological evaluation. Future research should focus on elucidating their precise mechanisms of action, expanding SAR studies with synthetically derived analogs, and exploring the biosynthetic potential of other Stigonematales cyanobacteria to uncover further structural and biological diversity.

References

biological activity of ambiguine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Ambiguine Compounds

Abstract

This compound compounds represent a structurally complex class of indole alkaloids derived from cyanobacteria, primarily of the Stigonematales order. These natural products have garnered significant scientific interest due to their potent and broad-spectrum biological activities. This guide provides a comprehensive technical overview of the known biological effects of this compound alkaloids, focusing on their antibacterial, antifungal, and cytotoxic properties. We delve into the current understanding of their mechanisms of action, including the inhibition of critical bacterial metabolic pathways and the modulation of key signaling cascades, such as NF-κB, in cancer cells. Furthermore, this document furnishes detailed, field-proven experimental protocols for assessing these bioactivities, including bioassay-guided fractionation, minimum inhibitory concentration (MIC) determination, and MTT-based cytotoxicity assays. Quantitative efficacy data are systematically presented, and key workflows and signaling pathways are visualized to provide researchers and drug development professionals with a thorough and actionable resource for advancing the study of these promising therapeutic leads.

Introduction to this compound Alkaloids

This compound alkaloids are a family of intricate secondary metabolites belonging to the larger hapalindole-type alkaloid class.[1][2] First isolated from cyanobacteria (blue-green algae) such as Fischerella ambigua, Hapalosiphon hibernicus, and Westiellopsis prolifica, these compounds are characterized by a fused tetracyclic or pentacyclic ring system.[3][4] Many members of this family feature an uncommon isonitrile functional group and may be halogenated (typically with chlorine), adding to their structural diversity and chemical complexity.[3][5]

The biosynthesis of ambiguines is complex, originating from tryptophan and geranyl diphosphate.[3] The identification of the this compound (amb) biosynthetic gene cluster has revealed the enzymatic machinery responsible for their formation, including enzymes for isonitrile synthesis and late-stage C-H activations that lead to the diverse array of this compound structures.[4] This structural complexity is matched by a broad range of potent biological activities, including significant antibacterial, antifungal, and cytotoxic effects, positioning them as compelling scaffolds for drug discovery programs.[1][3][6]

Bio-Discovery Workflow: From Cyanobacteria to Pure Compound

The discovery of this compound compounds is a classic example of natural product chemistry, relying on bioassay-guided fractionation to isolate active molecules from a complex biological matrix. This systematic process ensures that chemical separation efforts are continually focused on the fractions that exhibit the desired biological effect.

The general workflow begins with the mass culture of the source cyanobacterium, such as Fischerella ambigua.[3] The biomass is harvested and subjected to solvent extraction to create a crude extract. This extract is then tested in a primary biological screen (e.g., an antibacterial assay). If active, the extract undergoes successive rounds of chromatographic separation, with each resulting fraction being re-tested for activity. This iterative process progressively purifies the active constituent, leading to the isolation of a single bioactive compound whose structure is then determined using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

G cluster_0 Step 1: Source & Extraction cluster_1 Step 2: Bioassay-Guided Fractionation cluster_2 Step 3: Structural Elucidation A Mass Culture of Cyanobacterium (e.g., Fischerella ambigua) B Harvest & Lyophilize Biomass A->B C Solvent Extraction (e.g., CH2Cl2:MeOH) B->C D Crude Extract C->D E Primary Bioassay (e.g., Antimicrobial Screen) D->E Is Active? F Initial Chromatography (e.g., Silica Gel Column) E->F G Test Fractions for Activity F->G H Pool Active Fractions G->H I Secondary Chromatography (e.g., HPLC) H->I J Test Fractions for Activity I->J K Pure Bioactive Compound J->K L Spectroscopic Analysis (MS, 1D/2D NMR) K->L M Structure Confirmation (e.g., X-ray Crystallography) L->M N Identified this compound Compound M->N

Caption: Workflow for Bioassay-Guided Isolation of this compound Compounds.

Spectrum of Biological Activities

This compound alkaloids exhibit a remarkable range of biological activities, making them subjects of intense research for potential therapeutic applications.

Antibacterial Activity

Numerous this compound isonitriles have demonstrated potent activity against a variety of bacterial pathogens, including clinically significant and drug-resistant strains.[3] Bioassay-guided fractionation of extracts from Fischerella ambigua has led to the isolation of compounds with strong antibacterial properties.[3] Notably, ambiguines have shown efficacy against Mycobacterium tuberculosis and Bacillus anthracis.[3] For instance, this compound K and M isonitriles are particularly active against M. tuberculosis, while this compound A isonitrile is highly potent against B. anthracis.[3]

Antifungal Activity

The initial discovery of this compound isonitriles was driven by their fungicidal properties.[6] this compound H and I isonitriles, isolated from a Fischerella species, have been reported to possess both antibacterial and antimycotic (antifungal) activity. This dual activity is a highly desirable trait for new antimicrobial drug candidates, as it suggests a broad spectrum of action.

Cytotoxic (Anticancer) Activity

Beyond their antimicrobial effects, several this compound compounds and their structural relatives have displayed significant cytotoxicity against various cancer cell lines. This has opened a promising avenue for their investigation as anticancer agents. This compound I isonitrile has been shown to be a potent inhibitor of the NF-κB transcription factor (IC50 = 30 nM) and exhibits cytotoxic activity against HT-29 colon cancer and MCF-7 breast cancer cells.[2] Further studies revealed that it induces caspase-independent cell death in MCF-7 cells. Hapalindole H, a structurally related alkaloid, also acts as a potent NF-κB inhibitor and induces apoptosis in prostate cancer cells by affecting the intrinsic mitochondrial pathway.[2]

Other Reported Activities

The biological profile of this compound-type alkaloids extends to other areas as well. Some members of the broader hapalindole family have been reported to have insecticidal and phytotoxic activities.[6] For example, the phytotoxicity of this compound D isonitrile has been linked to its ability to inhibit mitosis. This wide array of activities underscores the potential for these compounds to interact with multiple biological targets.

Quantitative Efficacy Analysis

The potency of this compound compounds is best illustrated by their quantitative measures of activity, such as the Minimum Inhibitory Concentration (MIC) for antimicrobial effects and the half-maximal inhibitory concentration (IC50) for cytotoxic or enzyme-inhibiting effects.

CompoundBiological ActivityTarget Organism / Cell LinePotency (MIC or IC50)Reference(s)
This compound A Isonitrile AntibacterialBacillus anthracis1.0 µM (MIC)[3]
This compound K Isonitrile AntibacterialMycobacterium tuberculosis6.6 µM (MIC)[3]
This compound M Isonitrile AntibacterialMycobacterium tuberculosis7.5 µM (MIC)[3]
This compound I Isonitrile NF-κB Inhibition(Biochemical Assay)30 nM (IC50)[2]
This compound I Isonitrile CytotoxicityHT-29 Colon CancerActive[2]
This compound I Isonitrile CytotoxicityMCF-7 Breast CancerActive[2]
Hapalindole H NF-κB Inhibition(Biochemical Assay)0.76 µM (IC50)[2]
Hapalindole H CytotoxicityPC-3 Prostate Cancer0.02 µM (IC50)[2]
Note: Hapalindole H is a closely related hapalindole-type alkaloid often studied alongside ambiguines.

Mechanisms of Action

Understanding the molecular basis for the biological activities of this compound compounds is crucial for their development as therapeutic agents. Research has begun to uncover several key mechanisms.

Antimicrobial Mechanism

The antibacterial action of many isonitrile-containing natural products, including ambiguines, is increasingly understood to involve covalent modification of essential bacterial enzymes.[7] Recent studies on monoisonitriles have revealed that these compounds can act as covalent inhibitors, specifically targeting the active site cysteine residues of enzymes critical for bacterial survival.[7] Two such targets identified are:

  • FabF (β-ketoacyl-ACP synthase II): An essential enzyme in the bacterial fatty acid biosynthesis pathway.

  • GlmS (Glutamine-fructose-6-phosphate aminotransferase): A key enzyme in the hexosamine pathway, which is vital for cell wall construction.[7]

By covalently binding to and inactivating these enzymes, the isonitrile compounds disrupt fundamental metabolic processes, leading to bacteriostasis or cell death.[7] Additionally, some related hapalindoles have been found to inhibit bacterial RNA synthesis by directly interacting with RNA polymerase.[8]

Cytotoxic Mechanism: Modulation of the NF-κB Signaling Pathway

A significant mechanism underlying the anticancer potential of ambiguines is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a transcription factor that plays a central role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[9] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy.[9]

This compound I isonitrile and Hapalindole H are potent inhibitors of this pathway.[2] By blocking NF-κB activation, these compounds can prevent the transcription of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL), thereby sensitizing cancer cells to apoptosis or inducing cell death directly. The effect of Hapalindole H on the mitochondrial membrane further suggests that these compounds can trigger the intrinsic apoptotic pathway.[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Transcription Transcription of Anti-Apoptotic Genes (e.g., Bcl-2, XIAP) Survival Cell Survival & Proliferation Transcription->Survival Apoptosis Apoptosis This compound This compound Compounds This compound->IKK INHIBITS

Caption: Putative Mechanism: Inhibition of NF-κB Pathway by Ambiguines.

Key Experimental Methodologies

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the .

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and efficient technique for determining the MIC of a compound against a specific bacterium.[10][11][12]

Objective: To find the lowest concentration of an this compound compound that visibly inhibits bacterial growth in vitro.

Materials:

  • Sterile 96-well microtiter plates

  • Test this compound compound, dissolved in a suitable solvent (e.g., DMSO)

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum, adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • Positive control (standard antibiotic) and negative control (vehicle solvent)

  • Microplate reader or visual assessment

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the dissolved this compound compound stock solution to the first column of wells, creating a 1:2 dilution. Mix thoroughly.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column. This creates a concentration gradient.

  • Control Wells: Designate wells for a positive control (broth + inoculum + standard antibiotic), a negative/growth control (broth + inoculum + vehicle), and a sterility control (broth only).

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to each well (except the sterility control). The final volume in each well is now 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the this compound compound in which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[11]

G A Prepare 2-fold serial dilutions of this compound compound in 96-well plate B Add standardized bacterial inoculum (~5x10^5 CFU/mL) to each well A->B C Incubate plate at 37°C for 18-24h B->C D Assess bacterial growth (visual turbidity or OD600) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Experimental Workflow for MIC Determination via Broth Microdilution.

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[13][14][15] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15]

Objective: To determine the cytotoxic effect of an this compound compound on a cancer cell line and calculate its IC50 value.

Materials:

  • Adherent cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Sterile 96-well flat-bottom plates

  • Test this compound compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[13]

  • Multichannel pipette, incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of the MTT stock solution to each well.[14][15]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shake on an orbital shaker for 15 minutes.[13]

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570-590 nm.[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion and Future Directions

This compound compounds stand out as a highly promising class of natural products with a diverse and potent range of biological activities. Their efficacy against critical bacterial pathogens and various cancer cell lines, underpinned by specific mechanisms such as enzymatic inhibition and modulation of the NF-κB pathway, validates their potential as scaffolds for next-generation therapeutics. The established protocols for bio-discovery and activity assessment provide a robust framework for continued research.

Despite these advances, several areas warrant further investigation. The full spectrum of their biological targets remains to be elucidated. Two key areas for future research include:

  • Anti-Biofilm Activity: Bacterial biofilms are a major cause of persistent infections and are notoriously resistant to conventional antibiotics.[16] Investigating the ability of this compound compounds to inhibit biofilm formation or eradicate established biofilms could open up new therapeutic avenues.[17][18][19]

  • Serine Protease Inhibition: Serine proteases are involved in a vast array of physiological and pathological processes, making them important drug targets.[20][21][22] Given that many indole alkaloids interact with enzymes, screening ambiguines for activity against key serine proteases (e.g., thrombin, elastase, or viral proteases) could uncover novel applications.[23]

Continued exploration into the synthesis, mechanisms, and broader biological profile of this compound alkaloids will be essential to fully unlock their therapeutic potential.

References

Introduction: A Remarkable Family of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Ambiguine Alkaloid Family: From Biosynthesis to Therapeutic Potential

The this compound alkaloids are a fascinating and structurally complex family of natural products isolated from cyanobacteria, particularly species like Fischerella ambigua and others belonging to the Stigonemataceae family.[1][2] These compounds are a subset of the larger hapalindole class of indole alkaloids, distinguished by unique structural modifications that impart a wide range of potent biological activities.[3][4] Their discovery has spurred significant interest within the scientific community, driven by their potential as leads for the development of new antibacterial, antifungal, and anticancer agents.[1][5][6]

This guide provides a comprehensive technical overview of the this compound alkaloid family, intended for researchers, scientists, and drug development professionals. We will delve into their structural diversity, biosynthetic origins, landmark achievements in total synthesis, and the spectrum of their biological activities, supported by detailed methodologies for their study.

Structural Architecture: The Core and Its Diversity

The this compound alkaloids are characterized by a complex polycyclic framework derived from tryptophan and geranyl diphosphate.[1] Their structural foundation is closely related to the hapalindoles, but with a key distinguishing feature: the presence of a reverse-prenyl group at the C2 position of the indole ring.[3] This addition is the gateway to the family's structural diversification.

The family is broadly classified into two major subclasses:

  • Tetracyclic Ambiguines: These members, such as this compound A and H, retain a four-ring system analogous to the hapalindoles but with the C2 reverse-prenylation.[6]

  • Pentacyclic Ambiguines: In this larger subclass, the reverse-prenyl group undergoes further intramolecular cyclization to form a distinctive seven-membered ring, creating a fused 6-6-6-5-7 pentacyclic scaffold.[3][6][7] This seven-membered ring can be further functionalized with epoxides, diols, or dienes, contributing to the vast structural diversity observed in compounds like this compound G and P.[3][5][6]

Further complexity arises from stereochemical variations, particularly at the C10 and C13 positions, which can feature a tertiary alcohol and a chlorine atom, respectively.[3][8] The presence of an isonitrile functional group is also a common feature, critical to their biological activity.

Compound Class Key Structural Features Primary Source
This compound A TetracyclicReverse-prenyl group at C2Fischerella ambigua
This compound G PentacyclicChlorinated (C13), contains a seven-membered ring with a dieneFischerella ambigua
This compound H TetracyclicIsonitrile, reverse-prenyl groupFischerella ambigua
This compound I PentacyclicIsonitrile, seven-membered ringFischerella ambigua
This compound K PentacyclicIsonitrile, seven-membered ringFischerella ambigua[1]
This compound P PentacyclicSeven-membered ring with a dieneFischerella ambigua

Biosynthesis: Nature's Synthetic Strategy

The intricate structures of this compound alkaloids are assembled through a sophisticated biosynthetic pathway. The identification of the 42 kbp this compound (amb) biosynthetic gene cluster in Fischerella ambigua UTEX1903 has provided critical insights into their formation.[7]

The pathway commences with precursors 3-((Z)-2'-isocyanoethenyl) indole and geranyl pyrophosphate. A key step involves the tailoring of a hapalindole G intermediate by a C-2 indole dimethylallyltransferase, which installs the signature reverse-prenyl group, thereby committing the molecule to the this compound pathway.[7]

The remarkable structural diversification is achieved through late-stage C-H activations. The gene cluster contains five nonheme iron-dependent oxygenase genes, which are believed to orchestrate regio- and stereospecific modifications, including chlorination, hydroxylation, and epoxidation, to generate the various congeners observed in nature.[7]

Ambiguine_Biosynthesis precursors Tryptophan + Geranyl Diphosphate hap_G Hapalindole G (Tetracyclic Core) precursors->hap_G [Multiple Steps] amb_A This compound A (Tetracyclic) hap_G->amb_A Amb Dimethylallyl -transferase (C2-Prenylation) penta_core Pentacyclic Core amb_A->penta_core Intramolecular Cyclization diverse_amb Diverse this compound Derivatives (G, I, P, etc.) penta_core->diverse_amb Late-stage Oxidations (Oxygenases) - Chlorination - Hydroxylation - Epoxidation

Caption: Simplified proposed biosynthetic pathway of this compound alkaloids.

Total Synthesis: Conquering Molecular Complexity

The structural intricacy and potent bioactivities of the this compound alkaloids have made them highly challenging and attractive targets for total synthesis.[3] Synthetic efforts not only provide a definitive confirmation of their structure but also enable access to analogues for structure-activity relationship (SAR) studies.

Key achievements include the total synthesis of this compound H, this compound G, and this compound P.[3][5][6] These syntheses showcase state-of-the-art synthetic strategies:

  • Convergent Strategies: Many approaches involve the synthesis of key fragments that are later joined, such as the convergent synthesis of the ABCD ring core of ambiguines.[3][5]

  • [4+3] Cycloaddition: The total synthesis of (+)-ambiguine G featured a pivotal [4+3] cycloaddition reaction to construct the challenging seven-membered ring.[5][9] This strategic move efficiently conjoins two complex fragments of the molecule.

  • Sequential Indole Functionalization: The synthesis of (–)-ambiguine P utilized sequential alkylations of the indole core to rapidly build the pentacyclic framework, demonstrating an alternative and powerful approach to assembling the complex scaffold.[6]

These synthetic routes provide a platform for producing derivatives that are inaccessible from natural sources, allowing for a systematic exploration of the pharmacophore and optimization of biological activity.

Biological Activities and Therapeutic Potential

The this compound family exhibits a broad spectrum of potent biological activities, positioning them as promising leads for drug discovery.

Antibacterial Activity

Numerous this compound isonitriles have demonstrated significant antibacterial properties. Their activity is particularly notable against clinically relevant and resilient pathogens.

  • Mycobacterium tuberculosis : this compound K and M isonitriles are potent inhibitors, with reported Minimum Inhibitory Concentration (MIC) values of 6.6 µM and 7.5 µM, respectively.[1][10]

  • Bacillus anthracis : this compound A isonitrile shows exceptionally potent activity against the causative agent of anthrax, with a reported MIC of 1.0 µM.[1][10]

Compound Target Organism MIC (µM) Reference
This compound A isonitrileBacillus anthracis1.0[1][10]
This compound K isonitrileMycobacterium tuberculosis6.6[1][10]
This compound M isonitrileMycobacterium tuberculosis7.5[1][10]
Antifungal Activity

The initial discovery of this compound isonitriles was linked to their fungicidal properties.[2] Members of the broader hapalindole family, including the ambiguines, are recognized for their activity against various fungal strains, suggesting their potential as novel antifungal agents.[6]

Anticancer Activity

Several this compound alkaloids have displayed significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer therapeutics.

  • Cytotoxicity: this compound I isonitrile has shown cytotoxic effects against HT-29 colon cancer and MCF-7 breast cancer cells.[5][9]

  • Mechanism of Action: In MCF-7 cells, this compound I isonitrile has been shown to induce caspase-independent cell death, suggesting a novel mechanism that could be effective in apoptosis-resistant cancers.[5][9]

Anti-inflammatory Activity

Beyond cytotoxicity, ambiguines have shown potential as modulators of inflammatory pathways. This compound I isonitrile is a potent inhibitor of the NF-κB (Nuclear Factor kappa B) signaling pathway, with a reported IC₅₀ of just 30 nM.[5][9] The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases and cancers. This potent inhibition suggests a strong therapeutic potential for ambiguines in these areas.

NFkB_Pathway_Inhibition stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Complex stimulus->ikk Activates ikb_nfkb IκB-NF-κB Complex (Inactive) ikb_p P-IκB nfkb NF-κB (Active) ikb_nfkb->nfkb Releases NF-κB ikk->ikb_nfkb Phosphorylates IκB nucleus Nucleus nfkb->nucleus Translocates to transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription Induces This compound This compound I Isonitrile This compound->ikk Inhibits? Isolation_Workflow culture 1. Mass Culture of F. ambigua extract 2. Solvent Extraction culture->extract bioassay1 Bioassay Screen extract->bioassay1 silica 3. Silica Gel Chromatography bioassay1->silica Active bioassay2 Bioassay Screen silica->bioassay2 hplc 4. RP-HPLC Purification bioassay2->hplc Active Fractions pure_comp 5. Pure Active Compound hplc->pure_comp elucidation 6. Structural Elucidation (NMR, MS, X-ray) pure_comp->elucidation

References

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Ambiguine K Isonitrile

Foreword: The this compound alkaloids, a family of complex indole alkaloids isolated from cyanobacteria, represent a significant frontier in natural product chemistry and drug discovery.[1][2] Their intricate polycyclic structures and potent biological activities, particularly their antimicrobial properties against pathogens like Mycobacterium tuberculosis, make them compelling targets for research.[1][3][4] this compound K isonitrile, a chlorinated member of this family, exemplifies the structural complexity that necessitates a multi-faceted spectroscopic approach for unambiguous characterization.[1] This guide provides a detailed exploration of the spectroscopic techniques and analytical logic required to elucidate and verify the structure of this compound K isonitrile, intended for researchers, chemists, and drug development professionals engaged in the study of complex natural products.

The Strategic Imperative: A Multi-Modal Spectroscopic Approach

The structural elucidation of a novel or complex natural product like this compound K isonitrile is not a linear process but an integrative puzzle. No single technique can provide the complete picture. Instead, we rely on a synergistic workflow where each spectroscopic method provides a unique and essential piece of information. Mass spectrometry defines the molecular formula, infrared and UV-visible spectroscopy identify key chromophores and functional groups, and a suite of advanced NMR experiments maps the intricate web of atomic connectivity and spatial relationships.

G cluster_0 Initial Characterization cluster_1 Connectivity & Stereochemistry MS Mass Spectrometry (MS) Formula Molecular Formula C₂₆H₂₉ClN₂O MS->Formula Provides Chlorine_Presence Presence of Chlorine MS->Chlorine_Presence Provides IR Infrared (IR) Isocyanate_Presence Isonitrile Group (-N≡C) IR->Isocyanate_Presence Identifies UV UV-Visible (UV-Vis) Indole_Moiety Indole Chromophore UV->Indole_Moiety Suggests NMR_1D 1D NMR (¹H, ¹³C, DEPT) Proton_Environment ¹H Chemical Shifts & Couplings NMR_1D->Proton_Environment Defines Carbon_Types ¹³C Chemical Shifts (CH₃, CH₂, CH, Cq) NMR_1D->Carbon_Types Defines NMR_2D 2D NMR (COSY, HSQC, HMBC) Planar_Structure 2D Connectivity Map NMR_2D->Planar_Structure Establishes XRay X-Ray Crystallography (Confirmation) Absolute_Stereoconfig Final 3D Structure XRay->Absolute_Stereoconfig Determines Formula->NMR_1D Inform Chlorine_Presence->NMR_1D Inform Isocyanate_Presence->NMR_1D Inform Indole_Moiety->NMR_1D Inform Proton_Environment->NMR_2D Guides Carbon_Types->NMR_2D Guides Planar_Structure->XRay Validates

Figure 1: Integrated workflow for the structural elucidation of this compound K isonitrile.

Mass Spectrometry: Defining the Molecular Formula

Expertise & Causality: The first step in analyzing any unknown compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough accuracy (typically <5 ppm) to distinguish between isobaric formulas. For this compound K isonitrile, Electrospray Ionization (ESI) is an effective soft ionization technique, as it minimizes fragmentation and preserves the molecular ion, which is crucial for accurate formula determination.

The presence of a chlorine atom is a key structural feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This isotopic signature produces a characteristic pattern in the mass spectrum: a pair of peaks separated by two mass units (e.g., [M+H]⁺ and [M+2+H]⁺) with a 3:1 intensity ratio. Observing this pattern is a rapid and reliable method for confirming the presence and number of chlorine atoms in the molecule.

Reported Data: this compound K isonitrile was isolated as colorless needles.[1][5] HRMS analysis using ESI in negative mode gave a quasi-molecular ion [M-H]⁻ at m/z 419.18979, establishing the molecular formula as C₂₆H₂₉ClN₂O.[1][5] Furthermore, the ESI mass spectrum exhibited a 3:1 ion cluster at m/z 443/445 for the [M+Na]⁺ adduct, confirming the presence of a single chlorine atom.[1][2][5]

ParameterObserved ValueConclusion
Ionization Mode ESI (Electrospray Ionization)Soft ionization suitable for complex natural products.
HRMS Ion ([M-H]⁻) m/z 419.18979Molecular Formula: C₂₆H₂₉ClN₂O.[1]
Isotopic Cluster ([M+Na]⁺) m/z 443 / 445 (3:1 ratio)Confirms the presence of one chlorine atom.[1][5]

Experimental Protocol: High-Resolution ESI-Mass Spectrometry

  • Sample Preparation: Dissolve ~0.1 mg of purified this compound K isonitrile in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known standard immediately prior to analysis to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Parameters: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal of the molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺) and minimize in-source fragmentation.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000 amu). Ensure the resolution is set high enough (>10,000) to achieve accurate mass measurements.

  • Data Analysis: Process the acquired data to identify the monoisotopic mass of the parent ion. Use the instrument's software to calculate the elemental composition that best fits the measured accurate mass. Examine the spectrum for the characteristic 3:1 isotopic pattern confirming the presence of chlorine.

Vibrational & Electronic Spectroscopy: Identifying Key Functional Groups

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a powerful, non-destructive technique for identifying specific functional groups based on their characteristic vibrational frequencies. For this compound K isonitrile, the most diagnostic feature is the isonitrile (R–N≡C) group. The N≡C triple bond stretch of an isonitrile is highly specific, appearing in a relatively quiet region of the spectrum where few other functional groups absorb. This makes its identification unambiguous. The frequency for isonitriles typically appears between 2100-2150 cm⁻¹, a key diagnostic marker that distinguishes it from the related nitrile (R–C≡N) group, which absorbs at higher frequencies (2210-2260 cm⁻¹).[6]

Reported Data: The IR spectrum of this compound K isonitrile shows a strong absorption band at νₘₐₓ 2125 cm⁻¹ .[1][2][5] This frequency falls squarely within the expected range for an isonitrile moiety and is a critical piece of evidence for its presence in the structure.[1][2][5]

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, making it particularly useful for identifying conjugated systems and aromatic chromophores. The indole ring system, which forms the core of the this compound alkaloids, has a characteristic UV absorption profile. Typically, indole and its simple derivatives show two main absorption bands: a stronger band around 220-230 nm and a weaker, broader band with fine structure around 270-290 nm.[7][8]

Reported Data: The UV spectrum of this compound K isonitrile, recorded in methanol, displayed absorption maxima at λₘₐₓ 230 nm and 275 nm .[1][2][5] This absorption pattern is highly characteristic of the indole moiety, providing strong evidence for its presence in the molecular scaffold.[1][2]

Experimental Protocol: IR and UV-Vis Spectroscopy

  • IR Sample Preparation (FTIR-ATR): Place a small amount of the solid, purified compound directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • IR Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically generate the transmittance or absorbance spectrum.

  • UV-Vis Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.2-1.0 AU).

  • UV-Vis Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution. Scan across a range of approximately 200-600 nm to record the absorption spectrum. Identify the wavelengths of maximum absorbance (λₘₐₓ).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule as complex as this compound K isonitrile, a combination of 1D (¹H, ¹³C) and 2D experiments is essential.

1D NMR: The Atomic Census (¹H and ¹³C)

Expertise & Causality:

  • ¹H NMR: Provides information about the number and type of protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, while the coupling constant (J) reveals the number of neighboring protons, helping to establish connectivity through bonds.

  • ¹³C NMR: Shows the signals for each unique carbon atom. The chemical shift indicates the type of carbon (e.g., sp³, sp², carbonyl). The isonitrile carbon is particularly diagnostic, appearing far downfield (δ > 150 ppm) due to its unique electronic structure.[1][5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is run to differentiate between carbon types (CH₃, CH₂, CH, and quaternary carbons), which is crucial for correctly assigning the signals in the ¹³C spectrum.

Reported Data for this compound K Isonitrile: The ¹H and ¹³C NMR spectra revealed all 29 proton and 26 carbon resonances required by the molecular formula.[5] Key diagnostic signals confirmed the presence of the major structural motifs identified by other spectroscopic methods.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts (δ) for this compound K Isonitrile [1][5]

PositionδC (ppm)δH (ppm), multiplicity, J (Hz)Key Structural Feature
Isonitrile
-N≡C 158.2-Highly deshielded isonitrile carbon.[1][5]
Indole Moiety
5111.06.98, d, J=7.1Aromatic protons of a 1,2,3-trisubstituted ring.[1][5]
6123.27.07, dd, J=7.8, 7.1Aromatic protons of a 1,2,3-trisubstituted ring.[1]
7108.37.09, d, J=7.8Aromatic protons of a 1,2,3-trisubstituted ring.[1]
Chlorinated Methine
1366.44.47, mDeshielded methine due to adjacent chlorine atom.[1][5]
Vinyl Group
20143.26.06, dd, J=17.6, 11.0Characteristic vinyl proton signals.[1][5]
21118.75.43 (E), 5.36 (Z)Characteristic vinyl proton signals.[1]
Methyl Groups
1725.11.51, sGem-dimethyl group.
1829.81.38, sGem-dimethyl group.
1923.01.62, sMethyl on a quaternary carbon.
2726.21.58, sMethyl on a double bond.
2818.41.57, sMethyl on a double bond.
2D NMR: Mapping the Molecular Framework

Expertise & Causality: While 1D NMR identifies the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling). This is used to trace out spin systems, such as the -CH-CH₂- fragments within the molecule.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the primary method for assigning carbon resonances based on their known proton assignments.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. These "long-range" correlations are used to connect the individual spin systems identified by COSY and to link them to quaternary carbons and heteroatoms.[9][10]

Structural Elucidation via 2D NMR: The planar structure of this compound K isonitrile was pieced together by a logical analysis of its 2D NMR data.[1]

  • Indole Connectivity: HMBC correlations from the aromatic protons H-5 to C-9, H-6 to C-4 and C-8, and H-7 to C-9 firmly established the connectivity within the indole ring system.[1][5]

  • Connecting the Rings: The gem-dimethyl protons (H₃-17 and H₃-18) showed HMBC correlations to both C-4 (on the indole ring) and C-16, linking this portion of the molecule.[1][5]

  • Mapping Spin Systems: COSY data identified an isolated spin system from H-13 through H₂-14 to H-15.[1][5] HMBC correlations from the gem-dimethyl groups (H₃-17/18) to C-15 connected this fragment to the rest of the molecule.[1]

  • Final Connections: Further long-range HMBC correlations were used to establish the final ring closures and the placement of the remaining functional groups, leading to the complete planar structure.[1][5]

Figure 2: Diagram illustrating key COSY and HMBC correlations for structural assembly.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound K isonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup: The experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity. The instrument should be properly tuned and shimmed for the specific sample.

  • 1D Spectra Acquisition:

    • ¹H: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time.

    • DEPT-135: Acquire a DEPT-135 spectrum to distinguish CH/CH₃ (positive signals) from CH₂ (negative signals) carbons. Quaternary carbons are not observed.

  • 2D Spectra Acquisition: Acquire a standard suite of 2D experiments using the instrument's default parameter sets, adjusting as necessary:

    • COSY: To map ¹H-¹H couplings.

    • HSQC: To map one-bond ¹H-¹³C correlations.

    • HMBC: To map long-range ¹H-¹³C correlations. This is often the longest experiment.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Analyze the 1D spectra to identify all signals and then use the 2D spectra to systematically build the molecular structure by connecting the spin systems.

Final Confirmation: X-ray Crystallography

While the combination of MS, IR, UV, and NMR can define the planar structure and suggest relative stereochemistry, it cannot definitively establish the absolute configuration. X-ray crystallography is the gold standard for this purpose. By diffracting X-rays off a single, high-quality crystal of the compound, one can generate a three-dimensional electron density map and determine the precise spatial arrangement of every atom.

For this compound K isonitrile, single-crystal X-ray diffraction analysis was successfully performed, which not only confirmed the planar structure derived from NMR analysis but also unambiguously determined the absolute stereochemistry as 10R, 11S, 12R, 13R, and 15R.[1] This final step provides the ultimate validation of the structural elucidation process.

References

The Ambiguine Alkaloids: A Technical Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Bioactive Natural Products

The ambiguine alkaloids, a structurally complex family of indole alkaloids isolated from cyanobacteria of the order Stigonematales, represent a compelling class of natural products with a diverse range of potent biological activities.[1][2] First identified in 1992, these compounds are characterized by a unique polycyclic ring system, often featuring an isonitrile or nitrile functional group, and a variable degree of chlorination.[2][3][4] Their intricate architecture and significant bioactivities, including anticancer, antibacterial, and antifungal properties, have made them a subject of intense research in both natural product synthesis and pharmacology.[1][2][5]

This technical guide provides an in-depth exploration of the mechanisms of action of this compound alkaloids, with a focus on their anticancer properties. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering insights into the molecular pathways targeted by these compounds, detailed experimental protocols for their study, and a summary of their structure-activity relationships.

Anticancer Mechanism of Action: Targeting the NF-κB Signaling Pathway

A primary mechanism through which this compound alkaloids exert their anticancer effects is the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][6] This pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers, contributing to tumor growth, survival, and metastasis.

Inhibition of IκB Kinase (IKKβ) and Downregulation of NF-κB Subunits

This compound I isonitrile has been identified as a potent inhibitor of the NF-κB pathway, with an IC50 value of 30 nM.[3][4] The inhibitory action is directed at the IκB kinase (IKK) complex, specifically targeting the IKKβ subunit.[4] In the canonical NF-κB pathway, IKKβ phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically composed of p65 and p50 subunits) to translocate into the nucleus and activate the transcription of pro-survival genes.

By inhibiting IKKβ, this compound I isonitrile prevents the phosphorylation and degradation of IκBα.[4] This results in the sequestration of the p65 and p50 NF-κB subunits in the cytoplasm, effectively blocking their nuclear translocation and transcriptional activity.[4] Immunoblot analyses have confirmed a dose-dependent downregulation of both p65 and p50 subunits in cancer cells treated with this compound I isonitrile.[4]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound alkaloids.

Induction of Caspase-Independent Apoptosis and Cell Cycle Arrest

The inhibition of the NF-κB pathway by this compound alkaloids leads to the induction of apoptosis in cancer cells. Notably, this programmed cell death occurs through a caspase-independent mechanism.[3][4] While many apoptotic pathways converge on the activation of caspases, certain stimuli can trigger cell death without their involvement. In studies with MCF-7 breast cancer cells, treatment with this compound I isonitrile led to an increase in the sub-G1 cell population, indicative of apoptosis, without the activation of caspase-7.[3][4]

The apoptotic effect is also associated with a blockage of the cell cycle in the G1 phase.[3][4] This suggests that this compound alkaloids interfere with the cellular machinery that governs the transition from the G1 to the S phase of the cell cycle, preventing cancer cells from replicating their DNA and proliferating. This G1 arrest, coupled with the induction of caspase-independent apoptosis, contributes to the overall cytotoxic effect of these compounds.

Antimicrobial and Antifungal Activities

In addition to their anticancer properties, this compound alkaloids exhibit potent antimicrobial and antifungal activities.[1][5] Several this compound isonitriles have demonstrated significant inhibitory effects against a range of pathogenic bacteria and fungi.

Antibacterial Activity

This compound isonitriles have shown notable activity against Gram-positive bacteria, including Mycobacterium tuberculosis and Bacillus anthracis.[5] For instance, this compound K and M isonitriles display potent activity against M. tuberculosis, while this compound A isonitrile is highly effective against B. anthracis.[5] The exact molecular mechanism of their antibacterial action is still under investigation, but it is likely distinct from their anticancer mechanism and may involve the disruption of essential bacterial cellular processes. The isonitrile functional group is thought to play a crucial role in their antimicrobial efficacy.

Antifungal Activity

The fungicidal properties of this compound isonitriles have also been reported.[3] While the specific fungal targets have not been fully elucidated, the mechanism may involve the disruption of fungal cell membrane integrity or the inhibition of key enzymes essential for fungal survival. The broad-spectrum antifungal activity of these compounds makes them interesting candidates for the development of new antifungal agents.

Quantitative Bioactivity Data

The following table summarizes the reported cytotoxic and antimicrobial activities of selected this compound alkaloids.

AlkaloidActivity TypeTargetMeasurementValue (µM)Reference
This compound I IsonitrileNF-κB Inhibition-IC500.03[3][4]
This compound I IsonitrileCytotoxicityHT-29 Colon CancerEC504.35[3][4]
This compound I IsonitrileCytotoxicityMCF-7 Breast CancerEC501.7[3][4]
This compound K IsonitrileAntibacterialM. tuberculosisMIC6.6[5]
This compound M IsonitrileAntibacterialM. tuberculosisMIC7.5[5]
This compound A IsonitrileAntibacterialB. anthracisMIC1.0[5]

Structure-Activity Relationships

The biological activity of this compound alkaloids is closely linked to their complex chemical structures. Key structural features that influence their potency include:

  • The Isonitrile Group: The presence of the isonitrile functional group is a recurring feature in many of the most active this compound alkaloids and is considered crucial for their biological effects.

  • Chlorination: The presence and position of chlorine atoms on the alkaloid scaffold can significantly impact bioactivity.

  • The Pentacyclic Core: The rigid, pentacyclic structure of many ambiguines provides a specific three-dimensional conformation that is likely important for target binding.

  • The Seven-Membered Ring: Variations in the functionalization of the seven-membered ring in pentacyclic ambiguines can modulate their activity.

Further research through the synthesis and biological evaluation of a wider range of this compound analogs is needed to fully delineate the structure-activity relationships and to guide the design of more potent and selective derivatives.

Experimental Protocols

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity. It is based on the ability of the SRB dye to bind to protein components of cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound alkaloid for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

Figure 2: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

NF-κB Inhibition: Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB using a reporter gene system.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase).

  • Compound Treatment: Treat the transfected cells with the this compound alkaloid for a short pre-incubation period.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis: After the stimulation period, lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Compound Dilution: Prepare a serial dilution of the this compound alkaloid in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the test microorganism.

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The this compound alkaloids are a promising class of natural products with significant potential for the development of new anticancer, antibacterial, and antifungal therapies. Their ability to potently inhibit the NF-κB signaling pathway provides a clear mechanism for their anticancer effects. While the precise molecular targets of their antimicrobial activities are still being elucidated, their broad-spectrum efficacy warrants further investigation.

Future research should focus on:

  • Elucidating the specific molecular targets of this compound alkaloids in bacteria and fungi to better understand their antimicrobial mechanisms of action.

  • Conducting detailed structure-activity relationship studies through the synthesis and biological evaluation of a wider array of this compound analogs to optimize their potency and selectivity.

  • Investigating the in vivo efficacy and safety of lead this compound compounds in preclinical animal models of cancer and infectious diseases.

  • Exploring the potential for synergistic combinations of this compound alkaloids with existing chemotherapeutic or antimicrobial agents.

The continued exploration of the this compound alkaloids holds great promise for the discovery of novel therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

Introduction: The Ambiguines, a Class of Structurally Complex Indole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Ambiguine Alkaloids

The ambiguines are a fascinating and structurally intricate family of indole alkaloids produced by cyanobacteria (blue-green algae), particularly from the order Stigonematales, with Fischerella ambigua being a notable source.[1][2] First isolated in the early 1990s, they belong to the larger hapalindole family of natural products.[3] What distinguishes the ambiguines is the presence of an additional isoprene unit, typically as a reverse-prenyl group, attached to the C-2 position of the indole core.[3][4] This seemingly minor addition unlocks a cascade of structural complexity, leading to densely functionalized tetracyclic and pentacyclic frameworks that have captivated synthetic chemists and pharmacologists alike.[5]

These natural products are not merely chemical curiosities; they exhibit a wide spectrum of potent biological activities, including significant antifungal and antimicrobial properties, with some members showing efficacy against critical pathogens like Mycobacterium tuberculosis and Bacillus anthracis.[3][6] Their complex architecture and promising bioactivities make the ambiguines compelling targets for total synthesis and valuable lead compounds in drug discovery programs. This guide provides a comprehensive overview of their chemical and physical properties, biosynthetic origins, biological activities, and the experimental methodologies used for their study.

Chemical Structure and Diversity

The structural foundation of the ambiguines is a hapalindole core, which is a tetracyclic system derived from a tryptamine unit and a monoterpene. The defining feature of the this compound subfamily is the C-2 prenylation of this core.

  • Tetracyclic vs. Pentacyclic Skeletons: The this compound family is broadly divided into two structural subclasses:

    • Tetracyclic Ambiguines: These compounds, such as this compound H, retain the basic hapalindole framework with the added C-2 reverse-prenyl group.[5]

    • Pentacyclic Ambiguines: In the more complex members of the family, this prenyl group cyclizes to connect the indole C-2 position with the distal cyclohexane ring, forming a characteristic seven-membered ring.[1][3] This fusion creates a rigid and sterically hindered pentacyclic scaffold (a 6-6-6-5-7 ring system) that presents a formidable challenge for chemical synthesis.[7]

  • Functional Group Diversity: Nature has decorated the this compound scaffold with a remarkable variety of functional groups, leading to numerous congeners (e.g., ambiguines A-Q). This diversity arises from late-stage enzymatic tailoring of the core structure.[7][8] Common modifications include:

    • Isonitriles and Nitriles: Many ambiguines feature an isonitrile (-N≡C) or nitrile (-C≡N) group, which contributes significantly to their biological activity.

    • Halogenation: Chlorinated congeners, such as this compound G, are common, with the chlorine atom typically found at the C-13 position.[5][9]

    • Oxidation: A wide array of oxidative modifications are observed, including hydroxyls, epoxides, and ketones, which further contribute to the structural and stereochemical complexity.[4]

The combination of a polycyclic core, up to eight contiguous stereocenters, and diverse functional groups makes the ambiguines a rich source of chemical diversity and a challenging subject for stereoselective synthesis.[7]

Biosynthesis: Nature's Blueprint for Complexity

Understanding the biosynthesis of ambiguines provides critical insight into the origin of their complex structures. The pathway is orchestrated by a dedicated set of enzymes encoded within the this compound (amb) biosynthetic gene cluster, which has been identified in Fischerella ambigua.[7][10]

The biosynthesis begins with precursors common to all hapalindole-type alkaloids: 3-((Z)-2′-isocyanoethenyl) indole and geranyl pyrophosphate (GPP).[7] A series of cyclizations forms the initial hapalindole core. The key step that defines the this compound pathway is the subsequent prenylation at the C-2 position of the indole ring, catalyzed by a specific dimethylallyltransferase enzyme.[7][8] This step attaches the characteristic isoprene unit.

Following this crucial C-2 functionalization, a suite of late-stage tailoring enzymes, particularly non-heme iron-dependent oxygenases, diversifies the this compound scaffold.[7][8] These enzymes perform regio- and stereospecific reactions, including chlorination, hydroxylation, and epoxidation, to generate the wide array of naturally occurring this compound congeners.

G cluster_0 Core Hapalindole Pathway cluster_1 This compound-Specific Pathway Indole-Isonitrile Indole-Isonitrile Hapalindole_Core Tetracyclic Hapalindole Precursor Indole-Isonitrile->Hapalindole_Core GPP Geranyl Pyrophosphate GPP->Hapalindole_Core Prenylation C-2 Prenylation (Dimethylallyltransferase) Hapalindole_Core->Prenylation Tetracyclic_this compound Tetracyclic this compound (e.g., this compound A) Prenylation->Tetracyclic_this compound Cyclization Cyclization Tetracyclic_this compound->Cyclization Pentacyclic_this compound Pentacyclic this compound Scaffold Cyclization->Pentacyclic_this compound Tailoring Late-Stage Tailoring (Oxygenases, Halogenases) Pentacyclic_this compound->Tailoring Final_Products Diverse this compound Congeners (G, P, etc.) Tailoring->Final_Products

Caption: Simplified biosynthetic pathway of this compound alkaloids.

Physicochemical Properties

As with most alkaloids, ambiguines are nitrogen-containing basic compounds. Their complex, largely nonpolar carbon skeletons render them insoluble in water but soluble in organic solvents like methanol, chloroform, and dimethyl sulfoxide.[11] While general physical properties can be inferred from their classification as alkaloids (e.g., crystalline solids, bitter taste), specific quantitative data has been precisely determined for several members of the family through total synthesis efforts.

PropertyThis compound G[12]This compound P[13]General Alkaloid Properties[11]
Appearance White SolidWhite SolidColorless, crystalline solids
Molecular Formula C₂₆H₃₁ClN₂OC₂₆H₃₂N₂O₂-
Molecular Weight 422.99 g/mol 416.55 g/mol -
Melting Point 224–226 °C>230 °C (dec.)Decompose on heating
Optical Rotation [α]²⁵_D_ +68 (c 0.1, CHCl₃)[α]²⁵_D_ -102 (c 0.1, CHCl₃)Typically optically active
Solubility Insoluble in water; soluble in organic solvents.Insoluble in water; soluble in organic solvents.Free bases insoluble in water; salts are soluble.

Chemical Properties and Reactivity

The chemical reactivity of ambiguines is dictated by their dense array of functional groups and sterically hindered polycyclic framework. The challenges encountered during their total synthesis provide the most profound insights into their chemical behavior.

  • The Indole Nucleus: While typically nucleophilic, the indole C-2 position is substituted, and the overall core is sterically congested, limiting its participation in typical indole reactions.

  • The Isonitrile Group: This functional group is a key feature. It can be hydrolyzed to a formamide and is a versatile handle for synthetic transformations.

  • The Diene/Enone Systems: Many pentacyclic ambiguines contain diene or enone functionalities within the seven-membered ring. These sites are targets for cycloadditions, reductions, and oxidations. For example, the synthesis of this compound P involved the oxidation of a ketone to an enone using DDQ, followed by reduction and elimination to form a diene system.[3]

  • Strategic Synthesis Reactions: The construction of the this compound core has necessitated the use of powerful and often complex chemical reactions, which speaks to the molecule's inherent stability and the challenge of its formation. Key reactions employed in successful syntheses include:

    • [4+3] Cycloadditions: Used to construct the signature seven-membered cyclohepta[b]indole motif.[3][12]

    • Nicholas Reaction: An effective method for forging the seven-membered ring through intramolecular alkylation of the indole C-2 position.[1][14]

    • Cope/Prins/Friedel-Crafts Cascades: Biomimetic strategies that enable the rapid assembly of the pentacyclic scaffold from simpler precursors.[13][15]

The causality behind these experimental choices lies in the need to overcome significant steric hindrance and control complex stereochemistry to build the rigid, fused-ring system.

Spectroscopic Characterization

The unambiguous determination of the complex three-dimensional structures of ambiguines relies on a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are the primary tools for structural elucidation. The ¹H NMR spectra typically show characteristic signals for the indole aromatic protons and numerous overlapping aliphatic signals from the polycyclic core.[2] HMBC (Heteronuclear Multiple Bond Correlation) is particularly crucial for establishing the connectivity across the entire carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula, which is the first step in identifying a new congener.[12][13]

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides definitive proof of the structure and, most importantly, the absolute stereochemistry of all chiral centers.[2][6]

Biological Activity and Potential Mechanisms of Action

The this compound alkaloids exhibit a compelling range of biological activities, making them attractive for further investigation in drug development.

  • Antimicrobial and Antifungal Activity: This is the most widely reported activity. This compound isonitriles have shown potent inhibitory effects against various fungi and bacteria.[16] Notably, ambiguines K and M are active against Mycobacterium tuberculosis with MIC values of 6.6 and 7.5 µM, respectively, while this compound A is highly potent against Bacillus anthracis with an MIC of 1.0 µM.[6]

  • Anticancer Potential: While less explored, related hapalindole-type alkaloids have demonstrated anticancer properties. Recent studies on hapalindole Q, which shares a structural core with the ambiguines, revealed that it induces noncanonical degradation of the Hippo pathway effector YAP1 through chaperone-mediated autophagy.[13] This suggests a potential mechanism by which ambiguines might exert cytotoxic effects in cancer cells, representing a promising avenue for future research.

G cluster_0 Proposed Mechanism of Action (Hapalindole-Type Alkaloids) This compound This compound / Hapalindole Alkaloid CMA Chaperone-Mediated Autophagy (CMA) This compound->CMA induces YAP1 YAP1 Protein (Hippo Pathway Effector) CMA->YAP1 targets Degradation YAP1 Degradation YAP1->Degradation undergoes CellGrowth Suppression of Cell Proliferation Degradation->CellGrowth

Caption: Potential mechanism of action via the Hippo/YAP1 pathway.

Experimental Protocols

The following sections outline generalized workflows for the isolation and characterization of this compound alkaloids, based on established methodologies in the literature. These protocols are self-validating, incorporating analytical steps to confirm the identity and purity of the products at each stage.

Protocol 1: Bioassay-Guided Isolation from Fischerella ambigua

This protocol describes a typical workflow for isolating bioactive ambiguines from cyanobacterial cultures.

  • Cultivation and Biomass Harvesting: Cultivate Fischerella ambigua (e.g., UTEX 1903) in a suitable growth medium under controlled light and temperature. Harvest the biomass by filtration or centrifugation.

  • Extraction: Lyophilize the harvested biomass. Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent like a mixture of dichloromethane/methanol or ethyl acetate to extract the alkaloids.

  • Bioassay-Guided Fractionation:

    • Test the crude extract for the desired biological activity (e.g., antibacterial activity against M. tuberculosis).

    • Subject the active crude extract to column chromatography (e.g., silica gel or Sephadex LH-20).

    • Collect fractions and test each for biological activity.

    • Pool the active fractions for further purification.

  • High-Performance Liquid Chromatography (HPLC):

    • Purify the active fractions using reversed-phase HPLC (e.g., C18 column) with a suitable solvent gradient (e.g., water/acetonitrile or water/methanol).

    • Monitor the separation using a UV detector.

    • Collect individual peaks corresponding to pure compounds.

  • Structural Verification: Confirm the identity and purity of the isolated compounds using HRMS and NMR spectroscopy as described in the workflow below.

Protocol 2: Spectroscopic Analysis Workflow
  • Sample Preparation: Dissolve a small, pure sample (~1-5 mg) of the isolated this compound in a deuterated solvent (e.g., CDCl₃, methanol-d₄, or DMSO-d₆) in an NMR tube.

  • Mass Spectrometry: Analyze a dilute solution of the sample via HRMS (e.g., ESI-TOF) to obtain the exact mass and determine the molecular formula.

  • 1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D NMR Acquisition: Acquire a standard set of 2D NMR spectra:

    • COSY: To establish ¹H-¹H spin-spin couplings and identify proton networks.

    • HSQC or HMQC: To correlate protons directly to their attached carbons.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the molecular fragments into the final structure.

  • Data Interpretation: Integrate all spectroscopic data (MS, 1D, and 2D NMR) to propose a planar structure.

  • Stereochemistry Determination: Use NOESY or ROESY experiments to determine the relative stereochemistry through space correlations. If a crystal can be obtained, use X-ray crystallography for unambiguous assignment of the absolute configuration.

G cluster_0 Isolation & Purification Workflow cluster_1 Structural Elucidation Workflow Culture Cyanobacterial Culture (F. ambigua) Extract Solvent Extraction Culture->Extract Fractionate Column Chromatography (Bioassay-Guided) Extract->Fractionate HPLC HPLC Purification Fractionate->HPLC Pure_Compound Pure this compound Isolate HPLC->Pure_Compound MS HRMS (Molecular Formula) Pure_Compound->MS NMR 1D & 2D NMR (Connectivity) MS->NMR XRAY X-Ray Crystallography (Stereochemistry) NMR->XRAY if crystalline Structure Final Structure Confirmed NMR->Structure XRAY->Structure

Caption: Integrated workflow for this compound isolation and characterization.

Conclusion and Future Outlook

The this compound alkaloids represent a pinnacle of structural complexity in natural products. Their dense polycyclic frameworks, rich stereochemistry, and diverse functionalities make them not only a significant challenge for chemical synthesis but also a promising source of new therapeutic agents. A thorough understanding of their physical and chemical properties, grounded in their biosynthesis and confirmed by modern spectroscopy, is essential for unlocking their full potential. Future efforts will likely focus on developing more efficient and scalable synthetic routes to access both the natural ambiguines and novel, rationally designed analogs.[1][13] Elucidating their precise mechanisms of biological action will be key to translating their potent in vitro activities into viable drug development programs.

References

Methodological & Application

Introduction: The Challenge and Significance of (+)-Ambiguine G

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Total Synthesis of (+)-Ambiguine G

The ambiguine alkaloids are a fascinating family of indole terpenoids produced by cyanobacteria, belonging to the larger hapalindole class of natural products.[1][2][3] These structurally complex molecules often feature a pentacyclic framework, multiple stereocenters, and, in many cases, a chlorine atom, which presents a significant hurdle for synthetic chemists.[1][4] (+)-Ambiguine G is a notable member of this family, distinguished by its chlorinated pentacyclic structure.[1][5][6] The biological activities of the this compound family, including potent antifungal and cytotoxic properties, make them attractive targets for drug discovery and development.[3][7][8]

This document outlines the first and only reported total synthesis of (+)-ambiguine G, accomplished by Hu and Rawal in 2021.[5][9] Their innovative and convergent 10-step synthesis from commercially available (S)-carvone oxide provides a blueprint for accessing this and other complex members of the this compound family.[1][5][6] The strategy's elegance lies in its early-stage installation of the key chlorine atom and a pivotal [4+3] cycloaddition to rapidly assemble the core structure.[5][6][10]

Retrosynthetic Analysis: A Convergent Strategy

The synthetic plan for (+)-ambiguine G is rooted in a convergent approach, bringing together two key fragments at a late stage. The retrosynthetic analysis reveals the key bond disconnections and strategic transformations that underpin this efficient synthesis.

G ambiguine_G (+)-Ambiguine G intermediate_1 Late-stage functionalization (Nitrile introduction, Hydroxyl removal) ambiguine_G->intermediate_1 intermediate_2 Pentacyclic Intermediate intermediate_1->intermediate_2 intermediate_3 Friedel-Crafts Cyclization intermediate_2->intermediate_3 intermediate_4 Tetracyclic Intermediate intermediate_3->intermediate_4 intermediate_5 [4+3] Cycloaddition intermediate_4->intermediate_5 chloro_ketone Chlorinated Cyclohexanone intermediate_5->chloro_ketone indole_fragment Indole Fragment intermediate_5->indole_fragment carvone_oxide (S)-Carvone Oxide chloro_ketone->carvone_oxide

Figure 1: Retrosynthetic analysis of (+)-ambiguine G.

The key strategic elements of this retrosynthesis include:

  • Late-stage functional group manipulations: The nitrile group is introduced near the end of the synthesis, and a hydroxyl group is removed in the final step.[1][5]

  • Friedel-Crafts cyclization: The indole core is fused to the carbocyclic framework via an intramolecular Friedel-Crafts reaction to form the pentacyclic system.

  • [4+3] Cycloaddition: This is the cornerstone of the synthesis, rapidly building the core tetracyclic structure by uniting the chlorinated cyclohexanone fragment and an indole-containing diene.[5][6][10]

  • Early-stage chlorination: The chlorine atom is incorporated early in the synthesis to avoid potential complications in more complex intermediates.[1][3][5]

Forward Synthesis: Detailed Protocols and Mechanistic Insights

The forward synthesis of (+)-ambiguine G is a testament to strategic planning and the development of novel synthetic methods. The synthesis is presented in three main stages: preparation of the key chlorinated cyclohexanone, the pivotal [4+3] cycloaddition and subsequent cyclization, and the final functional group transformations.

Stage 1: Synthesis of the Chlorinated Cyclohexanone Fragment

The synthesis commences with the commercially available and enantiopure (S)-carvone oxide. A critical challenge is the diastereoselective installation of a vinyl group and a chlorine atom on the cyclohexanone ring.[1][5]

Protocol 1: Alkoxide-Directed Vinylation and Chlorination

  • Hydrazone Formation: (S)-carvone oxide is first converted to its corresponding tosylhydrazone.

  • Directed Vinylation: The tosylhydrazone is treated with vinylmagnesium bromide. The existing alkoxide is proposed to direct the Grignard reagent to add from the face opposite to the isopropenyl group, achieving high diastereoselectivity.[6] This is followed by a copper(II) chloride-mediated hydrolysis of the hydrazone to furnish the desired hydroxy ketone.[6]

  • Stereoinvertive Chlorination: The resulting secondary alcohol is then converted to the chloride with complete inversion of stereochemistry using N-chlorosuccinimide (NCS) and triphenylphosphine (PPh₃).[6] This two-step sequence provides the crucial chloro ketone intermediate in a practical manner.[1][5]

G carvone_oxide (S)-Carvone Oxide tosylhydrazone Tosylhydrazone carvone_oxide->tosylhydrazone TsNHNH2 hydroxy_ketone Hydroxy Ketone tosylhydrazone->hydroxy_ketone 1. VinylMgBr 2. CuCl2 chloro_ketone Key Chloro Ketone hydroxy_ketone->chloro_ketone NCS, PPh3

Figure 2: Synthesis of the key chloro ketone fragment.

Stage 2: [4+3] Cycloaddition and Friedel-Crafts Cyclization

With the chlorinated fragment in hand, the focus shifts to the construction of the polycyclic core. A key innovation in this synthesis was the successful implementation of a [4+3] cycloaddition, a reaction that had previously proven challenging in this context.[5][11] The authors discovered that using an alkoxy diene, as opposed to a silyloxy diene, was crucial for the success of this transformation.[1][3][5]

Protocol 2: The Key Cycloadditions

  • Diene Formation: The chloro ketone is converted to the corresponding ethoxy diene via triflation followed by a Stille cross-coupling reaction.[7]

  • [4+3] Cycloaddition: The ethoxy diene is then reacted with an indolic silyl ether in the presence of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to promote the desired [4+3] cycloaddition.[7] This reaction cleanly affords the tetracyclic product.[7]

  • Friedel-Crafts Cyclization: The resulting tetracycle is treated with a Lewis acid like ethylaluminum dichloride to effect an intramolecular Friedel-Crafts reaction, closing the fifth ring and establishing the complete pentacyclic core of this compound G.

Stage 3: Endgame and Final Transformations

The final steps of the synthesis involve a series of carefully orchestrated transformations to install the nitrile group and remove a superfluous hydroxyl group.

Protocol 3: Late-Stage Functionalization

  • Reduction-Elimination-Oxidation: A novel one-pot sequence involving reduction, elimination, and oxidation transforms an enone intermediate into a pivotal hydroxy diene.[5][6][9]

  • Bromination and Cyanation: Direct introduction of the nitrile group proved difficult.[6] Therefore, the hydroxy diene is first selectively brominated at the distal carbon of the conjugated diene system using N-bromosuccinimide (NBS).[6] The resulting alkenyl bromide then undergoes a palladium-catalyzed cyanation to install the required nitrile group.[1][5]

  • Deoxygenation: In the final step, the hydroxyl group, having served its purpose in directing the late-stage functionalization, is removed under ionic hydrogenation conditions (boron trifluoride etherate and triethylsilane) to afford (+)-ambiguine G as a single diastereomer.[1][5][7]

Quantitative Data Summary

The efficiency of a total synthesis is a critical measure of its utility. The 10-step synthesis of (+)-ambiguine G is notable for its conciseness and respectable yields.

Step NumberTransformationStarting MaterialProductYield (%)
1Tosylhydrazone Formation(S)-Carvone OxideTosylhydrazoneHigh
2Vinylation/HydrolysisTosylhydrazoneHydroxy KetoneHigh (nearly complete diastereoselectivity)[6]
3ChlorinationHydroxy KetoneChloro KetoneGood
4Triflation/Stille CouplingChloro KetoneEthoxy DieneGood
5[4+3] CycloadditionEthoxy Diene & Indole FragmentTetracycleGood
6Friedel-Crafts CyclizationTetracyclePentacycleGood
7Reduction-Elimination-OxidationEnone IntermediateHydroxy DieneGood
8BrominationHydroxy DieneAlkenyl BromideHigh
9CyanationAlkenyl BromideNitrile IntermediateGood
10DeoxygenationNitrile Intermediate(+)-Ambiguine GGood

Note: Specific yields for each step can be found in the supporting information of the primary publication.[12]

Conclusion and Future Outlook

The total synthesis of (+)-ambiguine G by Hu and Rawal is a landmark achievement in natural product synthesis.[5] It provides the first chemical synthesis of a chlorinated pentacyclic this compound and showcases the power of strategic bond disconnections and the development of novel reaction methodologies.[5][6] The convergent nature of this synthesis and its efficiency make it a valuable platform for the synthesis of other members of the this compound family and for the generation of analogs for further biological evaluation.[7] This work will undoubtedly inspire further research into the synthesis and medicinal applications of these complex and biologically active natural products.

References

Application Note: Methodologies for Evaluating the Antimicrobial Efficacy of Ambiguines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ambiguines, a class of complex indole alkaloids produced by cyanobacteria, have demonstrated significant antimicrobial properties, positioning them as promising candidates for novel antibiotic development.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of ambiguines' antimicrobial activity. We move beyond standard protocols to address the unique challenges posed by natural products, such as solubility and delivery, ensuring data integrity and reproducibility. This document details methodologies from initial qualitative screening to precise quantitative assessment, including step-by-step protocols for agar diffusion and broth microdilution assays, data interpretation, and advanced techniques for activity-guided analysis.

Introduction to Ambiguines

Ambiguines are isonitrile-containing alkaloids isolated from branched, filamentous cyanobacteria, particularly species like Fischerella ambigua.[1][2][4] Their complex polycyclic structures, derived from tryptophan and geranyl diphosphate, have attracted significant interest from both synthetic chemists and pharmacologists.[1][2] Several members of the ambiguine family have shown potent activity against a range of bacterial pathogens, including clinically relevant species such as Mycobacterium tuberculosis and Bacillus anthracis.[1][4] For example, this compound K and M isonitriles exhibit Minimum Inhibitory Concentrations (MICs) of 6.6 µM and 7.5 µM against M. tuberculosis, respectively, highlighting their potential in addressing challenging infectious diseases.[2][4]

However, transitioning from a promising natural product to a validated lead compound requires rigorous and reliable bioassays. Natural products often present unique challenges not encountered with synthetic compound libraries, necessitating specialized handling and adapted protocols.

Critical Considerations for Testing Natural Products

The physicochemical properties of natural products like ambiguines demand careful consideration prior to initiating any antimicrobial assay. Overlooking these factors is a primary source of variability and non-reproducible results.

The Solubility Dilemma

The most significant challenge in testing ambiguines is their typically poor aqueous solubility.[5][6] These lipophilic molecules require an organic solvent for initial dissolution, which can interfere with the assay itself.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.[7] However, its concentration in the final assay medium must be carefully controlled. Many microorganisms are sensitive to DMSO at concentrations above 1-2.5%, which can lead to false-positive results or growth inhibition unrelated to the test compound.[8]

  • Precipitation Upon Dilution: A frequent issue is the precipitation of the compound when the DMSO stock is diluted into aqueous culture media.[6] This drastically reduces the effective concentration of the this compound, leading to an underestimation of its potency.

  • Causality and Best Practices: It is imperative to first determine the maximum non-inhibitory concentration (MNIC) of the chosen solvent (e.g., DMSO) on each microbial strain to be tested. This is done by running a standard assay with solvent dilutions alone (without the this compound) to identify the highest concentration that does not affect microbial growth. All subsequent assays must use a final solvent concentration at or below this MNIC.

Standardization and Controls

To ensure that results are reliable and comparable across different experiments and labs, adherence to standardized procedures is crucial.[8]

  • Inoculum Preparation: The density of the bacterial suspension used for inoculation must be standardized. The universally accepted method is to adjust the turbidity of the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.0 x 10⁸ Colony Forming Units (CFU)/mL.[8][9]

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media for susceptibility testing of non-fastidious aerobic bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][11] Their composition is well-defined and supports the growth of most pathogens while minimizing interference with antimicrobial agents.

  • Essential Controls: Every assay must include a panel of controls to be considered valid:

    • Negative (Growth) Control: Inoculum in media with solvent only (no this compound) to ensure the bacteria are viable.

    • Positive Control: A known, effective antibiotic (e.g., ciprofloxacin, gentamicin) to confirm the susceptibility of the test organism and the validity of the assay method.

    • Sterility Control: Media only (no inoculum) to check for contamination.[12]

Experimental Protocols & Workflows

The following section provides detailed protocols for the primary assays used to characterize the antimicrobial activity of ambiguines.

Workflow for Antimicrobial Screening

The overall process follows a logical progression from initial qualitative screening to precise quantitative analysis.

cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_quant Phase 3: Quantitative Analysis cluster_data Phase 4: Data Interpretation A Prepare this compound Stock in 100% DMSO D Agar Diffusion Assay (Qualitative) A->D E Broth Microdilution Assay (Quantitative) A->E B Culture & Standardize Bacterial Inoculum (0.5 McFarland) B->D B->E C Prepare Assay Media (Mueller-Hinton) C->D C->E F Measure Zone of Inhibition (mm) D->F G Determine MIC (µg/mL or µM) E->G F->G Inform Concentration Range for MIC cluster_controls Controls A Prepare 2x this compound Stock in Media C Add 200µL of 2x Stock to Well 1 A->C B Add 100µL Media to Wells 2-12 D Perform 2-Fold Serial Dilution (Wells 1 to 10) B->D K Well 11: Growth Control (Bacteria + Media) C->D Transfer 100µL E Discard 100µL from Well 10 D->E F Prepare Standardized Bacterial Inoculum in Media G Inoculate 100µL into Wells 1-11 F->G H Incubate Plate (37°C, 18-24h) G->H I Read MIC (Lowest Clear Well) H->I L Well 12: Sterility Control (Media Only)

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ambiguine A Isonitrile Against Bacillus anthracis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of ambiguine A isonitrile's antimicrobial activity against Bacillus anthracis. This document outlines the scientific rationale, detailed protocols for minimum inhibitory concentration (MIC) determination, and essential biosafety considerations.

Introduction: The Significance of this compound A Isonitrile and Bacillus anthracis

Bacillus anthracis, the etiological agent of anthrax, is a gram-positive, spore-forming bacterium that poses a significant threat to public health and biosecurity. The emergence of antibiotic-resistant strains necessitates the discovery and development of novel antimicrobial agents. Natural products are a promising source of new therapeutics, and cyanobacteria, in particular, produce a diverse array of bioactive secondary metabolites.[1]

This compound isonitriles are a class of indole alkaloids isolated from the cyanobacterium Fischerella ambigua.[1][2] These compounds have demonstrated a range of biological activities, including potent antibacterial effects. Notably, this compound A isonitrile has been identified as a potent inhibitor of B. anthracis growth, with a reported Minimum Inhibitory Concentration (MIC) of 1.0 μM.[1][2][3][4][5] This document provides the technical guidance to verify this activity and to serve as a foundational method for further investigation of this compound analogs.

Scientific Principles of Minimum Inhibitory Concentration (MIC) Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of a compound's in vitro antimicrobial potency. The broth microdilution method is a standardized and widely accepted technique for determining MIC values. This method involves challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial agent in a liquid growth medium.

Causality Behind Experimental Choices:
  • Standardized Inoculum: The final concentration of bacteria in the test is critical. Too high of an inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values. Conversely, too low of an inoculum may result in falsely low MICs. A standardized inoculum, typically prepared to a 0.5 McFarland turbidity standard, ensures reproducibility and comparability of results.

  • Serial Dilution: A two-fold serial dilution series of the test compound allows for a precise determination of the MIC value. This geometric progression provides a clear endpoint where bacterial growth is inhibited.

  • Growth Medium: The choice of growth medium can significantly impact the outcome of susceptibility testing. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious aerobic bacteria, including B. anthracis. The cation adjustment (with calcium and magnesium) is crucial for the activity of certain classes of antibiotics and ensures consistency.

  • Incubation Conditions: Temperature and duration of incubation are critical parameters. For B. anthracis, incubation at 35-37°C for 18-24 hours provides optimal growth conditions for determining the MIC.

Biosafety Considerations for Working with Bacillus anthracis

Bacillus anthracis is classified as a Biosafety Level 3 (BSL-3) pathogen for all culture manipulations that have the potential to produce aerosols.[6][7][8] All work with viable cultures of B. anthracis must be conducted in a BSL-3 laboratory by trained personnel.

Key BSL-3 Practices Include:

  • Work performed within a certified Class II or Class III Biological Safety Cabinet (BSC).[8]

  • Use of appropriate personal protective equipment (PPE), including solid-front gowns, gloves, and respiratory protection.

  • Strict control of access to the laboratory.

  • Decontamination of all waste and materials before removal from the laboratory.[9]

  • Adherence to all institutional and national regulations regarding the handling of select agents.[6]

For processing of clinical specimens where the risk of aerosolization is lower, BSL-2 practices may be permissible, but a site-specific risk assessment should be performed.[7][10]

Experimental Protocol: Broth Microdilution MIC Assay for this compound A Isonitrile against B. anthracis

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Materials and Reagents
  • This compound A isonitrile (stock solution of known concentration in a suitable solvent, e.g., DMSO)

  • Bacillus anthracis (sterne strain or other appropriate strain)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., ciprofloxacin, penicillin)

  • Sterile, disposable inoculation loops or swabs

  • Spectrophotometer or turbidimeter

  • Pipettes and sterile tips

  • Biological Safety Cabinet (Class II or III)

  • Incubator (35-37°C)

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture of B. anthracis on a non-selective agar plate, select 3-5 isolated colonies using a sterile loop or swab.

  • Transfer the colonies to a tube containing 3-5 mL of sterile saline or PBS.

  • Vortex the suspension to create a smooth, homogenous mixture.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline. A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension 1:150 in CAMHB. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Preparation of Microtiter Plates
  • In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of each row to be used.

  • Prepare a working solution of this compound A isonitrile at four times the highest desired final concentration.

  • Add 100 µL of the working solution of this compound A isonitrile to well 1 of the designated row.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no compound).

  • Well 12 will serve as the sterility control (no bacteria). Add 100 µL of CAMHB to this well.

  • Repeat this process for the positive control antibiotic in a separate row.

Inoculation and Incubation
  • Add 50 µL of the diluted bacterial suspension (prepared in step 4.2.5) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each well (1-11) will be 100 µL.

  • Seal the plate with a breathable membrane or place it in a container with a loose-fitting lid to prevent evaporation.

  • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

Interpretation of Results
  • After incubation, examine the plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

  • The MIC is the lowest concentration of this compound A isonitrile at which there is no visible growth.

  • The growth control (well 11) should show clear evidence of bacterial growth.

  • The sterility control (well 12) should remain clear.

Data Presentation

The following table summarizes the reported MIC values for this compound A isonitrile and other this compound compounds against B. anthracis.

CompoundMIC (µM)Reference
This compound A isonitrile1.0[1][2][3][4][5]
This compound K isonitrile>24.0[1]
This compound M isonitrile>23.0[1]
Ciprofloxacin≤ 1 µg/mL[11]
Penicillin≤ 0.12 µg/mL (for susceptible strains)[11]

Visualizing the Workflow

The following diagram illustrates the key steps in the broth microdilution MIC determination workflow.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Inoculum_Prep 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Plate_Prep 2. Prepare Serial Dilutions of this compound A Isonitrile in 96-well Plate Inoculation 3. Inoculate Plate with Diluted Bacterial Suspension Plate_Prep->Inoculation Incubation 4. Incubate at 35-37°C for 18-24 hours Inoculation->Incubation Read_Results 5. Visually Inspect for Bacterial Growth (Turbidity) Incubation->Read_Results Determine_MIC 6. Determine MIC as Lowest Concentration with No Growth Read_Results->Determine_MIC

Caption: Workflow for MIC Determination of this compound A Isonitrile.

Potential Mechanism of Action

While the specific mechanism of action for this compound A isonitrile against B. anthracis has not been fully elucidated, related indole alkaloids have been shown to inhibit essential cellular processes. For instance, some hapalindoles, which share a common biosynthetic precursor with ambiguines, have been found to inhibit RNA polymerase.[12] The isonitrile functional group is known to be a reactive moiety that can contribute to the bioactivity of natural products, potentially by interacting with metalloenzymes or other cellular targets.[13] Further research is required to determine the precise molecular target of this compound A isonitrile in B. anthracis.

Conclusion

This compound A isonitrile represents a promising natural product with potent activity against B. anthracis. The protocols and information provided in this document offer a robust framework for the in vitro evaluation of this compound. Adherence to strict BSL-3 safety protocols is paramount when working with live cultures of B. anthracis. The determination of the MIC is a critical first step in the preclinical development of new antimicrobial agents, and the data generated will inform further studies into the mechanism of action, spectrum of activity, and potential for therapeutic application of this compound A isonitrile.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ambiguine K Isonitrile against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Anti-Tubercular Agents

Tuberculosis (TB), caused by the pathogenic bacterium Mycobacterium tuberculosis, remains a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent demand for novel anti-tubercular agents with new mechanisms of action.[1] Natural products are a historically rich source of antimicrobial compounds.[1] Among these, the ambiguine isonitriles, a class of indole alkaloids isolated from cyanobacteria, have shown promising biological activities.[2][3][4]

Specifically, this compound K isonitrile, isolated from the cyanobacterium Fischerella ambigua, has demonstrated potent in vitro activity against M. tuberculosis.[2][5][6][7] Published studies report a Minimum Inhibitory Concentration (MIC) of 6.6 µM for this compound.[2][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for determining the MIC of this compound K isonitrile against M. tuberculosis H37Rv, the most commonly used laboratory reference strain.

The protocol detailed herein is based on the widely accepted Microplate Alamar Blue Assay (MABA), a colorimetric method that is rapid, cost-effective, and suitable for higher-throughput screening in a Biosafety Level 3 (BSL-3) environment.[2][8][9][10]

Scientific Rationale and Experimental Design

The Target Organism: Mycobacterium tuberculosis

M. tuberculosis is a slow-growing, acid-fast bacillus with a complex, lipid-rich cell wall that confers intrinsic resistance to many antibiotics. Its slow growth rate necessitates longer incubation times for susceptibility testing compared to rapidly growing bacteria. Due to its airborne transmission and potential to cause severe disease, all work involving live cultures of M. tuberculosis must be conducted in a BSL-3 laboratory by trained personnel following strict safety protocols.[3][7][11][12]

The Compound: this compound K Isonitrile

This compound K isonitrile is a chlorinated, pentacyclic indole alkaloid.[2][13] Its isonitrile functional group is crucial for its biological activity. While the precise mechanism of action against M. tuberculosis is not fully elucidated, other isonitrile-containing natural products have been shown to exert their antimicrobial effects through various means, including the inhibition of essential enzymes like RNA polymerase or by covalently modifying active site cysteines in metabolic enzymes.[4][11][14] Some isonitrile lipopeptides produced by mycobacteria are known to be involved in copper homeostasis.[15] The lipophilic nature of this compound K isonitrile suggests it can penetrate the complex mycobacterial cell wall.

The Assay Principle: Microplate Alamar Blue Assay (MABA)

The MABA, also known as the Resazurin Microtiter Assay (REMA), is a colorimetric method to determine cell viability.[5][16][17] The assay utilizes the redox indicator resazurin (the active ingredient in Alamar Blue), which is blue and non-fluorescent. In the presence of metabolically active, respiring cells, resazurin is reduced to the pink, fluorescent compound resorufin. Therefore, in the context of an MIC assay:

  • Growth Inhibition (No metabolic activity): The solution remains blue .

  • Growth (Metabolic activity): The solution turns pink .

The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating the inhibition of bacterial growth.[2][8] This method offers a significant advantage over traditional agar-based proportion methods, which can take several weeks to yield results.[5]

Biosafety Precautions (BSL-3)

WARNING: Mycobacterium tuberculosis is a Risk Group 3 pathogen. All manipulations of live cultures must be performed within a certified Class II Biosafety Cabinet (BSC) in a Biosafety Level 3 (BSL-3) laboratory.

  • Personal Protective Equipment (PPE): A solid-front gown, double gloves, and a properly fitted N-95 respirator are mandatory.[11]

  • Containment: All culture manipulations must be performed in a BSC to prevent aerosol generation.[11] Use sealed centrifuge rotors or safety cups for centrifugation.

  • Decontamination: All surfaces must be decontaminated with an appropriate tuberculocidal disinfectant. All contaminated waste, including plasticware and media, must be autoclaved before disposal.[7]

  • Access Control: Access to the BSL-3 facility must be restricted to trained and authorized personnel.

Materials and Reagents

Bacterial Strain and Culture Media
  • Mycobacterium tuberculosis H37Rv (ATCC 27294 or equivalent)

  • Middlebrook 7H9 Broth Base[6][18][19][20]

  • Middlebrook ADC Growth Supplement (Albumin, Dextrose, Catalase)[6][18]

  • Glycerol, sterile

  • Tween 80, sterile

  • Sterile deionized water

  • Middlebrook 7H11 Agar (for culture maintenance)

Test Compound and Controls
  • Ambigine K Isonitrile: Purity >95%.

  • Dimethyl Sulfoxide (DMSO): ACS grade, sterile-filtered.

  • Positive Control Drug: Isoniazid (INH) or Rifampicin (RIF).

  • Resazurin Sodium Salt: (e.g., from Sigma-Aldrich)

Equipment and Consumables
  • Sterile, flat-bottom 96-well microplates

  • Class II Biosafety Cabinet

  • Humidified incubator (37°C)

  • Multichannel pipettors and sterile tips

  • Sterile reagent reservoirs

  • Vortex mixer

  • Spectrophotometer or microplate reader (optional, for inoculum standardization)

  • Sealing film for microplates (e.g., Parafilm or breathable sealant)

  • Sterile conical tubes (15 mL and 50 mL)

Experimental Protocols

Protocol 1: Preparation of Media and Reagents

1.1: Preparation of Complete Middlebrook 7H9 Broth (Supplemented)

  • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. For example, suspend 2.35 g of 7H9 broth base in 450 mL of deionized water.[19]

  • Add 1 mL of glycerol.[6]

  • Sterilize by autoclaving at 121°C for 10 minutes.[6][18]

  • Allow the medium to cool to 45-50°C.

  • Aseptically add 50 mL of Middlebrook ADC Growth Supplement. The final volume will be 500 mL.

  • Add 0.25 mL of 10% Tween 80 to minimize clumping of mycobacteria.

  • This complete medium is now ready for use. Store at 2-8°C.

1.2: Preparation of this compound K Isonitrile Stock Solution

  • Rationale: this compound K isonitrile is a lipophilic molecule and is unlikely to be soluble in aqueous media. DMSO is a common solvent for such compounds in antimicrobial assays. It is critical to ensure the final DMSO concentration in the assay wells is non-toxic to the bacteria (typically ≤1%).

  • Accurately weigh a precise amount of this compound K isonitrile (e.g., 1 mg).

  • Dissolve it in a calculated volume of sterile DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Prepare a secondary stock solution by diluting the primary stock in complete 7H9 broth to a concentration that is 2x the highest concentration to be tested in the assay (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL working stock). This minimizes the DMSO concentration in the first well.

1.3: Preparation of Resazurin Solution

  • Prepare a 0.02% (w/v) stock solution of resazurin sodium salt in sterile deionized water.[14]

  • Sterilize the solution by filtration through a 0.22 µm filter.

  • Store protected from light at 4°C for up to one week.[5][14]

Protocol 2: Inoculum Preparation
  • Rationale: A standardized inoculum is crucial for reproducible MIC results. The turbidity of the bacterial suspension is adjusted to match a McFarland standard, which corresponds to a known cell density.

  • Grow M. tuberculosis H37Rv in complete 7H9 broth at 37°C until it reaches mid-log phase (typically 7-10 days), appearing visibly turbid.

  • Aseptically transfer the culture to a sterile 15 mL conical tube. Allow large clumps to settle for 30 minutes.

  • Carefully transfer the upper homogenous suspension to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension with sterile 7H9 broth to match a 1.0 McFarland standard (approximately 3 x 10⁸ CFU/mL).

  • Prepare the final inoculum by diluting this suspension 1:20 in complete 7H9 broth to achieve a target concentration of approximately 5 x 10⁵ CFU/mL.[2]

Protocol 3: Microplate Assay Setup

The following diagram illustrates the workflow for setting up the 96-well plate for the MIC assay.

MIC_Workflow cluster_prep Preparation Steps cluster_plate 96-Well Plate Setup (in BSC) cluster_incubation Incubation & Reading Prep_Media Prepare Complete 7H9 Broth Add_Media Add 100 µL 7H9 Broth to wells Prep_Media->Add_Media Prep_Inoculum Prepare M. tb Inoculum (~5x10^5 CFU/mL) Add_Inoculum Add 100 µL Inoculum to all test wells Prep_Inoculum->Add_Inoculum Prep_Compound Prepare this compound K Stock Solution (2x) Add_Compound Add 200 µL Compound (2x) to first column Prep_Compound->Add_Compound Serial_Dilute Perform 2-fold Serial Dilutions Add_Compound->Serial_Dilute Transfer 100 µL Serial_Dilute->Add_Inoculum Incubate Seal plate & Incubate 37°C for 7 days Add_Inoculum->Incubate Add_Dye Add Resazurin Reagent Incubate->Add_Dye Incubate_Read Re-incubate 24h & Read Results Add_Dye->Incubate_Read Determine_MIC Determine MIC (Lowest concentration with blue color) Incubate_Read->Determine_MIC

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Plate Setup:

  • Hydrate Perimeter Wells: Add 200 µL of sterile deionized water to all perimeter wells (Row A, Row H, Column 1, Column 12) of the 96-well plate. This creates a moisture barrier to minimize evaporation from the test wells during incubation.[2]

  • Add Broth: Dispense 100 µL of complete 7H9 broth into all inner wells that will be used for the assay (e.g., columns 2 through 11 for one compound).

  • Add Compound: Add 200 µL of the 2x working stock solution of this compound K isonitrile to the first wells of the dilution series (e.g., column 2). This results in a 1:1 dilution with the broth already present, achieving the highest desired final concentration.

  • Serial Dilution: Using a multichannel pipettor, perform 2-fold serial dilutions by transferring 100 µL from column 2 to column 3. Mix well by pipetting up and down. Continue this process across the plate to the desired final concentration (e.g., up to column 10). Discard 100 µL from the last dilution column.

  • Controls:

    • Positive Control: Set up a dilution series for a known anti-TB drug (e.g., Isoniazid) in the same manner.

    • Growth Control (No Drug): Column 11 should contain 100 µL of broth and will later receive 100 µL of inoculum. This well should turn pink.

    • Sterility Control (No Inoculum): A separate well containing 200 µL of broth only. This well should remain blue.

    • Solvent Control: A well containing the highest concentration of DMSO used in the assay (without the test compound) to ensure the solvent itself is not inhibitory.

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to all wells containing the test compound and control drugs, as well as the growth control well. The final volume in each well will be 200 µL.

Protocol 4: Incubation and MIC Determination
  • Incubation: Seal the plate with a breathable sealant or place it inside a sealed plastic bag to maintain humidity. Incubate at 37°C for 7 days.

  • Adding the Indicator: After 7 days, add 30 µL of the 0.02% resazurin solution to each well.

  • Final Incubation: Re-seal the plate and incubate for an additional 24 hours at 37°C.

  • Reading the Results: Observe the color change in the wells.

    • Blue: No bacterial growth.

    • Pink/Violet: Bacterial growth.

  • Determine MIC: The MIC is the lowest concentration of this compound K isonitrile that completely inhibits visible growth, i.e., the well remains blue.[8]

Data Interpretation and Expected Results

The results of the MIC assay for this compound K isonitrile and control drugs should be tabulated for clear comparison.

CompoundReported MIC (µM)[2][6]Expected MIC Range (µg/mL)
Ambigine K Isonitrile 6.62.5 - 10.0
Isoniazid (Control) 0.1 - 0.40.02 - 0.06
Rifampicin (Control) 0.2 - 0.50.1 - 0.25

Note: The molecular weight of this compound K Isonitrile (C₂₆H₂₉ClN₂O) is approximately 421.0 g/mol . The expected MIC range in µg/mL is calculated based on the reported µM value and allows for inter-laboratory variability.

Troubleshooting

  • No growth in control wells (remain blue): Inoculum may have been non-viable or too dilute. Repeat with a fresh, actively growing culture.

  • All wells turn pink (including high concentrations): Compound may be inactive, inoculum may be too dense, or the compound may have precipitated out of solution. Check compound solubility and re-standardize the inoculum.

  • Inconsistent results: May be due to bacterial clumping. Ensure thorough vortexing and use of Tween 80. Inaccurate pipetting during serial dilution can also be a cause.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for determining the MIC of this compound K isonitrile against Mycobacterium tuberculosis. By adhering to the MABA protocol and stringent BSL-3 safety practices, researchers can reliably assess the in vitro potency of this promising natural product. The data generated from these experiments are crucial for the early-stage evaluation of this compound K isonitrile as a potential candidate for anti-tubercular drug development.

References

Application of Ambiguines in Cancer Cell Line Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Ambiguines in Oncology Research

Ambiguines, a class of indole alkaloids primarily isolated from cyanobacteria, have emerged as a promising area of investigation in the field of oncology.[1][2] These complex natural products have demonstrated significant cytotoxic and pro-apoptotic activities across a range of cancer cell lines, positioning them as valuable tool compounds for cancer research and potential leads for novel therapeutic development.[2][3] This guide provides an in-depth exploration of the application of ambiguines in cancer cell line studies, offering detailed protocols and insights into their mechanisms of action.

The core anti-cancer activity of several studied ambiguines, such as Ambiguine I isonitrile and Hapalindole H, is attributed to their potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] In many cancer types, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation, while inhibiting apoptosis.[5] By suppressing this pathway, ambiguines can trigger programmed cell death and halt cancer cell proliferation, making them a subject of considerable interest.[3][4]

This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively utilize ambiguines in a laboratory setting. We will delve into the practical aspects of experimental design, from the preparation of this compound stock solutions to the execution of key cellular assays for assessing their biological effects.

Quantitative Analysis of this compound Activity

The following table summarizes the reported cytotoxic and inhibitory concentrations of representative ambiguines in various cancer cell lines. This data serves as a valuable starting point for designing dose-response experiments.

CompoundCell LineAssayIC50 / EC50Reference
This compound I isonitrile MCF-7 (Breast Cancer)SRB1.7 µM[3]
HT-29 (Colon Cancer)SRB4.35 µM[3]
-NF-κB Inhibition30 nM[3]
Hapalindole H PC-3 (Prostate Cancer)Cytotoxicity0.02 µM[4]
-NF-κB Inhibition0.76 µM[4]

Core Methodologies: Step-by-Step Protocols

Preparation of this compound Stock Solutions

A critical first step for in vitro studies is the proper solubilization and storage of this compound compounds. Due to their hydrophobic nature, a suitable organic solvent is required.

Protocol:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving ambiguines for cell culture experiments.

  • Stock Concentration: Prepare a high-concentration stock solution, typically in the range of 10-20 mM, to minimize the volume of solvent added to the cell culture medium.

  • Procedure:

    • Accurately weigh the this compound compound.

    • Calculate the volume of DMSO required to achieve the desired stock concentration.

    • Add the DMSO to the vial containing the this compound and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium immediately before each experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).

Assessment of Cytotoxicity: The Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and sensitive method for determining cell density and, by extension, the cytotoxic effects of a compound. It relies on the ability of the SRB dye to bind to cellular proteins.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the this compound compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Fixation:

    • Gently remove the culture medium.

    • Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing:

    • Carefully wash the plates five times with slow-running tap water.

    • Allow the plates to air-dry completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Destaining:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air-dry.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for differentiating between viable, apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound compound for the appropriate duration. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting:

    • Collect the culture supernatant (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This method utilizes PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content. This is a powerful tool to determine if a compound induces cell cycle arrest.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the this compound compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest both adherent and floating cells and wash the cell pellet with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanistic Investigation: Western Blotting for NF-κB Pathway Proteins

Western blotting is an essential technique to confirm the molecular mechanism of action of ambiguines by assessing the levels and phosphorylation status of key proteins in the NF-κB pathway.

Protocol:

  • Cell Lysis: After treatment with the this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies for the NF-κB pathway include:

      • Anti-p65 (total NF-κB p65)

      • Anti-phospho-p65 (activated NF-κB p65)

      • Anti-IκBα (inhibitor of NF-κB)

      • Anti-phospho-IκBα (marker of IκBα degradation)

      • Anti-β-actin or GAPDH (loading control)

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. A decrease in phospho-p65 and an increase in total IκBα would be indicative of NF-κB pathway inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of ambiguines and a typical experimental workflow for their evaluation in cancer cell lines.

G cluster_0 This compound Treatment cluster_1 Cellular Effects This compound This compound IKK IKK Complex This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Blocked) NFκB NF-κB (p65/p50) IκBα->NFκB Sequestration Mitochondria Mitochondria NFκB->Mitochondria Pro-survival signals (Inhibited) CellCycle Cell Cycle Arrest (G1) NFκB->CellCycle Progression (Inhibited) Caspases Caspases Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Activation G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Advanced Characterization A Prepare this compound Stock Solution B Cytotoxicity Assay (SRB) A->B C Determine EC50 B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis (PI Staining) C->E F Western Blot (NF-κB Pathway) D->F E->F G Anti-Metastasis Assays (Wound Healing, Transwell) F->G H In vivo Studies G->H

References

protocols for ambiguine synthesis and purification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Purification of Ambiguine Alkaloids

Abstract

The this compound alkaloids, a subclass of the hapalindole family of cyanobacterial metabolites, represent a class of structurally complex and biologically significant natural products.[1][2] Their intricate polycyclic frameworks, often featuring a unique seven-membered ring and halogenation, make them challenging synthetic targets and compounds of interest for drug development.[1][3] This guide provides a detailed overview of a modern synthetic strategy for constructing the this compound core, focusing on the enantioselective total synthesis of (+)-Ambiguine G. Furthermore, it outlines robust, field-proven protocols for the purification of these complex alkaloids, designed to guide researchers in obtaining highly pure material for subsequent analysis and biological evaluation.

Introduction: The this compound Challenge

Isolated from terrestrial cyanophytes like Fischerella ambigua, the this compound alkaloids exhibit a range of potent biological activities, including antifungal, antibacterial, and cytotoxic properties.[1][2] Structurally, they are characterized by a dense, polycyclic indole terpenoid scaffold. The pentacyclic members, such as this compound G and P, possess a challenging fused 6-5-6-7-6 ring system.[4] Key synthetic hurdles include:

  • Construction of the Fused Seven-Membered Ring: Forming this medium-sized ring efficiently and stereoselectively is a non-trivial challenge.

  • Control of Stereochemistry: The presence of multiple stereocenters, including quaternary centers, requires precise stereocontrol throughout the synthesis.

  • Late-Stage Functionalization: Introduction of sensitive functional groups like isonitriles and chlorine atoms often requires careful planning and execution.[1]

This document will use the concise and convergent total synthesis of (+)-Ambiguine G as a framework for discussing effective synthetic strategies and purification workflows.[5][6]

Strategic Analysis: A Convergent Approach to (+)-Ambiguine G

A successful strategy for complex targets like the ambiguines often relies on a convergent approach, where key fragments of the molecule are synthesized independently before being joined together. The total synthesis of (+)-Ambiguine G by Rawal and colleagues exemplifies this principle.[1][5][6] The retrosynthetic analysis reveals a strategy centered around a pivotal [4+3] cycloaddition reaction to construct the core skeleton.

Retrosynthetic Pathway of (+)-Ambiguine G

G ambiguineG (+)-Ambiguine G hydroxyDiene Hydroxy Diene Intermediate ambiguineG->hydroxyDiene Ionic Hydrogenation enone Pentacyclic Enone hydroxyDiene->enone Reduction/Elimination/ Air Oxidation cycloadduct [4+3] Cycloadduct enone->cycloadduct Friedel-Crafts Annulation indoleDiene Indole-containing Diene cycloadduct->indoleDiene [4+3] Cycloaddition chloroKetone Vinyl Chloro-ketone (from (S)-carvone oxide) cycloadduct->chloroKetone [4+3] Cycloaddition

Figure 1: A simplified retrosynthetic analysis of (+)-Ambiguine G, highlighting the key convergent [4+3] cycloaddition step.

This strategy hinges on the rapid assembly of the core pentacyclic framework by uniting two moderately complex fragments: an indole-containing diene and a chiral vinyl chloro-ketone derived from (S)-carvone oxide.[1][6] This approach postpones the formation of the most complex bonds until a late stage, maximizing efficiency.

Key Synthetic Protocol: The [4+3] Cycloaddition

The [4+3] cycloaddition is the cornerstone of this synthesis, rapidly building molecular complexity and establishing the critical seven-membered ring.[5] This reaction conjoins the indole diene with the chloro-ketone fragment to form the tetracyclic core of the natural product in a single, powerful step.

Experimental Protocol for Cycloaddition
  • Pre-reaction Setup: All glassware must be rigorously flame-dried under vacuum and the reaction conducted under an inert atmosphere (Argon or Nitrogen). Anhydrous solvents are critical for success.

  • Step 1: Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the indole-containing diene (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Step 2: Initiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add scandium(III) triflate (Sc(OTf)₃, 1.1 equivalents) to the solution. Stir for 15 minutes.

  • Step 3: Substrate Addition: To the cooled solution, add a solution of the vinyl chloro-ketone fragment (1.2 equivalents) in anhydrous DCM dropwise over 10 minutes.

  • Step 4: Reaction: Allow the reaction mixture to stir at -78 °C for the time specified by monitoring via Thin Layer Chromatography (TLC) until consumption of the limiting reagent is observed (typically 2-4 hours).

  • Step 5: Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Step 6: Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Step 7: Preliminary Purification: The resulting crude cycloadduct is typically purified by flash column chromatography on silica gel.

Causality and Expertise: The choice of a Lewis acid like Sc(OTf)₃ is crucial for activating the vinyl chloro-ketone partner towards cycloaddition with the electron-rich indole diene.[6] Performing the reaction at low temperatures (-78 °C) is essential to control selectivity and prevent potential side reactions or degradation of the sensitive intermediates. This step's success provides rapid access to the advanced tetracyclic core, a significant milestone in the synthesis.[1]

Purification Protocols for this compound Alkaloids

The purification of this compound alkaloids and their advanced synthetic intermediates requires a systematic approach due to their structural complexity, potential for isomerization, and the presence of similar byproducts. A multi-step purification workflow is standard practice.[7]

General Purification Workflow

G crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃, Brine) crude->workup extraction Solvent Extraction (e.g., DCM, EtOAc) workup->extraction drying Drying & Concentration extraction->drying flash Flash Column Chromatography (Silica Gel) drying->flash fractions Combined 'Clean' Fractions flash->fractions hplc Preparative HPLC (Reversed-Phase or Normal-Phase) fractions->hplc pure Pure this compound (>98%) hplc->pure analysis Purity & Identity Confirmation (NMR, HRMS, Analytical HPLC) pure->analysis

Figure 2: A standard workflow for the purification of this compound alkaloids from a crude synthetic reaction mixture.

Protocol 1: Flash Column Chromatography

Flash chromatography is the workhorse for the initial purification of multi-gram quantities of material, effectively removing major impurities and unreacted starting materials.[8]

  • Stationary Phase: Silica gel (230-400 mesh) is most common.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better resolution.

  • Mobile Phase: A gradient elution is typically employed, starting with a non-polar solvent system and gradually increasing polarity. The precise gradient must be developed using TLC analysis.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine fractions containing the pure product.

Stage Hexanes (%) Ethyl Acetate (EtOAc) (%) Purpose
Equilibration1000Column packing and equilibration.
Loading955Elution of non-polar impurities.
Gradient 19010Elution of less polar byproducts.
Gradient 28020Elution of Target Compound (Typical)
Gradient 35050Elution of more polar impurities.
Flush0100Column cleaning.
Table 1: Example of a generic solvent gradient for the flash chromatographic purification of a mid-polarity indole alkaloid intermediate. This table is illustrative; specific ratios must be optimized for each unique compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure samples (>98%) for biological testing and final characterization, preparative HPLC is indispensable.[9][10]

  • Mode: Reversed-phase (e.g., C18 column) is common for separating compounds based on hydrophobicity. Normal-phase (e.g., silica, cyano) can also be effective depending on the analyte.

  • Mobile Phase (Reversed-Phase): A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (ACN) or methanol (MeOH).

  • Detection: UV detection is standard, typically at wavelengths where the indole chromophore absorbs (e.g., 220 nm, 280 nm).[10]

  • Validation: The purity of the final compound should be confirmed using an analytical HPLC method under different conditions to ensure no co-eluting impurities are present.

Characterization and Quality Control

Every intermediate and the final product must be rigorously characterized to confirm its identity and purity. This self-validating system ensures the trustworthiness of the results.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the molecule.

  • Analytical HPLC: Used to determine the purity of the final compound with high accuracy.[10]

Conclusion

The total synthesis of this compound alkaloids remains a significant challenge that drives innovation in synthetic organic chemistry. The convergent strategy for (+)-Ambiguine G, featuring a key [4+3] cycloaddition, demonstrates an efficient pathway to this complex molecular architecture.[6] This synthetic effort must be paired with equally robust purification protocols, leveraging a combination of flash chromatography and preparative HPLC to yield material of the high purity required for downstream applications in chemical biology and drug discovery. The methodologies outlined in this guide provide a foundational framework for researchers tackling the synthesis and purification of this important class of natural products.

References

Application Notes and Protocols: In Vitro Evaluation of Ambiguine Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Therapeutic Potential and Cytotoxic Profile of Ambiguines

Ambiguines are a class of hapalindole-type alkaloids first isolated from the cyanobacterium Fischerella ambigua.[1][2][3][4] These complex pentacyclic and tetracyclic indole alkaloids have garnered significant interest within the scientific community due to their broad spectrum of biological activities, including potent antifungal, antibiotic, and antimycotic properties.[4][5] Notably, certain ambiguines have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents.[6][7][8][9]

The exploration of natural products remains a cornerstone of anticancer drug discovery.[10] A critical initial step in this process is the in vitro evaluation of cytotoxicity to determine a compound's efficacy and mechanism of action.[10] This guide provides a comprehensive overview and detailed protocols for assessing the cytotoxic effects of ambiguine compounds. We will delve into the rationale behind selecting specific assays, the step-by-step procedures, and the interpretation of the resulting data.

One notable member of this family, this compound I isonitrile (AmbI), has been shown to be a potent inhibitor of the transcription factor NF-κB, a key regulator of cancer cell proliferation and survival.[6][7][8] AmbI induced caspase-independent cell death in MCF-7 breast cancer cells and caused cell cycle arrest in the G1 phase.[6][7][8] Such findings underscore the importance of a multi-faceted approach to evaluating this compound cytotoxicity, encompassing not only cell viability but also the underlying molecular mechanisms.

PART 1: Foundational Cytotoxicity Assessment

The initial phase of evaluating a novel compound like an this compound involves determining its dose-dependent effect on cell viability. This is typically achieved through metabolic assays that provide a quantitative measure of cell health.

1.1 The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12][13] The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[11][13] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[13] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Protocol 1: MTT Assay for this compound Cytotoxicity

Materials:

  • This compound compound of interest (dissolved in an appropriate solvent, e.g., DMSO)

  • Selected cancer cell line(s) (e.g., MCF-7, HT-29, PC-3)[6][9] and non-cancerous control cell lines. The National Cancer Institute's NCI-60 panel provides a standardized set of human cancer cell lines for drug screening.[14][15][16][17]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[11]

  • Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl)

  • 96-well flat-bottom microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the this compound compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the this compound).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well.[12]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

Data Analysis:

The percentage of cell viability can be calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the this compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the log of the this compound concentration.

ParameterDescription
Cell Seeding Density 1 x 10⁴ - 5 x 10⁴ cells/well
This compound Concentration Varies (serial dilutions recommended)
Incubation Time 24, 48, or 72 hours
MTT Incubation 2-4 hours
Absorbance Reading 550-600 nm
1.2 LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common method for determining cytotoxicity.[18][19][20] LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[18][21] Therefore, measuring the amount of LDH in the supernatant provides a direct indication of cell lysis.[19]

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • This compound compound of interest

  • Selected cell lines

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • LDH cytotoxicity assay kit (commercially available kits provide the necessary reagents)[22]

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as the MTT assay for cell seeding and treatment with the this compound compound.

    • It is crucial to include the following controls on each plate:[22][23]

      • No-Cell Control: Medium only for background absorbance.

      • Vehicle-Only Control: Untreated cells to measure spontaneous LDH release.

      • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) to determine 100% LDH release.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[22]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[22]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[22]

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[22]

  • Absorbance Measurement:

    • Add 50 µL of the stop solution (provided in the kit) to each well.[22]

    • Measure the absorbance at 490 nm.[22]

Data Analysis:

The percentage of cytotoxicity can be calculated as follows:

% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

ControlPurpose
No-Cell Control Background absorbance of the medium.
Vehicle-Only Control Spontaneous LDH release from untreated cells.
Maximum LDH Release 100% LDH release from lysed cells.
PART 2: Mechanistic Insights into this compound-Induced Cell Death

Once the cytotoxic potential of an this compound is established, the next step is to investigate the mechanism by which it induces cell death. A key pathway to explore is apoptosis, or programmed cell death.

2.1 Caspase-3 Activity Assay: A Marker of Apoptosis

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[24] Caspase-3 is a key executioner caspase that, when activated, cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[25][26] Therefore, measuring caspase-3 activity is a reliable method for detecting apoptosis.

Protocol 3: Colorimetric Caspase-3 Activity Assay

Materials:

  • This compound compound of interest

  • Selected cell lines

  • Complete cell culture medium

  • Caspase-3 assay kit (colorimetric)[25]

  • Cell lysis buffer (provided in the kit)

  • Reaction buffer (containing DTT)

  • DEVD-pNA substrate (labeled with the chromophore p-nitroanilide)[24][25]

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis:

    • Seed and treat cells with the this compound compound as previously described. Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).

    • After treatment, harvest the cells (both adherent and suspension) and wash with cold PBS.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[24][26]

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C.[26]

    • Collect the supernatant, which contains the cell lysate. Determine the protein concentration of the lysate.

  • Caspase-3 Reaction:

    • In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells.[26] Adjust the volume with lysis buffer if necessary.

    • Add 50 µL of the reaction buffer containing DTT to each well.[26]

    • Add 5 µL of the DEVD-pNA substrate to each well.[26]

    • Incubate the plate at 37°C for 1-2 hours.[24][26]

  • Absorbance Measurement:

    • Measure the absorbance at 400-405 nm.[24][25] The absorbance is directly proportional to the amount of pNA released, which reflects the caspase-3 activity.

Data Analysis:

The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to that of the untreated control.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for evaluating this compound cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HT-29) mtt_assay MTT Assay (Metabolic Activity) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay caspase_assay Caspase-3 Assay (Apoptosis) cell_culture->caspase_assay ambiguine_prep This compound Compound Preparation ambiguine_prep->mtt_assay ambiguine_prep->ldh_assay ambiguine_prep->caspase_assay ic50 IC50 Determination mtt_assay->ic50 cytotoxicity_percent % Cytotoxicity ldh_assay->cytotoxicity_percent apoptosis_fold_increase Fold Increase in Caspase-3 Activity caspase_assay->apoptosis_fold_increase

Caption: Experimental workflow for in vitro evaluation of this compound cytotoxicity.

Potential Signaling Pathway of this compound-Induced Cell Death

Based on existing research on this compound I isonitrile, a potential mechanism of action involves the inhibition of the NF-κB pathway, which can lead to apoptosis.

signaling_pathway This compound This compound nfkb NF-κB This compound->nfkb Inhibits apoptosis Apoptosis nfkb->apoptosis Inhibits cell_survival Cell Survival nfkb->cell_survival Promotes

Caption: Simplified signaling pathway of this compound-induced apoptosis via NF-κB inhibition.

Conclusion and Future Directions

The in vitro evaluation of this compound cytotoxicity is a critical first step in assessing their therapeutic potential. The protocols outlined in this guide provide a robust framework for determining the dose-dependent effects on cell viability and for gaining initial insights into the mechanism of action. By employing a combination of assays that measure metabolic activity, membrane integrity, and apoptotic markers, researchers can build a comprehensive profile of an this compound compound's cytotoxic properties.

Further investigations could involve more detailed mechanistic studies, such as analyzing the expression of other apoptosis-related proteins (e.g., Bcl-2 family members), examining the effect on the cell cycle in more detail using flow cytometry, and exploring other potential signaling pathways that may be modulated by ambiguines. Additionally, evaluating the cytotoxicity of ambiguines in a broader panel of cancer cell lines and in non-cancerous cells is essential to determine their selectivity and potential for further development as anticancer agents.[27][28][29]

References

Application Notes & Protocols for the Development of Ambiguine Derivatives as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Ambiguine Alkaloids

The ambiguines are a structurally complex and fascinating class of indole alkaloids isolated from terrestrial and marine cyanobacteria, particularly species like Fischerella ambigua.[1][2] These natural products belong to the larger hapalindole family, which is renowned for a wide spectrum of potent biological activities.[3][4] Structurally, ambiguines are characterized by a fused pentacyclic or tetracyclic scaffold, often featuring an isonitrile or isothiocyanate functional group, which contributes significantly to their bioactivity.[2][3][5]

Initial studies have revealed that this compound derivatives possess significant antimicrobial, antifungal, and cytotoxic properties, making them compelling lead compounds for drug discovery.[2][3][6] For instance, this compound I isonitrile has demonstrated potent activity against various bacterial and fungal strains and also acts as a powerful inhibitor of the NF-κB signaling pathway, a critical mediator of inflammation and cancer progression.[1] This diverse bioactivity profile underscores the potential of the this compound scaffold as a versatile platform for developing novel therapeutics against infectious diseases and cancer.

This document serves as a comprehensive guide for researchers, providing detailed protocols and expert insights for the synthesis, biological evaluation, and preliminary mechanism of action studies of novel this compound derivatives.

Section 1: Synthetic Strategies for this compound Derivatives

The complex, stereochemically rich architecture of ambiguines presents a significant synthetic challenge.[7] However, successful total syntheses have been reported, providing roadmaps for accessing the core structures and generating novel analogs for structure-activity relationship (SAR) studies.[1][3][8] A key advantage of chemical synthesis is the ability to create derivatives that may possess enhanced potency, selectivity, or improved pharmacokinetic properties compared to the natural products.[3]

Common Synthetic Approaches:

  • Sequential Indole Functionalization: This strategy involves the step-wise construction of the pentacyclic framework by performing a series of alkylations on a functionalized indole core. A key transformation in this approach has been the use of a Nicholas reaction to form the characteristic seven-membered ring.[3][9]

  • Convergent [4+3] Cycloaddition: This powerful strategy involves the coupling of two major fragments late in the synthesis to rapidly assemble the core structure. This approach was successfully used in the total synthesis of (+)-ambiguine G.[1][8][10]

  • Biomimetic Cascades: Inspired by the proposed biosynthetic pathway, these routes use a series of cyclization reactions (e.g., Cope/Prins/Friedel–Crafts cascades) to efficiently construct the complex polycyclic system from a simpler precursor.[7]

The general workflow for developing novel this compound derivatives is outlined below.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Lead Optimization Start Design of Novel This compound Analogs Synth Chemical Synthesis of Core Scaffold Start->Synth Deriv Late-Stage Functionalization (e.g., Halogenation, Alkylation) Synth->Deriv Purify Purification & Structural Characterization (HPLC, NMR, MS) Deriv->Purify Screen Primary Screening (e.g., Antimicrobial, Cytotoxicity) Purify->Screen Test Compounds DoseResp Dose-Response Analysis (MIC / IC50 Determination) Screen->DoseResp MoA Mechanism of Action (MoA) Studies (e.g., NF-κB Assay) DoseResp->MoA Selectivity Selectivity & Toxicity (e.g., Normal vs. Cancer Cells) MoA->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Data for Optimization LeadOpt Iterative Redesign and Synthesis SAR->LeadOpt LeadOpt->Synth Optimized Analogs

Caption: High-level workflow for the development of this compound derivatives.

Section 2: Protocols for Biological Evaluation

This section provides step-by-step protocols for assessing the primary biological activities of newly synthesized this compound derivatives.

Protocol 2.1: Antimicrobial Susceptibility Testing via Broth Microdilution

Principle: This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines. This method is considered a gold standard for evaluating antimicrobial activity.[11]

Materials:

  • Test this compound derivatives (dissolved in DMSO, sterile-filtered)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) and/or fungal strains (e.g., Candida albicans)[6][12]

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)[12]

  • Negative control (DMSO vehicle)

  • Resazurin sodium salt solution (for viability indication)

  • Multichannel pipette, incubator, plate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL for bacteria).

  • Compound Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the test compound stock solution to the first column, creating a 2-fold dilution. Serially dilute the compound across the plate by transferring 100 µL from one well to the next, creating a range of concentrations. Discard 100 µL from the last column.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Positive Control: Set up wells with a standard antibiotic/antifungal following the same dilution scheme.

    • Negative (Vehicle) Control: Include wells with cells and the highest concentration of DMSO used for the test compounds.

    • Growth Control: Wells containing only inoculum and broth.

    • Sterility Control: Wells containing only sterile broth.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Determining MIC: After incubation, assess microbial growth. The MIC is the lowest compound concentration where no visible turbidity is observed. For clearer results, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

Data Interpretation: The MIC value provides a quantitative measure of the compound's potency. Lower MIC values indicate higher antimicrobial activity. Results should be compared to the positive control.

Table 1: Reported Antimicrobial Activity of this compound Derivatives

Compound Test Organism MIC (µg/mL) Reference
This compound H isonitrile Bacillus subtilis 1.25 [6]
This compound H isonitrile Scaphirhynchus albus 0.625 [6]
This compound I isonitrile Bacillus subtilis 0.312 [6]

| this compound I isonitrile | Scaphirhynchus albus | 0.078 |[6] |

Protocol 2.2: In Vitro Cytotoxicity Assessment via MTT Assay

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][13] Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of living cells. While MTT is a gold standard, interference from natural products can occur, so validation with an alternative assay (e.g., CellTiter-Glo®) is recommended.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer)[1]

  • Normal, non-cancerous cell line (e.g., BJ fibroblasts) for selectivity assessment[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Positive control (e.g., Doxorubicin)

  • Sterile 96-well cell culture plates

G A 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate B 2. Incubate 24h for cell adherence A->B C 3. Treat with serial dilutions of this compound derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate 2-4h (Formazan crystal formation) E->F G 7. Solubilize Crystals (Add 100 µL solubilization buffer) F->G H 8. Read Absorbance (e.g., at 570 nm) G->H I 9. Calculate % Viability and determine IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Absorbance_treated / Absorbance_control) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Protocol 2.3: Mechanistic Assay - NF-κB Reporter Assay

Principle: Some this compound derivatives are known to inhibit the NF-κB pathway.[1] This protocol uses a cell line stably transfected with a reporter plasmid containing a promoter with NF-κB response elements upstream of a luciferase gene. Inhibition of the NF-κB pathway results in a decreased luciferase signal.

Materials:

  • HEK293T or similar cell line stably expressing an NF-κB-luciferase reporter

  • Test this compound derivatives

  • Tumor Necrosis Factor-alpha (TNF-α) to stimulate the pathway

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Opaque, white 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cell line in a white, opaque 96-well plate and allow cells to attach overnight.

  • Pre-treatment: Treat cells with serial dilutions of the this compound derivatives for 1-2 hours.

  • Stimulation: Add TNF-α (e.g., at 10 ng/mL final concentration) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.

  • Lysis and Signal Reading: Add the luciferase assay reagent directly to the wells according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

Data Analysis:

  • Normalize the luminescence signal of treated wells to the TNF-α stimulated control wells.

  • Plot the normalized signal against the log of the compound concentration to determine the IC50 for NF-κB inhibition.

  • A parallel cytotoxicity assay (Protocol 2.2) should be run to ensure that the observed decrease in signal is due to specific pathway inhibition and not general cell death.

Caption: Simplified NF-κB signaling pathway and proposed inhibition by this compound derivatives.

Section 3: Data Interpretation and Next Steps

  • Potency vs. Selectivity: A potent compound (low MIC or IC50) is desirable, but it must also be selective. The therapeutic index (TI) is a critical parameter, calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A high TI indicates that the compound is significantly more toxic to cancer cells than to normal cells, a hallmark of a promising drug candidate.

  • Structure-Activity Relationship (SAR): By comparing the activity of various derivatives, researchers can identify which chemical modifications enhance or diminish biological activity. This iterative process of synthesis and testing is central to lead optimization.[15][16]

  • Future Directions: Promising hits from these primary assays should be advanced to more complex studies, including:

    • Secondary mechanistic studies (e.g., cell cycle analysis, apoptosis assays).

    • In vivo efficacy studies in animal models.

    • Pharmacokinetic (ADME) and toxicology profiling.

By employing these detailed protocols and a rational, iterative approach to drug design, the unique chemical scaffold of the ambiguines can be leveraged to develop next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pentacyclic Ambiguine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pentacyclic ambiguine alkaloids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricate landscape of synthesizing these structurally complex and biologically significant natural products. The this compound family, with its dense array of stereocenters and fused ring systems, presents formidable challenges that demand a deep understanding of synthetic strategy and reaction mechanisms.

This resource provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. The information herein is grounded in peer-reviewed literature and aims to provide not only solutions but also the causal reasoning behind experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Core Skeleton Construction

Question 1: I am struggling with the construction of the fused seven-membered E ring characteristic of pentacyclic ambiguines. What are the most effective strategies, and what are the common pitfalls?

Answer:

The construction of the cycloheptane ring (E ring) is a pivotal and often challenging step in the synthesis of pentacyclic ambiguines. The primary difficulties lie in controlling regioselectivity and achieving the desired ring closure without unwanted side reactions. Two prominent and successful strategies are the Nicholas reaction and [4+3] cycloadditions.

Strategy A: The Nicholas Reaction

The Sarpong group demonstrated the utility of an intramolecular Nicholas reaction to forge the seven-membered ring.[1][2][3][4] This reaction involves the stabilization of a propargylic cation by a hexacarbonyldicobalt cluster, which facilitates cyclization.

  • Causality: The cobalt complex lowers the activation energy for cation formation and pre-organizes the substrate for cyclization, favoring the desired bond formation at the C2 position of the indole.[4]

  • Common Pitfalls & Troubleshooting:

    • Low Yields: Incomplete complexation of the alkyne with Co₂(CO)₈ can lead to low yields. Ensure the cobalt carbonyl reagent is fresh and the reaction is performed under an inert atmosphere to prevent decomposition.

    • Incorrect Regioselectivity: While the Nicholas reaction generally favors C2 alkylation of the indole, competing Friedel-Crafts-type reactions at other positions can occur.[1] Running the reaction at low temperatures and carefully choosing the Lewis acid can help improve selectivity.

    • Decomposition of Starting Material: The starting materials for the Nicholas reaction can be sensitive. It is crucial to handle them carefully and use purified reagents.

Strategy B: [4+3] Cycloaddition

The Rawal group has successfully employed a [4+3] cycloaddition strategy to construct the pentacyclic framework.[5][6][7] This approach involves the reaction of a diene with a three-carbon component to form the seven-membered ring in a convergent manner.

  • Causality: This cycloaddition offers a powerful method for rapidly increasing molecular complexity and establishing multiple stereocenters in a single step. The choice of diene is critical; alkoxy dienes have been shown to be more effective than siloxy dienes in preventing undesired Friedel-Crafts alkylation.[8][9]

  • Common Pitfalls & Troubleshooting:

    • Failed Cycloaddition: The success of the [4+3] cycloaddition is highly dependent on the electronic nature of the diene and the dienophile. If the reaction fails, consider switching from a siloxy diene to a more reactive alkoxy diene.[9]

    • Stepwise vs. Concerted Mechanism: The reaction may proceed through a stepwise mechanism, leading to byproducts.[9] Optimization of the Lewis acid and reaction temperature is crucial to favor the desired concerted pathway.

    • Diastereoselectivity Issues: The facial selectivity of the cycloaddition can be a challenge. The use of chiral auxiliaries or catalysts may be necessary to control the stereochemical outcome.

Question 2: I am having difficulty with the initial coupling of the indole core with the cyclohexanone fragment. What are the key considerations for this transformation?

Answer:

The initial union of the indole nucleus with a functionalized cyclohexanone derivative is a foundational step in many this compound syntheses.[10] A highly effective method for this is the copper(II)-mediated oxidative coupling, a strategy notably employed by Baran and Sarpong.[1][11]

  • Causality: This reaction proceeds through an oxidative indole-enolate coupling mechanism.[11] The choice of oxidant and reaction conditions is critical for achieving high diastereoselectivity and yield.

  • Key Considerations & Troubleshooting:

    • Reagent Purity: The purity of the indole and the cyclohexanone derivative is paramount. Impurities can lead to side reactions and lower yields.

    • Oxidant Choice: Copper(II) salts, such as Cu(OTf)₂, are commonly used. The stoichiometry of the oxidant should be carefully optimized.

    • Solvent and Temperature: The reaction is typically run in a non-polar solvent at room temperature. Variations in temperature can affect the reaction rate and selectivity.

    • Protecting Groups: While protecting-group-free syntheses are elegant,[12][13] protection of the indole nitrogen may be necessary in some cases to prevent N-alkylation or other side reactions.

Section 2: Stereochemical Control

Question 3: Establishing the quaternary stereocenter at C12 with the correct relative stereochemistry to C15 is proving to be a major hurdle. How can I achieve the desired trans-disposed relationship?

Answer:

The diastereoselective formation of the C12 quaternary center is a significant synthetic challenge, as the stereochemical outcome is often directed by the existing stereocenter at C15, leading to the undesired cis-disposed product.[1]

Directed Functionalization Strategy:

A successful approach to overcome this challenge is to use a directing group to control the facial selectivity of the functionalization. The Sarpong group ingeniously utilized an amide group to direct an α-functionalization at C12, achieving the required trans stereochemistry.[1][2][14]

  • Causality: The amide group chelates to the incoming electrophile and delivers it to the desired face of the molecule, overriding the inherent steric bias from the C15 position.

  • Experimental Protocol (Conceptual):

    • Amide Formation: Convert a suitable precursor to an amide at a position that allows for intramolecular delivery of an electrophile to C12.

    • Directed α-Functionalization: Treat the amide-containing intermediate with an appropriate electrophile (e.g., for cyanation or alkylation) in the presence of a suitable base or Lewis acid.

    • Removal of Directing Group: Once the C12 quaternary center is set, the amide can be hydrolyzed or converted to another functional group as needed for the remainder of the synthesis.

Troubleshooting:

  • Low Diastereoselectivity: If you are observing a mixture of diastereomers, consider changing the directing group to one with a different steric profile or chelating ability. The choice of solvent and temperature can also influence the transition state and, therefore, the stereochemical outcome.

  • No Reaction: If the directed functionalization is not proceeding, the electrophile may not be reactive enough, or the directing group may not be positioned correctly. Re-evaluation of the substrate geometry and the reaction conditions is necessary.

Section 3: Late-Stage Functionalization

Question 4: I am encountering issues with late-stage oxidations and halogenations of the pentacyclic core. The indole moiety is highly sensitive and prone to decomposition. How can I selectively functionalize the molecule without degrading the indole?

Answer:

Late-stage functionalization of the complex and electron-rich pentacyclic this compound scaffold is a delicate operation.[14] The presence of the oxidation-sensitive indole nucleus necessitates the use of mild and highly selective reagents.[15]

Key Strategies for Selective Functionalization:

  • Enzymatic Approaches: Nature utilizes a suite of non-heme iron-dependent oxygenases and halogenases for late-stage C-H functionalization in this compound biosynthesis.[15][16] While not always practical in a standard synthetic lab, these biocatalytic methods offer unparalleled selectivity.

  • Protecting Group Strategies: Although elegant, protecting-group-free syntheses can be challenging for late-stage modifications. Temporary protection of the indole nitrogen can mitigate its sensitivity to oxidative or electrophilic conditions.

  • Directed C-H Functionalization: The use of directing groups can enable the selective functionalization of specific C-H bonds, even in the presence of more reactive sites.

  • Strategic Blocking Groups: In some cases, a removable blocking group can be installed at a reactive position to prevent unwanted side reactions during the functionalization of another part of the molecule.[8]

Troubleshooting Common Issues:

  • Indole Decomposition: If you are observing significant decomposition of your material, consider using milder reagents, lowering the reaction temperature, and rigorously excluding oxygen and light.

  • Lack of Selectivity: If you are obtaining a mixture of products, a more selective reagent or a directed approach is likely necessary. For example, for halogenation, reagents like N-bromosuccinimide (NBS) can offer better selectivity than elemental halogens.[9]

  • Low Conversion: If the reaction is sluggish, a more activated substrate or a more potent catalyst may be required. However, any increase in reactivity must be balanced against the potential for decreased selectivity and increased side reactions.

Visualizing Key Synthetic Transformations

To aid in understanding the complex transformations involved in pentacyclic this compound synthesis, the following diagrams illustrate key concepts and workflows.

G cluster_0 Core Construction Strategies A Indole C Tetracyclic Core A->C Cu(II)-mediated oxidative coupling B Cyclohexanone Derivative B->C D Nicholas Reaction C->D Alkynylation E [4+3] Cycloaddition C->E Diene formation F Pentacyclic this compound Core D->F Co2(CO)8, Lewis Acid E->F Lewis Acid

Caption: Key strategies for constructing the pentacyclic this compound core.

G cluster_1 Troubleshooting Late-Stage Functionalization Start Attempt Late-Stage Functionalization Decomposition Indole Decomposition? Start->Decomposition Selectivity Poor Selectivity? Decomposition->Selectivity No T1 Use milder reagents Lower temperature Protect indole Decomposition->T1 Yes Success Successful Functionalization Selectivity->Success No T2 Use more selective reagents Employ directing group Install blocking group Selectivity->T2 Yes T1->Start T2->Start

Caption: A troubleshooting workflow for late-stage functionalizations.

Quantitative Data Summary

The following table summarizes key yield data from notable total syntheses of this compound alkaloids, providing a comparative overview of different synthetic strategies.

Synthetic Target Key Transformation Number of Steps Overall Yield Reference
(+)-Ambiguine HProtecting-group-free synthesis8Not explicitly statedBaran et al.[11][12]
(-)-Ambiguine PSequential indole functionalizations, Nicholas reaction20 (from C3-functionalized indole)Not explicitly statedSarpong et al.[1]
(-)-Ambiguine P[4+3] CycloadditionConciseNot explicitly statedRawal et al.[5]
(+)-Ambiguine GConvergent strategy, [4+3] cycloaddition10 (from (S)-carvone oxide)Not explicitly statedRawal et al.[8][9]

Experimental Protocols

Protocol 1: Copper(II)-Mediated Oxidative Coupling of Indole and (S)-Carvone (Conceptual, based on Baran and Sarpong) [1][11]

Disclaimer: This is a conceptual protocol and should be adapted and optimized based on specific laboratory conditions and substrate requirements.

  • Reagent Preparation: Ensure indole and (S)-carvone are purified prior to use. Dry all solvents and glassware thoroughly.

  • Reaction Setup: To a solution of (S)-carvone (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add indole (1.1 equiv).

  • Initiation: Add a solution of Cu(OTf)₂ (1.2 equiv) in the same solvent dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired C3-functionalized indole.

References

Technical Support Center: Navigating the Synthesis of Ambiguine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the total synthesis of ambiguine alkaloids. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the intricate synthetic landscape of these potent, biologically active molecules. The this compound family, with its complex pentacyclic framework, presents formidable challenges, including the construction of a strained seven-membered ring and the installation of key quaternary centers. Low yields are a common impediment to accessing these compounds for further study.

This document moves beyond a simple recitation of synthetic steps. Instead, it offers a deep dive into the causality behind common experimental failures and provides field-proven troubleshooting strategies and optimized protocols to enhance yield and reproducibility. Every recommendation is grounded in mechanistic principles and supported by data from peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: My key [4+3] cycloaddition to form the seven-membered ring is failing or giving low yields. What is going wrong?

This is a critical and frequently encountered issue. The success of the [4+3] cycloaddition in this context is highly dependent on the nature of the diene. In the synthesis of (+)-Ambiguine G, it was found that using a siloxy diene in the key cycloaddition was unsuccessful.[1][2] The reaction instead yielded a Friedel-Crafts alkylation product.[2] This is likely due to the lability of the silyl group under the Lewis acidic conditions, leading to a stepwise reaction pathway that favors aromatic substitution over the desired concerted cycloaddition.

The solution was to switch to a less labile alkoxy diene (specifically, an ethoxy diene).[1][2] This subtle change proved effective, promoting the desired [4+3] cycloaddition to cleanly afford the tetracyclic core.[1][2]

Q2: I'm observing significant byproducts and low conversion in my Fischer indole synthesis using a complex, sterically hindered ketone. How can I optimize this step?

The Fischer indole synthesis, while classic, can be problematic with sterically demanding or multifunctional ketones required for the this compound core.[3] Common failure modes include decomposition of the hydrazine or hydrazone intermediate, or competing side reactions.[4][5][6][7] Careful control of acid catalyst, temperature, and solvent is crucial. For the synthesis of a key tricyclic intermediate en route to this compound P, the reaction of phenylhydrazine hydrochloride with a cycloheptanone derivative was successfully carried out using acetic acid as both the solvent and catalyst, with moderate heating.[3]

Troubleshooting Tips:

  • Acid Choice: If standard Brønsted acids (HCl, H₂SO₄) lead to decomposition, consider milder conditions like acetic acid or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[4][5][6]

  • Temperature Control: Monitor the reaction closely. Excessive heat can promote undesired fragmentation pathways. Stepwise temperature ramping may be beneficial.

  • Intermediate Purity: Ensure the purity of the starting phenylhydrazine and ketone. The hydrazone intermediate can sometimes be isolated and purified before the cyclization step to minimize side reactions.

Q3: The late-stage oxidation to install the tertiary alcohol on the this compound core is giving a mixture of products and poor diastereoselectivity. What are my options?

Late-stage oxidation of complex molecules is notoriously challenging due to the presence of multiple reactive sites.[8][9] In several this compound syntheses, this transformation is a critical, yield-defining step. For instance, the final step in the synthesis of this compound P by Fei et al. involves an allylic oxidation/hydroxylation.[3] This was achieved using KHMDS, P(OMe)₃, and molecular oxygen, furnishing this compound P in a 43% yield along with its C15-epimer in 19% yield.[3] Similarly, Sarpong's synthesis of (-)-Ambiguine P reported that the final allylic oxidation proceeded with low diastereocontrol.[10]

Strategies for Improvement:

  • Directed Oxidation: If possible, introduce a directing group near the target C-H bond to improve site-selectivity.

  • Reagent Screening: A broad screen of oxidizing agents is often necessary. Conditions reported for similar complex alkaloids can be a good starting point.

  • Protecting Groups: Temporarily protecting other sensitive functional groups can prevent undesired side reactions.

Troubleshooting Guide: Key Low-Yield Transformations

This section provides a structured approach to troubleshooting specific, high-impact reactions in this compound total synthesis.

Problem Area 1: The Cope/Prins/Friedel-Crafts Cascade

In a biomimetic approach to this compound P, a Cope/Prins/Friedel-Crafts cascade was employed to construct the pentacyclic scaffold.[3] Initial attempts under thermal conditions led exclusively to an undesired tautomerized indole derivative in 52% yield, with no desired Prins product observed.[3] The introduction of Lewis acids was necessary to promote the desired cascade.

Troubleshooting StepObservation/ProblemRecommended Action & Rationale
1. Initial Screen Thermal conditions yield only the Cope rearrangement product, followed by undesired tautomerization.Introduce a Lewis acid catalyst (e.g., Sc(OTf)₃, Bi(OTf)₃, Zn(NTf₂)₂). The Lewis acid facilitates both the Cope rearrangement and the subsequent Prins-type cyclization by activating the aldehyde and stabilizing cationic intermediates.[3]
2. Poor Yield & Selectivity Lewis acids like Sc(OTf)₃ and Bi(OTf)₃ give low combined yields (36-42%) and poor diastereoselectivity (~1.2:1).Switch to a different Lewis acid/counterion combination. Zn(NTf₂)₂ was found to be superior, increasing the combined yield to 62% and improving the diastereomeric ratio to ~7:1. The less coordinating NTf₂⁻ anion likely plays a key role in promoting the desired catalytic cycle.[3]
3. Reaction Stalls Incomplete conversion despite the use of an optimized catalyst.Increase catalyst loading (from 20 mol% to 30 mol%) or reaction temperature. Ensure strict anhydrous conditions, as water can deactivate the Lewis acid catalyst.
Problem Area 2: The Nicholas Reaction for Seven-Membered Ring Formation

The Sarpong synthesis utilizes a Nicholas reaction to alkylate the indole C2 position, forming the crucial seven-membered ring.[8][10][11] This reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex.[12][13] Low yields in this step can often be attributed to instability of the cation or inefficient trapping.

Troubleshooting StepObservation/ProblemRecommended Action & Rationale
1. Low Conversion Starting material (propargyl alcohol complex) is recovered.Ensure a sufficiently strong Lewis acid (e.g., BF₃·OEt₂) is used to promote ionization of the tertiary alcohol. The choice and stoichiometry of the Lewis acid are critical.[12]
2. Complex Decomposition Formation of multiple unidentifiable byproducts; loss of the characteristic red/brown color of the cobalt complex.Run the reaction at a lower temperature to improve the stability of the propargylic cation intermediate. Ensure all reagents and solvents are scrupulously dry.
3. Inefficient Cyclization The desired intramolecular cyclization does not occur, or intermolecular side reactions dominate.The geometry of the precursor is critical. The cobalt complex helps by bending the alkyne geometry, which can favor the desired bond formation.[10] If yield is still low, consider solvent effects. More polar, non-coordinating solvents can help stabilize the cationic intermediate.
4. Decomplexation Issues Difficulty removing the Co₂(CO)₆ group after cyclization.Use a reliable oxidative decomplexation agent like ceric ammonium nitrate (CAN) or iodine in an appropriate solvent (e.g., acetone, CH₂Cl₂).[12] Ensure sufficient equivalents are used for complete removal.

Optimized Experimental Protocols

Protocol 1: Optimized [4+3] Cycloaddition for the this compound Core

This protocol is adapted from the successful synthesis of the tetracyclic core of (+)-Ambiguine G by Rawal and coworkers.[1][2] It circumvents the failure of the siloxy diene approach by using a more robust ethoxy diene.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the required ethoxy diene from the corresponding chloro ketone via triflation followed by Stille cross-coupling. The indolic silyl ether component is prepared separately.

  • Reaction Setup: To a flame-dried flask under an argon atmosphere, add the indolic silyl ether (1.0 equiv) and the ethoxy diene (1.2 equiv) in anhydrous dichloromethane (DCM) at -78 °C.

  • Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction should be complete within 2-4 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tetracyclic product.

Protocol 2: High-Yield Cope/Prins/Friedel-Crafts Cascade

This protocol is based on the optimized conditions reported by Fei et al. for the synthesis of the pentacyclic core of this compound P.[3]

Step-by-Step Methodology:

  • Reaction Setup: To a sealed tube, add the tricyclic indolenine precursor (1.0 equiv), the aldehyde (1.5 equiv), and freshly dried zinc bis(trifluoromethanesulfonyl)imide (Zn(NTf₂)₂) (30 mol%).

  • Solvent: Add anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Execution: Seal the tube and heat the reaction mixture to 80 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting indolenine is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate in vacuo.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to separate the diastereomers and afford the desired pentacyclic product.

Visualizing Key Synthetic Pathways

To clarify the complex transformations discussed, the following diagrams illustrate the key reaction workflows and the logic behind troubleshooting them.

troubleshooting_4_3_cycloaddition cluster_rationale Rationale start [4+3] Cycloaddition Attempt siloxy Using Siloxy Diene start->siloxy Path A alkoxy Using Alkoxy Diene start->alkoxy Path B friedel_crafts Observed: Friedel-Crafts Alkylation (Low Yield) siloxy->friedel_crafts Unsuccessful Outcome (Silyl group lability) cycloaddition Observed: Desired [4+3] Cycloadduct (High Yield) alkoxy->cycloaddition Successful Outcome (Robust diene) rationale_a Siloxy dienes are unstable to Lewis acids, leading to stepwise, non-cycloaddition pathways. rationale_b Alkoxy dienes are more stable, favoring the concerted [4+3] cycloaddition mechanism. cope_prins_cascade cluster_mechanism Mechanistic Role of Lewis Acid start Indolenine Precursor + Aldehyde thermal Thermal Conditions (e.g., o-DCB, heat) start->thermal Route 1 lewis_acid Lewis Acid Conditions (e.g., Zn(NTf₂)₂, DCE, heat) start->lewis_acid Route 2 (Optimized) cope_only Cope + Tautomerization Product (52% Yield, undesired) thermal->cope_only cascade_product Pentacyclic Cascade Product (62% Yield, 7:1 dr) lewis_acid->cascade_product mech_text The Lewis acid (Zn(NTf₂)₂) is crucial for activating the aldehyde, which facilitates the Prins cyclization and subsequent Friedel-Crafts reaction after the initial Cope rearrangement.

References

troubleshooting ambiguine isolation from crude extract

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ambiguine Isolation

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the isolation of this compound alkaloids from crude extracts. The this compound family, a fascinating group of indole alkaloids from cyanobacteria, presents unique and significant challenges in purification due to their complex structures and potential instabilities.[1][2] This guide is structured as a series of frequently asked questions that address common issues encountered in the lab. We will move sequentially through the typical workflow, from initial extraction to final purification, providing not just solutions but the underlying principles to empower your decision-making.

Part 1: Crude Extraction & Initial Workup

This initial phase is critical for maximizing yield and minimizing the introduction of interfering substances or degradation products.

Question: My initial liquid-liquid extraction (LLE) is forming a persistent emulsion between the aqueous and organic layers. How can I break it and prevent it in the future?

Answer: Emulsion formation is a frequent problem, especially with biomass extracts that are rich in surfactant-like molecules such as lipids and phospholipids.[3]

  • Immediate Solutions:

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic components and forcing them into the organic layer, which helps break the emulsion.[3]

    • Centrifugation: Transfer the emulsion to centrifuge tubes. A high-speed spin will often pellet the particulate matter at the interface, leading to a clean separation of the two liquid phases.

    • Filtration: Pass the mixture through a pad of glass wool or a phase separation filter paper. This can physically disrupt the emulsion and separate the layers.[3]

  • Causality & Prevention: Emulsions are caused by vigorous shaking that disperses one phase into the other as tiny droplets, which are stabilized by amphiphilic molecules from your extract. To prevent this, instead of aggressive shaking, gently invert the separatory funnel 20-30 times. This increases the surface area for extraction without the high energy input that leads to emulsification.[3] For particularly problematic extracts, consider switching from LLE to Solid-Phase Extraction (SPE) for the initial cleanup.

Question: My extraction yield of total alkaloids seems low. How can I optimize the initial extraction from the cyanobacterial biomass?

Answer: Low yield often points to inefficient initial extraction or degradation. Ambiguines are alkaloids, meaning they contain basic nitrogen atoms and can exist as free bases or salts.[4] This property is key to an effective extraction strategy.

  • Expertise & Causality:

    • Acid-Base Extraction: The "alkali-like" nature of ambiguines means their solubility is pH-dependent. Most alkaloids are soluble in organic solvents as a free base but soluble in aqueous acid as a salt.[4] A robust method is an acid-base extraction:

      • Macerate the biomass in an acidified aqueous solution (e.g., 0.5 N HCl) to protonate the ambiguines, making them water-soluble salts. This extracts them from the bulk biomass.

      • Filter the mixture and basify the acidic aqueous extract (e.g., with NaOH to pH 10). This deprotonates the ambiguines back to their free-base form.

      • Extract the free bases from the alkaline water into an appropriate organic solvent like chloroform or ethyl acetate.[4]

    • Solvent Choice: If performing a direct solvent extraction, ensure your solvent system is appropriate. Start with a moderately polar solvent like ethanol or methanol to extract a broad range of compounds, then proceed with partitioning.[5] A preliminary extraction with a non-polar solvent like hexane can be used to remove lipids and carotenoids first, which can simplify the subsequent steps.[4]

  • Self-Validation: Before and after implementing these changes, run a Thin-Layer Chromatography (TLC) of your crude extract and compare it to a sample of the post-extraction biomass (re-extracted with a strong solvent system). The absence of your target spot in the biomass sample indicates an efficient extraction.

Part 2: Chromatographic Fractionation

Once you have a crude extract, the next step is typically fractionation using column chromatography to separate compounds based on polarity.

Question: My this compound compound is streaking badly on my silica gel TLC plate and seems to be degrading during column chromatography. What is causing this and what are my options?

Answer: This is a classic issue when purifying amine-containing compounds on standard silica gel.

  • Expertise & Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your this compound can interact strongly and sometimes irreversibly with these acidic sites. This strong interaction leads to tailing/streaking on TLC and can catalyze degradation on a column where the compound has a long residence time.

  • Solutions & Trustworthiness:

    • Neutralize the Silica: Pre-treat your silica gel by slurrying it in your starting mobile phase containing a small amount of a volatile base, such as 0.1-1% triethylamine (TEA) or ammonia. This deprotonates the acidic silanol groups, creating a more inert surface for your alkaloid.

    • Switch the Stationary Phase: If neutralization is insufficient, change your stationary phase.

      • Alumina (Neutral or Basic): Alumina is a good alternative for separating basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.[4]

      • Reversed-Phase (C18): If your this compound has sufficient hydrophobic character, reversed-phase chromatography is an excellent choice. Here, the stationary phase is non-polar (C18-bonded silica) and the mobile phase is polar (e.g., methanol/water or acetonitrile/water). This avoids the acid-base interaction issue entirely.[6]

  • Self-Validation: A successful solution will be immediately visible on a TLC plate. A well-behaved compound will produce a round, compact spot instead of a streak. For column chromatography, you should observe sharper peaks and improved recovery of your target compound in the collected fractions.

Troubleshooting Workflow: Low Recovery After Column Chromatography

If your target compound is missing after column chromatography, this workflow can help diagnose the issue.

G start Low Recovery of this compound After Column Chromatography q1 Is the compound visible on the column (if colored)? Or detected by TLC/LC-MS in any fraction? start->q1 ans1_yes Yes, but at very low concentration q1->ans1_yes Yes ans1_no No, compound is completely gone q1->ans1_no No q2 Is the compound found in very early or very late fractions? ans1_yes->q2 cause3 Cause: Irreversible Adsorption or Degradation on Column. ans1_no->cause3 ans2_early Found in Early Fractions q2->ans2_early Early ans2_late Found in Late Fractions q2->ans2_late Late ans2_neither Not found or smeared across all q2->ans2_neither Neither cause1 Cause: Incorrect Mobile Phase (Too Polar). Compound eluted immediately. ans2_early->cause1 cause2 Cause: Incorrect Mobile Phase (Not Polar Enough). Compound is still on the column. ans2_late->cause2 ans2_neither->cause3 sol1 Solution: Rerun with a less polar solvent system. cause1->sol1 sol2 Solution: Flush column with a very polar solvent (e.g., MeOH). If it elutes, restart with a more polar mobile phase. cause2->sol2 sol3 Solution: Use a different stationary phase (Alumina, C18) or add a modifier (e.g., TEA) to the mobile phase. cause3->sol3

Caption: Decision tree for diagnosing low compound recovery post-column chromatography.

Part 3: High-Resolution Purification & Final Isolation

High-Performance Liquid Chromatography (HPLC) is often the final step to achieve high purity.

Question: I have a semi-pure fraction, but two compounds are co-eluting in my reversed-phase HPLC method. How can I improve the resolution?

Answer: Achieving baseline separation is a matter of systematically optimizing the chromatographic parameters to exploit subtle differences between your target this compound and the impurity.[7]

  • Expertise & Causality: Resolution in HPLC is governed by three factors: efficiency (N), selectivity (α), and retention factor (k'). The easiest and most impactful parameter to adjust is selectivity, which is a measure of the separation between two peaks. This is most effectively altered by changing the mobile phase composition.

  • Systematic Solutions:

    • Change the Organic Modifier: If you are using a methanol/water system, switch to acetonitrile/water (or vice versa). Acetonitrile and methanol have different solvent properties and will interact differently with your compounds and the C18 stationary phase, often dramatically changing the elution order and selectivity.

    • Adjust the Gradient Slope: A shallower gradient (i.e., a smaller change in organic solvent percentage over a longer time) will increase the separation between closely eluting peaks. Try decreasing the gradient slope by half and doubling the run time to see if resolution improves.[7]

    • Introduce an Additive/Buffer: The ionization state of your this compound can be manipulated to alter its retention.

      • Acidic pH: Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase will ensure your alkaloid is protonated. This can sometimes sharpen peaks and improve selectivity.

      • Basic pH: Using a buffer system at a higher pH (e.g., ammonium bicarbonate at pH 8) will keep your alkaloid in its neutral, free-base form. Crucially, ensure you use a pH-stable HPLC column , as standard silica-based C18 columns will dissolve above pH 7.5.

    • Change the Stationary Phase: If mobile phase optimization fails, consider a different stationary phase chemistry. A phenyl-hexyl or a polar-embedded phase can offer different selectivities compared to a standard C18 column.

Part 4: Data Tables & Experimental Protocols

Table 1: Properties of Common Solvents for Chromatography

This table provides a reference for selecting solvents for normal and reversed-phase chromatography based on their polarity and eluotropic strength (eluting power on a given stationary phase).

SolventPolarity Index (P')Eluotropic Strength (ε°) on SilicaEluotropic Strength (ε°) on AluminaUV Cutoff (nm)Use Case
n-Hexane0.10.010.00195Normal Phase (NP) - Weakest
Toluene2.40.220.29284NP - Aromatic interactions
Dichloromethane3.10.300.42233NP - Good general solvent
Ethyl Acetate4.40.450.58256NP - Intermediate strength
Acetone5.10.470.56330NP - Strong, polar aprotic
Acetonitrile5.80.500.65190Reversed Phase (RP) / NP
Methanol5.10.730.95205RP / NP - Strongest protic
Water10.2Very HighVery High<190RP - Weakest
Protocol 1: General Solid-Phase Extraction (SPE) for Alkaloid Cleanup

This protocol is a starting point for cleaning up a crude extract to remove non-polar impurities and concentrate the alkaloid fraction.

  • Cartridge Selection: Choose a C18 (reversed-phase) SPE cartridge. The sorbent mass depends on your sample load, but a 500 mg cartridge is a good starting point for a 10-50 mg crude extract.

  • Conditioning: Pass 5 mL of methanol through the cartridge to wet the C18 chains. Do not let the cartridge run dry.

  • Equilibration: Pass 5 mL of deionized water through the cartridge. If your sample is dissolved in an acidic solution, equilibrate with that same acidic solution (e.g., water with 0.1% formic acid). Do not let the cartridge run dry.

  • Sample Loading: Dissolve your crude extract in a minimal amount of the equilibration solution. Pass the sample slowly through the cartridge. Collect the flow-through (this should contain highly polar, unretained compounds).

  • Washing: Pass 5 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) through the cartridge. This will wash away remaining polar impurities while your target compounds remain bound to the C18 sorbent.

  • Elution: Elute your this compound fraction with 5 mL of a stronger organic solvent, such as methanol or acetonitrile. Using a modifier like 0.1% formic acid or ammonia in the elution solvent can improve recovery.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to confirm where your target compound has eluted.

Protocol 2: HPLC Gradient Method Development for Final Purification

This protocol outlines a systematic approach to developing a separation method on a reversed-phase C18 column.

  • Initial Scouting Run:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a fast linear gradient from 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes.

    • Analysis: This run will show you the approximate solvent composition required to elute your compounds.

  • Gradient Optimization:

    • Based on the scouting run, determine the percentage of B where your compounds of interest begin to elute (%B_start) and where the last one elutes (%B_end).

    • Design a new, shallower gradient. A good starting point is a gradient that runs from (%B_start - 5%) to (%B_end + 5%) over 20-30 minutes. This slower change in solvent strength will provide better separation.[7]

  • Selectivity Tuning:

    • If co-elution persists, repeat Step 2 but replace Acetonitrile with Methanol as Mobile Phase B. The different selectivity may resolve the critical pair.

  • Final Refinement:

    • Once good separation is achieved, you can add isocratic holds (holding the solvent composition constant) around the elution time of your target compound to further improve resolution from nearby impurities before scaling up to a preparative column.

References

Ambiguine Isonitrile Technical Support Center: A Guide to Preventing Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for ambiguine isonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of these potent and structurally complex bioactive molecules. Here, you will find a comprehensive resource built on scientific expertise to ensure the integrity and success of your experiments.

Understanding the Stability of this compound Isonitriles

This compound isonitriles are a class of indole alkaloids produced by cyanobacteria, renowned for their significant antimicrobial and cytotoxic activities.[1][2][3] Their unique isonitrile functional group (-N≡C) is central to their biological function but also represents a point of chemical lability. Understanding the factors that contribute to their degradation is paramount for obtaining reliable and reproducible experimental results.

The primary degradation pathway for isonitriles is acid-catalyzed hydrolysis. In the presence of acid, the isonitrile group is converted first to an N-substituted formamide and subsequently to a primary amine and formic acid. This process effectively neutralizes the bioactivity of the parent compound. Conversely, isonitriles exhibit greater stability under neutral and basic conditions. Other potential degradation routes include oxidation and photodegradation, particularly given the complex polycyclic structure of this compound isonitriles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the handling and use of this compound isonitriles in a question-and-answer format.

Q1: I'm observing a decrease in the bioactivity of my this compound isonitrile sample over time. What could be the cause?

A1: A loss of bioactivity is a strong indicator of chemical degradation. The most probable cause is the hydrolysis of the isonitrile functional group. This can be triggered by several factors in your experimental workflow:

  • Acidic Conditions: Exposure to even mildly acidic pH can initiate hydrolysis. This includes acidic buffers, solvents with acidic impurities (e.g., aged chlorinated solvents that can form HCl), or acidic contaminants on glassware.

  • Improper Storage: Storing the compound in a solution, especially at room temperature and exposed to light and air, can accelerate degradation.

  • Repeated Freeze-Thaw Cycles: For solutions stored frozen, repeated cycling between frozen and thawed states can introduce moisture and promote degradation.[4][5]

Solution: To pinpoint the issue, we recommend a systematic review of your experimental protocol. Begin by assessing the pH of all solutions that come into contact with the this compound isonitrile. Ensure all glassware is thoroughly cleaned and, if necessary, rinsed with a slightly basic solution (e.g., a dilute solution of sodium bicarbonate) followed by a final rinse with high-purity solvent. For storage, refer to the recommended conditions outlined in the FAQs below.

Q2: My purified this compound isonitrile solution has developed a slight color. Is this a sign of degradation?

A2: Yes, a change in color, often to a yellowish or brownish hue, can indicate the formation of degradation products or impurities. While pure this compound isonitriles are typically described as colorless or white solids, the complex indole structure can be susceptible to oxidation, which may result in colored byproducts.[6]

Solution: We advise analyzing the discolored solution by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new peaks, which would signify degradation products. Compare the chromatogram to that of a freshly prepared solution or a previously analyzed sample that showed good activity. If degradation is confirmed, the solution should be discarded. To prevent this, always store solutions in amber vials to protect from light and consider purging with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.

Q3: I'm having difficulty obtaining reproducible results in my cell-based assays. Could this be related to the stability of the this compound isonitrile?

A3: Inconsistent results in biological assays are a classic symptom of compound instability. If the this compound isonitrile degrades in the culture medium over the course of the experiment, the effective concentration of the active compound will decrease, leading to variability in the observed biological effect.

Solution: First, verify the pH of your cell culture medium after the addition of the this compound isonitrile stock solution. The final concentration of the solvent used to dissolve the compound (e.g., DMSO) should be low enough to not affect the medium's pH. If the medium is acidic, consider using a different buffering system if compatible with your cells.

It is also advisable to perform a time-course experiment. Prepare a stock solution of the this compound isonitrile in your cell culture medium and incubate it under the same conditions as your assay (e.g., 37°C, 5% CO2). Take aliquots at different time points (e.g., 0, 2, 6, 12, 24 hours) and analyze them by HPLC to quantify the amount of intact compound remaining. This will give you a clear picture of its stability in your specific assay conditions and help you to design your experiments accordingly, for instance, by reducing the incubation time or replenishing the compound during the assay.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the optimal storage conditions for solid this compound isonitriles?

    • Temperature: For long-term storage, -20°C or colder is recommended. For short-term storage, 2-8°C is acceptable.

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

    • Light: Keep in an amber or opaque vial to protect from light.[1][7]

    • Moisture: Store in a desiccator or a tightly sealed container with a desiccant to keep it dry.

  • How should I prepare and store stock solutions of this compound isonitriles?

    • Use a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices for initial stock solutions.

    • Prepare solutions fresh whenever possible. If storage is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Purge the headspace of the vial with an inert gas before sealing.

    • Use vials with PTFE-lined caps to ensure a tight seal and prevent solvent evaporation and moisture ingress.

ParameterRecommended ConditionRationale
Form SolidIncreased stability compared to solutions.
Temperature -20°C or below (long-term)Slows down chemical degradation rates.
Light Protect from light (amber vials)Prevents potential photodegradation.[8]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation.[6]
Moisture Dry/DesiccatedPrevents hydrolysis.

Table 1: Recommended Storage Conditions for this compound Isonitriles

Experimental Procedures

  • Which solvents are compatible with this compound isonitriles?

    • For short-term use in experiments, a range of organic solvents can be used. However, for long-term storage of solutions, aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred over protic solvents like methanol and ethanol, which could potentially participate in degradation reactions. Avoid acidic solvents.

SolventCompatibilityNotes
DMSOHighGood for long-term storage of stock solutions at low temperatures.
EthanolModerateSuitable for preparing working solutions; use fresh.
MethanolModerateSimilar to ethanol, prepare solutions fresh.
AcetonitrileHighA good aprotic alternative for dilutions.
Chloroform/DCMLowCan contain acidic impurities; use with caution and only when fresh.
Aqueous BufferspH DependentStable at neutral to slightly basic pH. Avoid acidic buffers.

Table 2: Solvent Compatibility for this compound Isonitriles

  • How can I monitor the degradation of my this compound isonitrile sample?

    • HPLC: A reverse-phase HPLC method with UV detection is a straightforward way to monitor the purity of your sample over time. Degradation will appear as a decrease in the area of the main peak and the emergence of new peaks, typically at earlier retention times due to the increased polarity of the degradation products (formamides and amines).

    • LC-MS: This technique is highly sensitive and can be used to identify the mass of potential degradation products, confirming the hydrolysis pathway.

    • NMR Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the isonitrile proton signal and the appearance of new signals corresponding to the formamide and amine degradation products.[9][10]

Experimental Protocols

Protocol 1: Handling and Preparation of this compound Isonitrile Stock Solutions under an Inert Atmosphere

This protocol minimizes exposure to atmospheric oxygen and moisture.

Materials:

  • Vial of solid this compound isonitrile

  • High-purity, anhydrous solvent (e.g., DMSO)

  • Syringes and needles

  • Vials with PTFE-lined septum caps

  • Inert gas source (argon or nitrogen) with a regulator and tubing

Procedure:

  • Allow the vial of solid this compound isonitrile to warm to room temperature before opening to prevent condensation of moisture.

  • Place the vial and all necessary supplies in a glove box or use a Schlenk line.

  • If not using a glove box, flush the vial containing the solid compound with a gentle stream of inert gas for 1-2 minutes.

  • Using a syringe, add the desired volume of anhydrous solvent to the vial to achieve the target concentration.

  • Gently swirl the vial to dissolve the compound completely.

  • If preparing aliquots, flush each new vial with inert gas before transferring the solution.

  • Seal the vials tightly and store them at the recommended temperature.

Protocol 2: Monitoring Degradation by HPLC

Methodology:

  • Sample Preparation: Prepare a solution of the this compound isonitrile in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or ammonium formate, can be effective. Note: While formic acid is used in the mobile phase for analytical purposes to ensure good peak shape, the sample itself should not be stored in acidic conditions.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the indole chromophore absorbs (e.g., 220 nm and 280 nm).

  • Analysis:

    • Inject a freshly prepared sample to obtain a reference chromatogram.

    • Inject samples that have been stored or used in experiments and compare the chromatograms.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks.

Visualizing Degradation and Workflows

cluster_degradation Primary Degradation Pathway: Acid-Catalyzed Hydrolysis Ambig_Iso This compound Isonitrile (Active) Formamide N-substituted Formamide (Inactive) Ambig_Iso->Formamide + H₂O, H⁺ Amine Primary Amine + Formic Acid (Inactive) Formamide->Amine + H₂O, H⁺

Caption: Acid-catalyzed hydrolysis of this compound isonitriles.

cluster_workflow Recommended Experimental Workflow Storage Store Solid at -20°C under Inert Gas Prep Prepare Fresh Stock Solution (Anhydrous Solvent) Storage->Prep Dilute Dilute to Working Concentration (pH-neutral buffer/medium) Prep->Dilute Assay Perform Experiment Dilute->Assay Analysis Analyze Results Assay->Analysis QC Purity Check by HPLC/LC-MS (If issues arise) Analysis->QC Inconsistent Results

Caption: Workflow for handling this compound isonitriles.

By adhering to these guidelines and protocols, you can significantly mitigate the risk of degradation and ensure the integrity of your valuable this compound isonitrile samples, leading to more reliable and reproducible research outcomes.

References

Technical Support Center: Refining HPLC Purification of Ambiguine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the high-performance liquid chromatography (HPLC) purification of ambiguine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for overcoming the unique challenges associated with separating these structurally complex alkaloids. The this compound family of natural products, produced by cyanobacteria, exhibits a remarkable range of biological activities, but their intricate stereochemistry presents a significant purification hurdle.[1][2][3][4]

This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chromatographic principles.

Section 1: Understanding the Challenge - FAQs on this compound Isomer Separation

Q1: Why are this compound isomers so difficult to separate using standard HPLC methods?

A1: The difficulty in separating this compound isomers stems from their high degree of structural similarity. Isomers, by definition, have the same molecular formula but different spatial arrangements of atoms.[5] this compound alkaloids are characterized by a fused pentacyclic or tetracyclic ring system with multiple stereocenters, leading to the potential for numerous diastereomers and enantiomers.[1][2][4] These isomers often have nearly identical physicochemical properties, such as polarity, hydrophobicity, and pKa, making their selective interaction with a stationary phase and elution at different times a significant challenge for conventional methods like standard reversed-phase C18 chromatography.[6]

Q2: What are the most common types of isomers I might encounter in a crude this compound extract?

A2: In a typical crude extract from Fischerella ambigua, you are likely to encounter a mixture of:

  • Diastereomers: These are stereoisomers that are not mirror images of each other. They arise from the presence of multiple chiral centers within the this compound scaffold. Diastereomers have different physical properties and can often be separated on standard achiral stationary phases with careful method optimization.

  • Enantiomers: These are non-superimposable mirror images of each other.[7] Enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible on standard HPLC columns.[6] Their resolution requires a chiral environment, typically provided by a chiral stationary phase (CSP).[7][8]

  • Regioisomers: These isomers have the same molecular formula but differ in the position of substituents, such as a chlorine atom, on the molecular framework.[1][9] Their separation depends on how the positional difference affects the molecule's overall interaction with the stationary phase.

Section 2: Method Development & Optimization - A Troubleshooter's Guide

This section provides a systematic approach to developing and troubleshooting your HPLC method for this compound isomer purification.

Initial Workflow for Method Development

Below is a DOT script representing a logical workflow for developing a robust HPLC method for this compound isomer separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Refinement & Finalization Start Start: Crude Extract Analysis ColumnScreen Column Screening (C18, Phenyl-Hexyl, Chiral) Start->ColumnScreen MobilePhaseScreen Mobile Phase Screening (ACN/H2O, MeOH/H2O) ColumnScreen->MobilePhaseScreen GradientOpt Gradient Optimization MobilePhaseScreen->GradientOpt PhOpt pH & Buffer Optimization GradientOpt->PhOpt TempOpt Temperature Optimization PhOpt->TempOpt PeakShapeOpt Peak Shape Troubleshooting TempOpt->PeakShapeOpt FinalMethod Final Analytical Method PeakShapeOpt->FinalMethod ChiralMethodDevelopment Start Start: Co-eluting Peaks on Achiral Column CSP_Selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Start->CSP_Selection Mode_Selection Select Elution Mode (Normal, Reversed, or Polar Organic) CSP_Selection->Mode_Selection Screening Screen Mobile Phases Mode_Selection->Screening Optimization Optimize Flow Rate & Temperature Screening->Optimization Resolution Achieve Baseline Resolution Optimization->Resolution

References

Navigating Stereochemical Complexity in Ambiguine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The ambiguine family of indole alkaloids, produced by cyanobacteria, presents a formidable challenge to synthetic chemists due to their intricate polycyclic frameworks and dense stereochemical landscapes.[1] Many members of this family possess up to eight contiguous stereocenters, demanding precise control over both relative and absolute stereochemistry. This guide is designed to serve as a technical support resource for researchers engaged in the synthesis of this compound alkaloids and related complex natural products. Here, we address common stereochemical hurdles with practical, field-tested advice and in-depth mechanistic explanations to empower you to troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific challenges you may encounter during your synthetic campaigns.

I. Establishing the Core Stereochemistry from Chiral Pool Starting Materials

Question 1: I'm planning a synthesis of an this compound alkaloid and want to use a chiral pool approach. (S)-carvone and its derivatives are commonly used. How does the stereochemistry of the starting material influence the final product, and what are the key transformations to be aware of?

Answer: Your choice of (S)-carvone or a derivative like (S)-carvone oxide is an excellent starting point, as its inherent chirality can be effectively relayed through subsequent reactions to set multiple stereocenters in the this compound core.[2][3] The key is to understand how the existing stereocenters direct the facial selectivity of bond-forming reactions.

Causality of Stereochemical Transfer from (S)-Carvone Oxide:

In the synthesis of (+)-ambiguine G, for instance, (S)-carvone oxide is a crucial starting material.[2][3] The stereochemistry of the final product is a direct consequence of a series of substrate-controlled reactions:

  • Alkoxide-Directed Vinylation: The synthesis of the key vinylated chloro ketone intermediate demonstrates how a pre-existing stereocenter can control the introduction of a new one. The addition of vinylmagnesium bromide to a tosylhydrazone derived from (S)-carvone oxide proceeds with high diastereoselectivity. This is because the Grignard reagent likely coordinates to the intermediate alkoxide, directing the vinyl group to add from the face opposite to the isopropenyl group.[2]

  • Stereoinvertive Deoxychlorination: The subsequent conversion of the newly installed hydroxyl group to a chloride using N-chlorosuccinimide and triphenylphosphine proceeds with complete inversion of stereochemistry.[2] This S(_N)2 reaction reliably sets the desired stereocenter at what will become C13 in the this compound core.

Troubleshooting Poor Diastereoselectivity in Chiral Pool-Based Approaches:

  • Issue: The addition of the vinyl group to the carvone-derived ketone is not as selective as expected.

    • Solution: Ensure that the Grignard reagent is of high quality and that the reaction is performed at a low temperature to maximize kinetic control. The choice of solvent can also play a role; less coordinating solvents may enhance the directing effect of the alkoxide.

  • Issue: Incomplete inversion during the chlorination step.

    • Solution: This may indicate a competing S(_N)1-type mechanism or elimination side reactions. Ensure anhydrous conditions and consider using alternative chlorinating agents that are known to favor S(_N)2 pathways.

II. Asymmetric Catalysis for Enantiocontrol

Question 2: I want to develop a more flexible, enantioselective synthesis that doesn't rely on a chiral pool starting material. What are the most effective catalytic asymmetric methods for establishing the initial stereocenters of the hapalindole/ambiguine core?

Answer: Asymmetric catalysis offers a powerful and versatile alternative to chiral pool synthesis. For the hapalindole and this compound core, catalytic asymmetric hydrogenation has proven to be a highly effective strategy.

Ruthenium-Catalyzed Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR):

A divergent enantioselective synthesis of several hapalindole-type alkaloids has been developed that hinges on the ruthenium-catalyzed asymmetric hydrogenation of a prochiral ketone.[2][4][5] This reaction proceeds via a dynamic kinetic resolution (DKR), which allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess.

  • Mechanism of Stereocontrol: The success of this reaction lies in the ability of the chiral ruthenium catalyst to selectively hydrogenate one enantiomer of the ketone much faster than the other, while the ketone itself rapidly racemizes under the reaction conditions. This ensures that all of the starting material is converted to the desired enantiomer of the alcohol product. The trans-1-indolyl-2-isopropenylcyclohexane skeleton is constructed with excellent enantioselectivity, providing a key building block for various this compound and hapalindole alkaloids.[4][5]

Troubleshooting Low Enantiomeric Excess (e.e.) in Asymmetric Hydrogenation:

  • Issue: The enantiomeric excess of the alcohol product is lower than reported.

    • Solution 1: Catalyst Choice and Purity: The choice of the chiral ligand on the ruthenium catalyst is critical. Ensure the ligand is of high enantiomeric purity. Even small amounts of the opposite enantiomer can significantly erode the e.e. of the product.

    • Solution 2: Reaction Conditions: The pressure of hydrogen, temperature, and solvent can all influence the enantioselectivity. A systematic optimization of these parameters is often necessary. Lower temperatures generally lead to higher enantioselectivity.

    • Solution 3: Substrate Purity: Impurities in the ketone substrate can sometimes interfere with the catalyst, leading to lower e.e. Ensure your starting material is of high purity.

Comparative Data for Asymmetric Hydrogenation:

Catalyst/LigandSubstrateProduct e.e. (%)Overall Yield (%)Reference
Ru-complex with chiral diamine ligand2-(1H-indol-3-yl)-3-(methoxycarbonyl)cyclohexanone>995.9 (for (+)-Hapalindole Q)[4][5]
III. Taming the [4+3] Cycloaddition

Question 3: My [4+3] cycloaddition to form the seven-membered ring of a pentacyclic this compound precursor is failing, leading primarily to a Friedel-Crafts alkylation product. How can I promote the desired cycloaddition pathway?

Answer: This is a known challenge in this compound synthesis. The initial attempts to use a [4+3] cycloaddition with a siloxy diene in the synthesis of this compound P were unsuccessful, yielding the undesired Friedel-Crafts product.[3] The key to success was found to be the choice of the diene component.

The Crucial Role of the Alkoxy Diene:

The breakthrough in the synthesis of (+)-ambiguine G came from replacing the siloxy diene with an alkoxy diene (specifically, an ethoxy diene).[3]

  • Mechanistic Rationale: It is hypothesized that the reaction with the siloxy diene proceeds in a stepwise manner. After the initial C-C bond formation, the labile silyl group is lost, leading to an intermediate that favors the Friedel-Crafts pathway over the second C-C bond formation required for the cycloaddition.[3] The more robust alkoxy diene, however, is stable enough to allow the concerted or near-concerted [4+3] cycloaddition to occur, cleanly affording the desired tetracyclic product.[3]

Troubleshooting the [4+3] Cycloaddition:

  • Issue: Predominant formation of the Friedel-Crafts side product.

    • Solution: As demonstrated in the synthesis of this compound G, switch from a siloxy diene to an alkoxy diene. This is the most critical factor.

  • Issue: Low yield of the desired cycloadduct even with an alkoxy diene.

    • Solution 1: Lewis Acid Choice: The choice and stoichiometry of the Lewis acid are crucial. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) was found to be effective.[3] Experiment with different Lewis acids and screen their concentrations.

    • Solution 2: Temperature: Perform the reaction at low temperatures to minimize side reactions and decomposition.

Workflow for Optimizing the [4+3] Cycloaddition:

workflow start [4+3] Cycloaddition Failure (Friedel-Crafts Product Dominates) check_diene Is a siloxy diene being used? start->check_diene switch_to_alkoxy Switch to an alkoxy diene check_diene->switch_to_alkoxy Yes optimize_lewis Optimize Lewis Acid (e.g., TMSOTf) check_diene->optimize_lewis No switch_to_alkoxy->optimize_lewis optimize_temp Optimize Temperature (Low Temp Preferred) optimize_lewis->optimize_temp success Successful [4+3] Cycloaddition optimize_temp->success

Caption: Decision workflow for troubleshooting the [4+3] cycloaddition.

IV. Constructing the C12 Quaternary Stereocenter

Question 4: I'm struggling with the diastereoselective installation of the C12 quaternary center in a pentacyclic this compound. Standard enolate alkylations are giving me the wrong diastereomer. What strategies can I use to achieve the desired stereochemistry?

Answer: The construction of the C12 quaternary center with the correct relative stereochemistry is a significant hurdle. In many related systems, the stereochemical outcome of α-functionalization is dictated by the existing stereocenter at C15, leading to a cis-disposed product, whereas the trans-relationship is often required for ambiguines.[6] The synthesis of (-)-ambiguine P provides an elegant solution to this problem using a directing group.

Amide-Directed α-Functionalization:

The Sarpong group's synthesis of (-)-ambiguine P cleverly utilizes a primary amide at C11 as a directing group to control the stereochemistry of the α-functionalization at C12.[6]

  • Mechanism of Diastereocontrol: The amide group is thought to chelate to the metal cation of the base (e.g., lithium from LDA), creating a rigid, bicyclic transition state. This conformation then directs the incoming electrophile (in this case, a source of cyanide) to the desired face of the enolate, leading to the formation of the trans-disposed stereocenter.[6]

Experimental Protocol for Amide-Directed Cyanation:

This is a representative protocol based on the principles described in the synthesis of (-)-ambiguine P. Please refer to the original publication for exact experimental details.

  • Enolate Formation: To a solution of the amide precursor in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.

  • Electrophile Addition: Add a solution of the electrophilic cyanide source (e.g., p-toluenesulfonyl cyanide) in the same solvent, also at -78 °C.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and perform a standard aqueous workup followed by purification by column chromatography.

Troubleshooting the Amide-Directed Alkylation:

  • Issue: Low diastereoselectivity.

    • Solution 1: Base and Solvent: The choice of base and solvent is critical for effective chelation. Lithium-based amides in ethereal solvents are often a good starting point.

    • Solution 2: Temperature: Strict adherence to low temperatures (-78 °C) is crucial to maintain the integrity of the chelated transition state and prevent equilibration to the undesired diastereomer.

  • Issue: Competing side reactions, such as N-alkylation of the amide.

    • Solution: Ensure slow addition of the electrophile and maintain a low temperature. If N-alkylation persists, consider protecting the amide nitrogen, although this adds steps to the synthesis.

References

Validation & Comparative

Validating the Antibacterial Activity of New Ambiguines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant pathogens necessitates a perpetual search for novel antimicrobial agents. Among the most promising candidates are ambiguines, a class of indole alkaloids derived from cyanobacteria.[1][2] These complex natural products have demonstrated potent activity against a range of bacteria, making new analogs compelling subjects for investigation.[1][3]

This guide, written from the perspective of a Senior Application Scientist, provides a strategic framework for the rigorous validation of new ambiguine compounds. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and ready for critical evaluation.

Strategic Experimental Design: Laying the Foundation for Trustworthy Data

A successful validation campaign begins not in the lab, but with a meticulously planned experimental design. The goal is to create a self-validating system where the inclusion of appropriate controls and benchmarks provides confidence in the final data.

The "Why": The Importance of Comparators

Evaluating a new compound in isolation yields data with limited context. To understand the true potential of a new this compound, its performance must be measured against established "gold standard" antibiotics. This comparative approach immediately situates the new compound's potency and spectrum of activity within the existing therapeutic landscape.[4]

Selecting the Right Adversaries: Bacterial Panel Selection

The choice of bacterial strains is critical and should be guided by the goal of assessing both the breadth and specific strengths of the new this compound. A robust screening panel should include:

  • Gram-Positive Representatives:

    • Staphylococcus aureus (e.g., ATCC® 29213™): A common cause of skin, respiratory, and bloodstream infections. This strain is a standard quality control organism for susceptibility testing.[5][6][7]

  • Gram-Negative Representatives:

    • Pseudomonas aeruginosa (e.g., ATCC® 27853™): An opportunistic pathogen known for its intrinsic resistance mechanisms, making it a challenging target.[8][9][10]

  • (Optional but Recommended) Antibiotic-Resistant Strains:

    • Methicillin-Resistant Staphylococcus aureus (MRSA): Inclusion of a clinically relevant resistant strain is crucial for evaluating the potential of new ambiguines to address unmet medical needs.[11]

Choosing the Benchmarks: Control Antibiotics

The selection of control antibiotics should mirror the diversity of the bacterial panel, providing a relevant performance benchmark for each major bacterial class.

  • For Gram-Positive Bacteria: Vancomycin is a glycopeptide antibiotic that is a standard-of-care treatment for serious Gram-positive infections, including MRSA.[12][13]

  • For Gram-Negative Bacteria: Gentamicin , an aminoglycoside, provides a well-characterized benchmark for activity against organisms like P. aeruginosa.[12][14][15]

Experimental Workflow Overview

A logical workflow ensures that each experimental step builds upon the last, from broad screening to more detailed characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cidal vs. Static Activity cluster_2 Phase 3: Data Analysis A Prepare this compound & Control Dilutions C Perform Broth Microdilution Assay (MIC Determination) A->C B Prepare Standardized Bacterial Inoculum B->C D Subculture from MIC Plate C->D Identify non-turbid wells E Perform Minimum Bactericidal Concentration (MBC) Assay D->E G Determine MBC/MIC Ratio E->G F Compare this compound MIC/MBC to Control Antibiotics H Classify Activity Profile F->H G->H

Caption: Overall workflow for antibacterial validation.

Core Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the foundational metric in antibacterial testing. It is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[16]

The "Why": Establishing Potency

The MIC assay is a highly efficient method to quantify the potency of a new compound against a panel of bacteria.[16] By adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI), we ensure that the data generated is comparable to results from other laboratories worldwide.[17][18]

Detailed Protocol: Broth Microdilution Method (CLSI Guideline M07)[17]

This protocol is the reference method for determining MIC values.[18]

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the new this compound and control antibiotics (Vancomycin, Gentamicin) in a suitable solvent (e.g., DMSO). b. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate. The final volume in each well should be 50 µL, covering a clinically relevant concentration range (e.g., 128 µg/mL to 0.125 µg/mL).

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[4] c. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. b. Include a growth control well (bacteria in broth, no compound) and a sterility control well (broth only). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Interpretation of Results: a. Following incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound where no visible growth is observed.

Data Presentation: Summarizing MIC Values

Clear and concise data presentation is paramount. A table is the most effective way to compare the performance of the new ambiguines against the control antibiotics.

CompoundS. aureus ATCC 29213 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)
New this compound X Experimental ValueExperimental Value
New this compound Y Experimental ValueExperimental Value
Vancomycin (Control) 0.5 - 2N/A
Gentamicin (Control) N/A0.5 - 2

Note: Control MIC ranges are based on established CLSI quality control data. N/A indicates that the antibiotic is not typically active against that class of bacteria.

Advanced Protocol: Minimum Bactericidal Concentration (MBC) Assay

While the MIC tells us the concentration needed to inhibit growth, it doesn't distinguish between stopping replication (bacteriostatic) and actively killing the bacteria (bactericidal). This distinction is critical for drug development. The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[19][20][21]

The "Why": Defining the Nature of Antibacterial Activity

For certain severe infections, a bactericidal agent that actively reduces the bacterial load is clinically preferred over a bacteriostatic agent that relies on the host's immune system to clear the infection. Determining the MBC provides this crucial insight.[22]

Detailed Protocol: Subculturing from the MIC Assay

The MBC test is a direct extension of the MIC assay.[22]

  • Subculturing: Following the MIC reading, select the wells that showed no visible growth (the MIC well and at least two more concentrated wells).

  • Plating: Using a calibrated loop or pipette, take a 10 µL aliquot from each of these clear wells and plate it onto a sterile Mueller-Hinton Agar (MHA) plate.[20]

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[20]

  • Interpretation of Results: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[20][21]

Data Analysis: The MBC/MIC Ratio

The relationship between the MBC and MIC provides a quantitative measure of bactericidal activity.

  • Calculation: MBC / MIC Ratio

  • Interpretation:

    • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[20]

    • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

G Start Determine MBC and MIC Values Condition Is MBC/MIC Ratio ≤ 4? Start->Condition Bactericidal Classify as BACTERICIDAL Condition->Bactericidal Yes Bacteriostatic Classify as BACTERIOSTATIC Condition->Bacteriostatic No

Caption: Decision logic for classifying antibacterial activity.

Synthesizing the Data: A Holistic Comparative View

The final step is to consolidate all the generated data into a comprehensive table. This allows for an at-a-glance comparison of the new ambiguines against established antibiotics, providing a clear picture of their potential.

Master Comparison Table
CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Profile
New this compound X S. aureusValueValueValueBactericidal/Static
P. aeruginosaValueValueValueBactericidal/Static
Vancomycin S. aureus122Bactericidal
Gentamicin P. aeruginosa144Bactericidal

Note: Control values are representative and should be determined experimentally alongside the test compounds.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial validation of new this compound compounds. By following standardized protocols and incorporating appropriate comparators, researchers can generate high-quality, trustworthy data.[4] A promising result—such as a low MIC against a resistant strain or a potent bactericidal profile—provides the necessary justification for advancing a compound to the next stages of drug discovery, which may include mechanism of action studies, toxicity profiling, and in vivo efficacy models.[11][23] The alkaloids, with their vast structural diversity, continue to be a rich source for new antibacterial leads, and rigorous validation is the key to unlocking their therapeutic potential.

References

A Comparative Guide to the Bioactivity of Ambiguine and Hapalindole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Among the vast chemical arsenal produced by cyanobacteria, the hapalindole-type alkaloids stand out for their structural complexity and potent biological activities.[1][2] Isolated from cyanobacteria of the order Stigonematales, these metabolites, including the prominent hapalindole and ambiguine families, have garnered significant attention from the scientific community.[3][4] Both families are built upon a complex indole alkaloid framework, featuring polycyclic ring systems, and often possess the rare isonitrile functional group, a key contributor to their bioactivity.[5]

Hapalindoles, the most prevalent subgroup, are typically characterized by a tetracyclic core.[3] The ambiguines are structurally related and are thought to be biosynthetically derived from hapalindole precursors through a "reverse" prenylation at the C-2 position of the indole ring, leading to both tetracyclic and more complex pentacyclic structures.[1][6][7] This structural divergence, stemming from a common biosynthetic origin, gives rise to a nuanced spectrum of biological effects.[8] This guide provides a comparative analysis of the bioactivity of this compound and hapalindole alkaloids, supported by experimental data, to assist researchers in navigating their therapeutic potential.

Comparative Bioactivity Analysis

This compound and hapalindole alkaloids exhibit a broad range of biological activities, including antibacterial, antifungal, and cytotoxic (anticancer) properties.[3][9] The potency and spectrum of these activities are often dictated by the specific structural features of each analogue, such as the stereochemistry, presence of halogens (chlorine), and the unique isonitrile group.[1][3]

Antibacterial Activity

Both ambiguines and hapalindoles have demonstrated significant activity against a variety of bacteria, particularly Gram-positive pathogens.[3] Several ambiguines have shown potent inhibitory effects against clinically relevant bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range, sometimes exceeding the potency of established antibiotics.[3] For instance, ambiguines H and I exhibit impressive activity against Staphylococcus albus and Bacillus subtilis.[3] Hapalindoles also display a wide range of antibacterial action, with MIC values against pathogens like Staphylococcus aureus and Streptococcus pneumoniae ranging from 0.06 to 64 µg/mL.[3]

The presence of a chlorine atom, a common modification in both families, does not always significantly impact antibacterial potency.[1] However, other structural elements, like the epoxide in fischthis compound B (a related pentacyclic this compound), are suggested to be crucial for its strong activity against Mycobacterium tuberculosis.[1][10][11]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisMycobacterium tuberculosisReference(s)
This compound H Reported1.25Reported[3]
This compound I Reported0.312-[3]
Fischthis compound B >82 µM-2 µM[1][10]
Hapalindoles (general range) 0.06 - 64ReportedLow µM[3]
Ciprofloxacin (control) Reported-Reported[3]
Rifampin (control) Reported-Reported[3]

Note: Direct comparative studies are limited, and activities can vary based on the specific bacterial strain and assay conditions.

Antifungal Activity

The initial discovery of many of these alkaloids was driven by their antifungal properties.[12] Ambiguines A-F, for example, have demonstrated notable activity against fungi such as Candida albicans and Trichophyton mentagrophytes, with potencies in the low µg/mL range.[3] Hapalindoles also exhibit broad-spectrum antimycotic activity against various fungal strains, including Aspergillus, Penicillium, and Candida.[3][13]

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

Compound/ClassCandida albicansTrichophyton mentagrophytesReference(s)
Ambiguines A-F Low µg/mLLow µg/mL[3]
Hapalindoles Potent Activity Reported-[14]
Cytotoxic and Anticancer Activity

The potential of hapalindole-type alkaloids as anticancer agents is an area of intense research. Several hapalindoles, including A, C, H, I, and J, have shown low micromolar inhibition against a panel of human cancer cell lines, such as colon, breast, lung, and glioblastoma.[3] this compound I isonitrile has also demonstrated cytotoxic activity against colon and breast cancer cells.[15]

A key aspect of their anticancer potential lies in their ability to overcome multidrug resistance (MDR), a major hurdle in chemotherapy. Certain related compounds, like the welwitindolinones, have been shown to inhibit P-glycoprotein, a transporter protein often responsible for MDR.[3]

Table 3: Comparative Cytotoxic Activity (IC₅₀ in µM)

CompoundHT-29 (Colon Cancer)MCF-7 (Breast Cancer)NCI-H460 (Lung Cancer)SF-268 (CNS Cancer)Reference(s)
This compound I isonitrile ActiveActive--[15]
Hapalindole A Weak to ModerateWeak to ModerateWeak to ModerateWeak to Moderate[3][14]
Hapalindole C Weak to ModerateWeak to ModerateWeak to ModerateWeak to Moderate[3][14]
Hapalindole H Low µMLow µMLow µMLow µM[3][16]
Hapalindole J Low µMLow µMLow µMLow µM[3]

Mechanism of Action: An Evolving Picture

The precise mechanisms through which these alkaloids exert their biological effects are still under investigation, though significant progress has been made.

  • Inhibition of Bacterial RNA Polymerase : A key discovery was the finding that 12-epi-hapalindole E isonitrile inhibits bacterial RNA polymerase.[1][3] This interaction prevents the elongation of the growing RNA chain, thereby halting protein synthesis and bacterial growth.[17] However, the concentration required for in vitro polymerase inhibition was higher than that needed to inhibit bacterial growth, suggesting that other mechanisms may also be at play.[1]

  • Microtubule Disruption : Some related compounds, specifically welwitindolinone analogues, have been shown to cause disorganization of microtubules in ovarian cancer cell lines.[3] This disruption of the cellular cytoskeleton is a validated anticancer mechanism.

  • Ion Channel Modulation : Certain hapalindoles have been found to modulate sodium channels in neuroblastoma cells without causing cytotoxicity.[1] This activity may be linked to their observed insecticidal properties.[1]

The isonitrile group is widely believed to be a critical pharmacophore, likely due to its ability to interact with various biological targets. The structural rigidity and stereochemistry of the polycyclic systems also play a crucial role in the specificity and potency of these interactions.[1]

Experimental Methodologies

To ensure the reliability and reproducibility of bioactivity data, standardized protocols are essential. The following is a representative methodology for determining the antibacterial activity of a compound using a broth microdilution assay.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a self-validating system for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of this compound/hapalindole alkaloids in a suitable solvent (e.g., DMSO).
  • Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus ATCC 29213) in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
  • Assay Plate: Use sterile 96-well microtiter plates.
  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a solvent control (bacteria with the highest concentration of the solvent used). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard.

2. Assay Procedure:

  • Serial Dilution: Dispense 50 µL of sterile broth into all wells. Add 50 µL of the stock compound solution to the first well of a row and perform a 2-fold serial dilution across the plate.
  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.
  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

3. Data Analysis:

  • Visual Inspection: Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).
  • Spectrophotometry (Optional): Use a microplate reader to measure the optical density (OD) at 600 nm to quantify bacterial growth.

Causality and Validation: The inclusion of positive and negative controls is critical for validating the assay. The positive control ensures the bacteria are viable, while the negative control confirms the sterility of the medium. The reference antibiotic provides a benchmark for potency. This setup ensures that any observed inhibition is due to the test compound and not other factors.

Visualizing Key Concepts

To better understand the relationship between these compounds and the experimental workflow, the following diagrams are provided.

G cluster_struct Structural Relationship cluster_flow MIC Assay Workflow HAP Hapalindole Core (Tetracyclic) AMB_TETRA Tetracyclic this compound HAP->AMB_TETRA Reverse Prenylation at C-2 AMB_PENTA Pentacyclic this compound AMB_TETRA->AMB_PENTA Intramolecular Cyclization PREP Prepare Compound Serial Dilutions INOC Inoculate with Bacterial Culture PREP->INOC INC Incubate (37°C, 18-24h) INOC->INC READ Read Results (Visual/OD) INC->READ

Caption: Biosynthetic relationship of alkaloids and a typical bioassay workflow.

Conclusion and Future Perspectives

Both this compound and hapalindole alkaloids represent a rich source of bioactive compounds with significant therapeutic potential. While both families exhibit broad-spectrum antibacterial, antifungal, and cytotoxic activities, subtle structural differences, particularly the additional cyclic system in pentacyclic ambiguines, can lead to variations in potency and spectrum of activity. Ambiguines, in some cases, have shown exceptionally potent antibacterial activity, rivaling or surpassing existing antibiotics.[3]

The continued exploration of these natural products is crucial. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets to understand the basis of their potent bioactivities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity while minimizing toxicity.

  • Overcoming Supply Issues: Developing efficient total synthesis routes or utilizing synthetic biology approaches to produce these complex molecules on a larger scale for preclinical and clinical development.[6][16][18][19]

The intricate structures and potent biological profiles of this compound and hapalindole alkaloids ensure they will remain compelling targets for drug discovery and development for years to come.

References

The Gold Standard and Beyond: A Comparative Guide to Determining the Absolute Configuration of Ambiguine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in natural product synthesis and drug development, the ambiguine alkaloids present a fascinating and formidable challenge. These complex indole alkaloids, isolated from cyanobacteria, exhibit a dense array of stereocenters and potent biological activities.[1] Unambiguously determining the absolute configuration of these molecules is not merely an academic exercise; it is a critical step in understanding their structure-activity relationships and advancing them as potential therapeutic leads. This guide provides an in-depth comparison of the available analytical techniques for this purpose, anchored by the definitive power of X-ray crystallography and supplemented by advanced spectroscopic methods. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a clear-eyed view of the strengths and limitations of each approach.

The Unwavering Verdict of X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration.[2] The technique's power lies in its ability to directly visualize the spatial arrangement of atoms in a crystalline lattice. The determination of absolute configuration through X-ray diffraction is made possible by the phenomenon of anomalous dispersion.[3] When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from a plane (hkl) and its inverse (-h-k-l) are equal. By carefully measuring the minute differences in intensity between these "Bijvoet pairs," the true handedness of the molecule can be established.

A key parameter in this analysis is the Flack parameter , which provides a quantitative measure of the correctness of the assigned absolute configuration. A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned configuration is correct, while a value near 1 suggests the inverted structure is the true one. A value around 0.5 may indicate a racemic crystal or twinning.[4]

A Case Study: The Hapalindole-Related Alkaloid, Fischthis compound A

The absolute configuration of fischthis compound A was determined by X-ray crystallography, which confirmed its relative stereochemistry as 10R, 11R, 12R, and 15R.[5] The crystallographic data for this structure is deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 722563.[5] Analysis of the crystallographic information file (CIF) reveals a Flack parameter of -1.4(15). While this value is not close to the ideal of 0, the large standard uncertainty suggests that the determination of the absolute configuration from this particular crystal was not definitive, highlighting a key challenge in the method: the need for high-quality crystals.

Experimental Protocol: Crystallization of Complex Indole Alkaloids

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most significant hurdle in the structural elucidation of natural products.[6] Complex molecules like the this compound and hapalindole alkaloids can be particularly challenging to crystallize due to their intricate structures and potential for conformational flexibility.

Step-by-Step Methodology for Crystallization of Fischthis compound A: [5]

  • Purification: The alkaloid is first purified to the highest possible degree using chromatographic techniques (e.g., silica gel, Sephadex LH-20, and reversed-phase HPLC).

  • Solvent Selection: A solvent system in which the compound has moderate solubility is chosen. For fischthis compound A, a mixture of methanol (MeOH) and acetonitrile (MeCN) in a 1:1 ratio was used.

  • Slow Evaporation: The purified compound is dissolved in the chosen solvent system in a small, clean vial. The vial is covered with a cap containing a few small holes to allow for slow evaporation of the solvent.

  • Incubation: The vial is placed in a vibration-free environment at a constant, cool temperature.

  • Crystal Growth: Over a period of days to weeks, as the solvent slowly evaporates, the concentration of the alkaloid will increase, leading to the formation of single crystals.

dot graph TD { subgraph Experimental Workflow for X-ray Crystallography A[Purified this compound Alkaloid] --> B{Crystallization}; B --> C[High-Quality Single Crystal]; C --> D{X-ray Diffraction Data Collection}; D --> E{Structure Solution and Refinement}; E --> F[Determination of Absolute Configuration (Flack Parameter)]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Workflow for X-ray Crystallography.

Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography provides a definitive answer, its reliance on crystalline material can be a significant bottleneck. Fortunately, a suite of powerful spectroscopic techniques can determine the absolute configuration of molecules in solution, offering a viable alternative when crystallization is elusive.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations (typically using density functional theory, DFT), the absolute configuration can be confidently assigned.[8]

Electronic Circular Dichroism (ECD)

ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light.[9] This technique is particularly useful for molecules containing chromophores. Similar to VCD, the experimental ECD spectrum is compared with a theoretically calculated spectrum to determine the absolute configuration.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR techniques are generally insensitive to chirality, several advanced methods can be employed to determine absolute configuration. One of the most well-established is the Mosher's ester analysis .[11] This method involves derivatizing a chiral alcohol or amine with the enantiomerically pure Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H NMR spectra, which can be analyzed to deduce the absolute configuration of the original stereocenter.

More recent advancements in NMR include the use of anisotropic parameters , such as residual dipolar couplings (RDCs), which provide information on the relative orientation of different parts of the molecule.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR-based Methods (e.g., Mosher's)
Principle Diffraction of X-rays by a single crystalDifferential absorption of circularly polarized IR lightDifferential absorption of circularly polarized UV-Vis lightAnalysis of chemical shift differences in diastereomeric derivatives or anisotropic effects
Sample Requirement High-quality single crystalSolution (mg quantities)Solution (µg to mg quantities)Solution (mg quantities), requires derivatization
Directness of Result Direct 3D structure and absolute configurationIndirect, requires quantum chemical calculationsIndirect, requires quantum chemical calculationsIndirect, relies on empirical models or derivatization
Applicability Limited by crystallization successBroadly applicable to chiral moleculesRequires a suitable chromophoreApplicable to specific functional groups (e.g., alcohols, amines)
Confidence in Assignment Very high (with good quality data)HighModerate to HighHigh (for well-behaved systems)
Key Challenges Obtaining suitable crystalsComputational cost for flexible moleculesOverlapping electronic transitions, solvent effectsDerivatization can be difficult, requires pure enantiomers of the chiral reagent
Experimental Protocol: Vibrational Circular Dichroism (VCD)

Step-by-Step Methodology for VCD Analysis: [1]

  • Sample Preparation: Dissolve a few milligrams of the purified this compound alkaloid in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05 M.

  • Data Acquisition: Record the VCD and infrared (IR) spectra using a dedicated VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for both enantiomers of the this compound alkaloid using molecular mechanics or semi-empirical methods.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies and VCD intensities for each conformer.

  • Spectral Comparison:

    • Generate a Boltzmann-averaged calculated VCD spectrum for each enantiomer based on the relative energies of the conformers.

    • Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in the sign and relative intensity of the major bands allows for an unambiguous assignment of the absolute configuration.

dot graph TD { subgraph Logical Relationship of Configurational Analysis A[Chiral this compound Alkaloid] --> B{Is a high-quality crystal available?}; B -- Yes --> C[X-ray Crystallography]; B -- No --> D{Spectroscopic Methods}; D --> E[VCD]; D --> F[ECD]; D --> G[NMR]; C --> H((Definitive Absolute Configuration)); E --> I{Comparison with Calculation} --> J((Probable Absolute Configuration)); F --> K{Comparison with Calculation} --> J; G --> L{Derivatization & Analysis} --> J; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style L fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Decision-making workflow for absolute configuration determination.

Conclusion: An Integrated Approach for Unwavering Confidence

The determination of the absolute configuration of complex natural products like the this compound alkaloids demands a rigorous and often multi-faceted analytical approach. X-ray crystallography, when successful, provides the most direct and unambiguous answer. However, the practical challenges of crystallization necessitate a robust toolkit of alternative spectroscopic methods. VCD, ECD, and advanced NMR techniques offer powerful, solution-phase alternatives that can provide high-confidence assignments, especially when used in conjunction with modern computational methods. For the researcher or drug development professional, the optimal strategy involves an integrated approach: attempting crystallization for the definitive answer while concurrently pursuing spectroscopic methods to ensure that the crucial question of absolute configuration is answered, paving the way for a deeper understanding of these remarkable molecules and their therapeutic potential.

References

A Comparative Analysis of Tetracyclic vs. Pentacyclic Ambiguines: Structure, Bioactivity, and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ambiguine Family of Indole Alkaloids

The ambiguines are a fascinating class of indole alkaloids produced by cyanobacteria, primarily from the order Stigonematales.[1][2] As members of the larger hapalindole family of natural products, they are characterized by a complex polycyclic architecture and a diverse range of potent biological activities.[2][3] A key distinguishing feature within the this compound family is the presence of either a tetracyclic or a pentacyclic core structure.[4] This guide provides a detailed comparative analysis of these two structural subclasses, focusing on their distinct chemical features, a side-by-side comparison of their biological performance supported by experimental data, and the methodologies employed to elucidate their activities.

The core structure of all ambiguines is derived from a hapalindole precursor, which is then further modified.[5][6] Tetracyclic ambiguines possess a foundational four-ring system. The defining feature of the more complex pentacyclic ambiguines is an additional ring, typically a seven-membered ring, formed by the cyclization of an isoprene unit attached at the C-2 position of the indole core.[4][7] This structural elaboration has significant implications for the biological activity of these molecules.

Structural Distinction: A Tale of Two Scaffolds

The fundamental difference between tetracyclic and pentacyclic ambiguines lies in their molecular architecture. The tetracyclic scaffold provides a relatively rigid framework, while the additional seven-membered ring in pentacyclic congeners introduces greater three-dimensional complexity and conformational constraints.

cluster_0 Tetracyclic this compound Core cluster_1 Pentacyclic this compound Core Tetracyclic Core Four Fused Rings Cyclization Cyclization Tetracyclic Core->Cyclization  Further Biosynthesis Pentacyclic Core Five Fused Rings (including a seven-membered ring) Hapalindole Precursor Hapalindole Precursor Isoprenylation at C-2 Isoprenylation at C-2 Hapalindole Precursor->Isoprenylation at C-2  Biosynthesis Step 1 Isoprenylation at C-2->Tetracyclic Core  Forms Tetracyclic Scaffold Cyclization->Pentacyclic Core  Forms Pentacyclic Scaffold

Caption: Biosynthetic relationship between tetracyclic and pentacyclic this compound scaffolds.

Comparative Biological Activity: A Quantitative Overview

The structural divergence between tetracyclic and pentacyclic ambiguines translates into notable differences in their biological activity profiles. The following table summarizes key experimental data for representative compounds from each class, highlighting their performance in antibacterial and anticancer assays.

CompoundClassAssayTargetActivityReference
This compound A Isonitrile TetracyclicAntibacterial (MIC)Bacillus anthracis1.0 µM[7]
Fischthis compound B PentacyclicAntibacterial (MIC)Mycobacterium tuberculosis2.0 µM[8][9]
This compound K Isonitrile PentacyclicAntibacterial (MIC)Mycobacterium tuberculosis6.6 µM[7][10]
This compound M Isonitrile PentacyclicAntibacterial (MIC)Mycobacterium tuberculosis7.5 µM[7][10]
This compound I Isonitrile PentacyclicNF-κB Inhibition (IC50)NF-κB30 nM[11][12]
This compound I Isonitrile PentacyclicCytotoxicity (EC50)HT-29 Colon Cancer Cells4.35 µM[11][12]
This compound I Isonitrile PentacyclicCytotoxicity (EC50)MCF-7 Breast Cancer Cells1.7 µM[11][12]

Analysis of Biological Data:

The available data suggests that both tetracyclic and pentacyclic ambiguines possess significant biological activity. In the realm of antibacterial action, the tetracyclic this compound A isonitrile demonstrates potent activity against Bacillus anthracis.[7] Several pentacyclic ambiguines, including fischthis compound B, and ambiguines K and M isonitriles, exhibit strong inhibitory effects against Mycobacterium tuberculosis.[7][8][9][10]

Notably, the pentacyclic this compound I isonitrile stands out for its exceptionally potent inhibition of the NF-κB signaling pathway, with an IC50 value in the nanomolar range.[11][12] This potent activity is coupled with significant cytotoxicity against human colon and breast cancer cell lines.[11][12] Mechanistic studies on this compound I isonitrile have revealed that it induces caspase-independent cell death in MCF-7 breast cancer cells, suggesting a unique mode of action.[11][12]

While a direct, side-by-side comparison in the same study is limited, the existing data points towards the pentacyclic scaffold potentially offering a platform for more potent and specific interactions with certain biological targets, such as the NF-κB pathway. The increased structural complexity of the pentacyclic system may allow for more precise binding to protein targets, leading to enhanced potency.

Experimental Protocols: Methodologies for Biological Evaluation

The biological activities of this compound alkaloids are determined through a series of well-established in vitro assays. Understanding these protocols is crucial for interpreting the presented data and for designing future investigations.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A Prepare Serial Dilutions of this compound Compound B Inoculate with Bacterial Culture (e.g., M. tuberculosis) A->B C Incubate at 37°C for a Defined Period B->C D Observe for Visible Growth (Turbidity) C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Preparation of this compound Solutions: A stock solution of the this compound compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., McFarland standard).

  • Inoculation: Each well of the microtiter plate containing the diluted this compound is inoculated with the bacterial suspension. Control wells (no this compound) are included to ensure bacterial viability.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the this compound at which no visible growth is observed.

Causality Behind Experimental Choices: The use of a standardized inoculum and specific growth media ensures reproducibility and comparability of results. The inclusion of positive and negative controls validates the assay's performance.

Cytotoxicity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for assessing the cytotoxicity of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Adherent cancer cells (e.g., HT-29 or MCF-7) are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound compound for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to each well, which precipitates the cellular proteins.

  • Staining: The fixed cells are stained with the sulforhodamine B dye, which binds to basic amino acids in the cellular proteins.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (typically 510-540 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • EC50 Calculation: The concentration of the this compound that causes a 50% reduction in cell viability (EC50) is calculated from the dose-response curve.

Causality Behind Experimental Choices: The TCA fixation step ensures that the proteins of both viable and non-viable cells are retained, providing a measure of total cell mass at the end of the treatment period. The SRB dye's stoichiometric binding to proteins allows for a quantitative assessment of cell number.

NF-κB Inhibition: Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB and is a common method to screen for inhibitors of this signaling pathway.

A Transfect Cells with NF-κB Luciferase Reporter Plasmid B Treat Cells with This compound Compound A->B C Stimulate NF-κB Pathway (e.g., with TNF-α) B->C D Lyse Cells and Add Luciferase Substrate C->D E Measure Luminescence D->E

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Step-by-Step Protocol:

  • Cell Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid expressing Renilla luciferase is often co-transfected as an internal control for transfection efficiency and cell viability.

  • Compound Treatment: The transfected cells are treated with various concentrations of the this compound compound.

  • NF-κB Activation: The NF-κB pathway is stimulated with an appropriate agonist, such as tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The light produced by the luciferase reaction is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 value, representing the concentration of the this compound that causes 50% inhibition of NF-κB transcriptional activity, is then calculated.

Causality Behind Experimental Choices: The use of a reporter gene under the control of an NF-κB-responsive promoter provides a direct and quantifiable measure of NF-κB transcriptional activity. The co-transfection with a control reporter plasmid allows for the normalization of data, correcting for variations in cell number and transfection efficiency.

Conclusion and Future Perspectives

The comparative analysis of tetracyclic and pentacyclic ambiguines reveals a class of natural products with remarkable structural diversity and potent biological activities. While both subclasses exhibit promising antibacterial and anticancer properties, the pentacyclic ambiguines, exemplified by this compound I isonitrile, demonstrate particularly potent and specific inhibitory effects on the NF-κB signaling pathway. This suggests that the increased structural complexity of the pentacyclic scaffold may be advantageous for targeting specific protein-protein interactions or enzymatic active sites.

Further research is warranted to fully elucidate the structure-activity relationships within the this compound family. The synthesis of a focused library of both tetracyclic and pentacyclic analogs and their systematic evaluation in a standardized panel of biological assays would provide invaluable insights into the structural features that govern their potency and selectivity. Such studies will undoubtedly pave the way for the development of novel therapeutic agents based on the unique chemical scaffolds of these fascinating cyanobacterial metabolites.

References

A Senior Scientist's Guide to Validating the Ambiguine Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Modern Methodologies for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Ambiguines and Their Synthesis

The ambiguines are a fascinating family of hapalindole-type indole alkaloid natural products produced by the cyanobacterium Fischerella ambigua.[1][2] These complex molecules exhibit a broad range of potent biological activities, including antifungal, antibacterial, and anticancer properties, making them compelling candidates for drug discovery programs. Many members of this family possess a dense and complex stereochemistry, with up to eight consecutive carbon stereocenters in a fused pentacyclic scaffold, presenting a formidable challenge for synthetic chemists and a compelling case for biosynthetic investigation.[1][2][3]

The blueprint for ambiguine synthesis is encoded within a dedicated biosynthetic gene cluster (BGC), a contiguous stretch of genes responsible for the enzymatic machinery that constructs the final natural product. The this compound (amb) BGC in Fischerella ambigua UTEX1903 is a substantial 42 kbp cluster containing 32 protein-coding genes.[1][2][3][4] Understanding and validating the function of each gene within this cluster is paramount for several key research goals:

  • Unraveling Novel Enzymatic Mechanisms: The amb cluster likely harbors enzymes that perform remarkable chemical transformations, such as late-stage C-H activations for chlorination, hydroxylation, and complex cyclizations.[1][3][4]

  • Enabling Bio-Synthetic Production: Harnessing the power of the BGC could lead to the sustainable and scalable production of ambiguines and their analogs.

  • Generating Novel Derivatives: By manipulating the biosynthetic pathway, it is possible to create novel this compound derivatives with improved therapeutic properties.

This guide provides a comparative overview of the primary strategies for validating the this compound BGC, offering insights into the causality behind experimental choices and providing actionable protocols for researchers in the field.

The this compound Biosynthetic Gene Cluster: A Proposed Pathway

Bioinformatic analysis of the amb BGC in F. ambigua UTEX1903 has laid the groundwork for a proposed biosynthetic pathway.[1][2][5] The cluster is predicted to encode enzymes for the synthesis of the core indole isonitrile intermediate, the terpene precursor geranyl pyrophosphate (GPP), and a variety of tailoring enzymes, including prenyltransferases and a suite of five nonheme iron-dependent oxygenases, which are likely responsible for the significant structural diversity of the this compound family.[1][3][4]

Key proposed steps in the pathway include:

  • Indole Isonitrile Formation: Synthesis of the unique 3-((Z)-2'-isocyanoethenyl) indole building block.[1]

  • Geranyl Pyrophosphate (GPP) Synthesis: Production of the monoterpene unit.[1]

  • Core Scaffold Assembly: A proposed cyclization cascade to form the hapalindole core.

  • Prenylation: Attachment of a dimethylallyl group to the C-2 position of the indole ring, a key step in this compound biosynthesis.[1][2]

  • Late-Stage Oxidations and Rearrangements: The action of oxygenases and other tailoring enzymes to generate the diverse array of this compound congeners.[1][5]

Validating this proposed pathway requires a multi-pronged experimental approach. Below, we compare the three most powerful strategies: Heterologous Expression , Gene Inactivation in the Native Producer , and In Vitro Enzymatic Assays .

Strategies for BGC Validation: A Comparative Analysis

Choosing the right validation strategy depends on the specific research question, available resources, and the tractability of the native producer organism. The following sections delve into the principles, advantages, and limitations of each approach.

Strategy 1: Heterologous Expression

Heterologous expression involves transferring the entire BGC from its native producer, which is often slow-growing and genetically intractable, into a more well-characterized and easily manipulated host organism.[6][7][8] This "plug-and-play" approach can decouple the production of the natural product from the complex regulatory networks of the native organism.

Causality Behind the Choice: This method is often the first choice when the native producer, like many cyanobacteria, is difficult to cultivate or genetically manipulate.[6][7][8][9] By moving the BGC to a host like E. coli or a model cyanobacterium, researchers can often achieve higher titers and simplify downstream analysis.[6]

Advantages:

  • Overcomes limitations of the native host: Bypasses issues with slow growth, low product titers, and lack of genetic tools for Fischerella.[6][7][8]

  • Activation of silent BGCs: Some BGCs are not expressed under standard laboratory conditions in their native hosts; heterologous expression can force their activation.[6][7][8]

  • Facilitates pathway engineering: The well-established genetic toolkits for model hosts simplify gene knockouts, promoter swaps, and other manipulations to probe gene function.

Disadvantages:

  • Codon usage and promoter recognition: Differences between the native and heterologous host can lead to poor expression.

  • Precursor and cofactor availability: The host may not produce necessary precursors or cofactors required by the biosynthetic enzymes.

  • Toxicity of intermediates or final products: The expressed compounds may be toxic to the heterologous host.

  • Technical challenges: Cloning and assembling large BGCs (like the 42 kbp amb cluster) can be technically demanding.[6]

Comparative Data: Heterologous Host Selection
Host OrganismKey AdvantagesKey DisadvantagesSuitability for this compound BGC
Escherichia coli Rapid growth, extensive genetic tools, well-understood physiology.Often lacks necessary precursors and post-translational modifications.Moderate: May require significant metabolic engineering to provide indole and terpene precursors.
Streptomyces coelicolor Proven track record for producing complex natural products, rich precursor pools.Slower growth than E. coli, more complex genetics.High: A good option due to its proven capacity for secondary metabolite production.
Yeast (Saccharomyces cerevisiae) Eukaryotic host, good for expressing P450s, powerful genetic tools.Different cellular environment, potential for incorrect protein folding.Moderate to High: Eukaryotic expression may be beneficial for complex oxygenases.
Model Cyanobacteria (e.g., Synechocystis sp. PCC 6803) Photosynthetic, similar genetic background to Fischerella, produces relevant precursors.[6][10]Slower growth than bacteria/yeast, genetic tools are less developed than for E. coli.[6]Very High: The similar genetic and metabolic background increases the likelihood of successful expression.[6]
Strategy 2: Gene Inactivation in the Native Producer

This classical genetic approach involves knocking out or inactivating a specific gene within the BGC in the native organism, Fischerella ambigua. The resulting mutant is then analyzed for changes in its metabolic profile. If the production of ambiguines is abolished or altered, it provides strong evidence for the gene's involvement in the pathway.

Causality Behind the Choice: This is the most direct method to probe gene function in its native biological context. It avoids potential complications of heterologous expression and provides definitive proof of a gene's necessity for a specific biosynthetic step.

Advantages:

  • High biological relevance: Confirms gene function in the authentic cellular environment.

  • Definitive loss-of-function evidence: Abolition of product directly links the gene to the pathway.

  • Accumulation of intermediates: Knocking out a gene can sometimes lead to the accumulation of the substrate for that enzyme, which can be isolated and characterized, providing valuable information about the pathway.

Disadvantages:

  • Genetic intractability of the host: Fischerella and other filamentous cyanobacteria are notoriously difficult to genetically manipulate.[11][12]

  • Slow growth: The long generation time of Fischerella can make the process of generating and verifying mutants time-consuming.

  • Polar effects: A knockout mutation in one gene can sometimes affect the expression of downstream genes in the same operon.

Experimental Workflow: Gene Inactivation via Homologous Recombination

Gene_Knockout_Workflow cluster_design 1. Construct Design cluster_transform 2. Transformation cluster_selection 3. Selection & Verification cluster_analysis 4. Phenotypic Analysis pcr Amplify 5' and 3' homology arms from F. ambigua gDNA ligation Ligate Arms and Cassette into Vector pcr->ligation cassette Antibiotic Resistance Cassette (e.g., SpecR) cassette->ligation vector Cloning Vector (e.g., pBluescript) vector->ligation transform Introduce Knockout Construct into F. ambigua ligation->transform method Method: - Conjugation - Electroporation - Biolistics selection Select for Transformants on Antibiotic Media transform->selection screening Screen Colonies by PCR for Double Crossover Event selection->screening sequencing Sequence PCR Product to Confirm Integration screening->sequencing cultivate Cultivate Wild-Type and Mutant Strains sequencing->cultivate extract Extract Metabolites cultivate->extract lcms Analyze by LC-MS/MS extract->lcms compare Compare Metabolite Profiles lcms->compare

Strategy 3: In Vitro Enzymatic Assays

This biochemical approach involves expressing and purifying a single enzyme from the BGC and then testing its activity in a test tube with putative substrates. This method provides the most detailed information about an enzyme's specific function, kinetics, and substrate specificity.

Causality Behind the Choice: When the goal is to understand the precise biochemical transformation catalyzed by a single enzyme, in vitro characterization is the gold standard. It allows for the unambiguous determination of an enzyme's function, free from the complexities of the cellular environment. This strategy was instrumental in the initial characterization of the amb cluster, confirming the functions of enzymes involved in precursor synthesis and the key prenylation step.[1][2][3][4]

Advantages:

  • Unambiguous functional assignment: Directly demonstrates the specific catalytic activity of an enzyme.

  • Enables mechanistic studies: Allows for detailed kinetic analysis, determination of substrate and product profiles, and investigation of the reaction mechanism.

  • Can be performed with difficult-to-express proteins: If a protein is toxic or insoluble in a heterologous host, in vitro refolding and assay may still be possible.

Disadvantages:

  • Requires purified, active enzyme: Overexpression and purification of active enzymes can be challenging.

  • Substrate availability: The putative substrate for an enzyme may not be commercially available and may need to be chemically synthesized or biosynthesized.

  • Reaction conditions may be unknown: Determining the optimal buffer, pH, temperature, and cofactor requirements can be a process of trial and error.

Validated Enzymes from the this compound BGC

Initial studies on the amb cluster have successfully used in vitro assays to validate the function of several key enzymes.[1][2]

Gene(s)Putative FunctionExperimental ValidationFinding
AmbI1-3 Indole isonitrile synthaseAssayed with L-tryptophan and ribulose-5-phosphateConfirmed stereoselective generation of the cis-isonitrile precursor.[2]
AmbP2 GPP synthaseAssayed with isopentenyl pyrophosphate and dimethylallyl pyrophosphateConfirmed activity as a dedicated geranyl pyrophosphate synthase.[2]
AmbP3 Indole prenyltransferaseAssayed with hapalindole G and dimethylallyl pyrophosphateConfirmed regioselective tailoring of hapalindole G to this compound A.[1][2]

Comparative Summary of Validation Strategies

FeatureHeterologous ExpressionGene Inactivation (Native Host)In Vitro Enzymatic Assays
Primary Goal Produce the final compound(s) in a tractable host.Determine the necessity of a gene for the pathway.Determine the specific function of a single enzyme.
Type of Data Production profile (LC-MS), titers.Loss of product, accumulation of intermediates.Enzyme kinetics, substrate specificity, product structure.
Key Advantage Bypasses issues with the native producer.High biological relevance.Unambiguous functional assignment.
Key Disadvantage Potential for expression failure.Genetic intractability of Fischerella.Requires purified enzyme and available substrates.
Time to Result MonthsMonths to over a yearWeeks to months (per enzyme)
Technical Difficulty High (large BGC cloning)Very High (cyanobacterial genetics)Moderate to High (protein purification)

Detailed Experimental Protocols

Protocol 1: Heterologous Expression of the amb BGC in Streptomyces

This protocol outlines a general workflow for the heterologous expression of the this compound BGC.

  • BGC Cloning:

    • Isolate high-molecular-weight genomic DNA from Fischerella ambigua UTEX1903.

    • Utilize a long-range PCR or a transformation-associated recombination (TAR) cloning strategy to capture the entire 42 kbp amb BGC in a suitable vector (e.g., a cosmid or a BAC).

    • Verify the integrity of the cloned BGC by restriction digest and end-sequencing.

  • Host Transformation:

    • Introduce the BGC-containing vector into a suitable Streptomyces host strain (e.g., S. coelicolor M1152) via protoplast transformation or conjugation.

    • Select for transformants using the appropriate antibiotic marker.

  • Cultivation and Expression:

    • Grow the recombinant Streptomyces strain in a production medium known to support secondary metabolism (e.g., R5A medium).

    • Incubate for 7-10 days at 30°C with shaking.

  • Metabolite Analysis:

    • Extract the culture (both mycelium and supernatant) with an organic solvent (e.g., ethyl acetate).

    • Concentrate the extract and analyze by HPLC and LC-MS/MS.

    • Compare the metabolite profile to that of wild-type Fischerella ambigua and the empty-vector control Streptomyces strain. Look for masses corresponding to known ambiguines.

  • Self-Validation:

    • Positive Control: Wild-type Fischerella ambigua extract.

    • Negative Control: Streptomyces host with an empty vector.

    • Verification: Confirm the presence of the BGC in the producing recombinant strain via PCR.

Protocol 2: In Vitro Assay of a Putative Oxygenase (e.g., AmbO1)

This protocol describes the characterization of one of the Rieske-type oxygenases from the amb cluster.

  • Gene Cloning and Expression:

    • Amplify the coding sequence for the target oxygenase (e.g., ambO1) from F. ambigua gDNA.

    • Clone the gene into an E. coli expression vector (e.g., pET-28a) that adds a His-tag for purification.

    • Transform the plasmid into an expression host like E. coli BL21(DE3).

    • Induce protein expression with IPTG at a low temperature (e.g., 18°C) to improve protein solubility.

  • Protein Purification:

    • Lyse the E. coli cells and clarify the lysate by centrifugation.

    • Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC).

    • Assess purity by SDS-PAGE.

  • Enzymatic Assay:

    • Hypothesis: Assume the oxygenase acts on a late-stage intermediate, such as this compound A. This substrate may need to be purified from Fischerella cultures.

    • Set up the reaction in a suitable buffer containing the purified enzyme, the substrate (this compound A), and necessary cofactors (Fe(II), α-ketoglutarate, and ascorbate for non-heme oxygenases).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.

  • Product Analysis:

    • Quench the reaction and extract with an organic solvent.

    • Analyze the reaction products by LC-MS/MS, looking for a mass shift corresponding to the addition of an oxygen atom (M+16).

  • Self-Validation:

    • Negative Controls:

      • A reaction with no enzyme.

      • A reaction with heat-denatured enzyme.

      • A reaction with no substrate.

    • Verification: The product should be absent in all negative controls. If possible, purify and determine the structure of the product by NMR.

Conclusion and Future Outlook

Validating the this compound biosynthetic gene cluster is a complex but rewarding endeavor. A combinatorial approach, leveraging the strengths of heterologous expression, targeted gene inactivation, and precise in vitro biochemical assays, is the most robust path to fully elucidating this intricate pathway. While heterologous expression offers a powerful method to circumvent the challenges of working with Fischerella, direct genetic manipulation in the native host remains the ultimate proof of gene function. Concurrently, in vitro assays provide the high-resolution data needed to understand the novel enzymatic chemistry at play.

The successful validation of the amb BGC will not only demystify the biosynthesis of this important class of natural products but also provide the tools for synthetic biologists to harness and engineer the pathway for the production of new and improved therapeutic agents.

References

A Researcher's Guide to Comparative Cross-Resistance Studies with Ambiguine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing cross-resistance studies involving ambiguine alkaloids, a class of complex indole alkaloids isolated from cyanobacteria.[1] These compounds have garnered significant interest due to their potent biological activities, including antifungal, antibacterial, and cytotoxic effects against various cancer cell lines.[2][3][4] Understanding the potential for cross-resistance is a critical step in evaluating their therapeutic potential and predicting their efficacy in clinical settings where drug resistance is a major challenge.

This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to design robust, self-validating experiments tailored to their specific research questions.

Part I: Foundational Concepts in Drug Resistance

Before designing an experiment, it is crucial to understand the "why." Why might a cell resistant to one drug also be resistant to an this compound alkaloid? The answer lies in the mechanisms of drug resistance.

1.1 The Specter of Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a phenomenon where cancer cells or microbes become resistant to a broad range of structurally and functionally unrelated drugs.[5] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[6][7] These membrane proteins function as ATP-dependent efflux pumps, actively extruding xenobiotic compounds from the cell, thereby reducing their intracellular concentration to sub-therapeutic levels.[8][9] Many natural product-derived drugs are substrates for these pumps.[8] Therefore, a key objective of a cross-resistance study is to determine if this compound alkaloids are susceptible to efflux by these common MDR mechanisms.

1.2 Other Resistance Mechanisms

Beyond efflux pumps, resistance can arise from:

  • Target Modification: Mutations in the drug's molecular target can prevent effective binding.

  • Drug Inactivation: Cellular enzymes can metabolize and inactivate the drug.

  • Pathway Alterations: Cells can upregulate or bypass the signaling pathway affected by the drug.

A well-designed cross-resistance study can provide initial clues as to which of these mechanisms may be relevant to this compound alkaloids.

Part II: Strategic Experimental Design

A successful cross-resistance study hinges on a logical and well-controlled experimental design. The core principle is to compare the activity of this compound alkaloids against a drug-sensitive parental cell line (or microbial strain) and its counterpart that has been engineered or selected for resistance to a known drug.

Below is a generalized workflow for such a study.

G A Select Parental Cell Line (e.g., MCF-7, A549) or Fungal Strain (e.g., C. albicans) B Develop or Acquire Drug-Resistant Subline (e.g., MCF-7/ADR) A->B Stepwise Drug Exposure C Validate Resistance Phenotype (Determine IC50/MIC of selecting drug) B->C Comparative Cytotoxicity Assay E Perform Cytotoxicity/Susceptibility Assays on BOTH Parental & Resistant Lines D Select this compound Alkaloid(s) & Comparator Drugs D->E F Determine IC50 or MIC Values for all compounds E->F G Calculate Resistance Factor (RF) RF = IC50(Resistant) / IC50(Parental) H Interpret Results: - Cross-resistance (RF > 2) - No cross-resistance (RF ≈ 1) - Collateral sensitivity (RF < 1) G->H I Mechanistic Hypothesis Generation H->I

Caption: A generalized workflow for conducting cross-resistance studies.

2.1 Selection of Cell Lines and Comparator Compounds

The choice of models and drugs is the most critical decision in the study design.

  • Parental and Resistant Lines: Utilize well-characterized pairs. For cancer studies, pairs like the sensitive breast cancer line MCF-7 and its doxorubicin-resistant derivative MCF-7/ADR (which overexpresses P-gp) are excellent starting points.[10] For antifungal studies, lab-derived azole-resistant strains of Candida albicans or Aspergillus fumigatus can be used.[11][12]

  • Comparator Drugs (The Controls): The choice of comparators provides mechanistic context.

    • Mechanism-Similar Positive Control: A known drug with a similar proposed mechanism to ambiguines (if known). For instance, some indole alkaloids inhibit RNA synthesis.[13][14]

    • Known Efflux Pump Substrate: A classic MDR-inducing drug like Paclitaxel or Doxorubicin is essential to test for P-gp-mediated cross-resistance.[6]

    • Non-Substrate Control: A drug known not to be a substrate for common efflux pumps (e.g., Cisplatin) can help determine if the resistance is specific to pump activity.[10]

Part III: Detailed Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following protocols are based on established standards.

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol describes the generation of a resistant cell line by continuous, stepwise exposure to a cytotoxic agent.[5][15]

  • Initial IC50 Determination: First, determine the half-maximal inhibitory concentration (IC50) of the selecting drug (e.g., Paclitaxel) on the parental cell line (e.g., A549 lung cancer cells) using a standard cytotoxicity assay (see Protocol 2).

  • Initial Exposure: Begin by culturing the parental cells in a medium containing the selecting drug at a low concentration (e.g., 1/10th to 1/5th of the IC50).

  • Recovery and Escalation: Culture the cells until they reach 70-80% confluency. The surviving cells are then passaged. Once the cells demonstrate a stable growth rate similar to the parental line, the drug concentration in the medium is incrementally increased (typically by 1.5 to 2-fold).

  • Repetitive Cycles: This cycle of exposure, recovery, and dose escalation is repeated over several months.

  • Stabilization and Validation: A resistant cell line is considered stable when it can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50 of the parental line.[5] The resistance phenotype must be validated by re-determining the IC50 and calculating the Resistance Factor (RF). The established line should be maintained in a medium containing the selecting drug to preserve the resistance phenotype.

Protocol 2: Cytotoxicity and Antifungal Susceptibility Assays

A. For Cancer Cell Lines (MTT Assay) [15]

  • Cell Seeding: Seed both parental and resistant cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution (typically 8-12 concentrations) of the this compound alkaloid and comparator drugs for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and use non-linear regression to calculate the IC50 value.

B. For Fungal Strains (Broth Microdilution - CLSI/EUCAST Method) [12][16]

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a standardized suspension of fungal cells or spores and adjust the concentration according to CLSI M27 (for yeasts) or M38 (for molds) guidelines.[17]

  • Plate Preparation: Prepare serial twofold dilutions of the this compound alkaloid and comparator antifungal drugs (e.g., Fluconazole) in a 96-well microtiter plate using a standardized broth medium (e.g., RPMI-1640).

  • Inoculation: Add the standardized fungal inoculum to each well. Include a drug-free growth control and a media-only sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that causes a significant inhibition of visible growth compared to the drug-free control. This can be determined visually or with a spectrophotometer.

Part IV: Data Interpretation and Visualization

Table 1: Illustrative Cross-Resistance Profile of this compound H in Paclitaxel-Resistant A549 Cells

CompoundParental A549 IC50 (nM)Resistant A549/Txl IC50 (nM)Resistance Factor (RF)Implied Relationship
Paclitaxel515030Resistance (Validation Control)
Cisplatin1,2001,3501.1No Cross-Resistance (Negative Control)
This compound H 25 350 14 Cross-Resistance
Verapamil8,0002,5000.3Collateral Sensitivity (P-gp Inhibitor)

Resistance Factor (RF) = IC50 (Resistant Line) / IC50 (Parental Line). This data is for illustrative purposes only.

Interpreting the Outcomes:

The Resistance Factor (RF) is the key metric for interpretation.[15]

G center Calculate Resistance Factor (RF) RF = IC50(Resistant) / IC50(Parental) A RF >> 1 (e.g., > 2-3 fold) center->A High B RF ≈ 1 center->B Neutral C RF < 1 center->C Low A_desc Cross-Resistance Resistant cells are also resistant to the test compound. Suggests a shared resistance mechanism (e.g., efflux pump substrate). A->A_desc B_desc No Cross-Resistance Resistance is specific to the selecting drug. Suggests the test compound evades this specific mechanism. B->B_desc C_desc Collateral Sensitivity Resistant cells are MORE sensitive to the test compound. A highly desirable therapeutic property. C->C_desc

Caption: Interpreting the Resistance Factor (RF) in cross-resistance studies.

  • Cross-Resistance (RF > 2): As seen with this compound H in the example, this suggests that the mechanism conferring resistance to Paclitaxel (likely P-gp overexpression) also affects the this compound. This implies the this compound may be a substrate for the same efflux pump.

  • No Cross-Resistance (RF ≈ 1): As with Cisplatin, this indicates the this compound's mechanism of action or cellular transport is unaffected by the resistance mechanism. This is a favorable outcome, suggesting the compound could be effective in drug-resistant cancers.

  • Collateral Sensitivity (RF < 1): This is a rare but highly advantageous finding. It means the adaptation that makes the cell resistant to one drug renders it hypersensitive to another. Verapamil, a known P-gp inhibitor, often shows this effect as it is more toxic to cells working hard to express the pump.

Systematic cross-resistance profiling is an indispensable tool in the preclinical evaluation of novel therapeutic candidates like the this compound alkaloids. By employing well-characterized cell line pairs, appropriate comparator drugs, and standardized protocols, researchers can gain critical insights into potential efficacy limitations and mechanisms of action. A finding of no cross-resistance or, even better, collateral sensitivity, significantly strengthens the rationale for advancing an this compound alkaloid into further stages of drug development.

References

A Comparative Guide to Synthetic and Natural Ambiguine Alkaloids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The ambiguine family of indole alkaloids, secondary metabolites produced by cyanobacteria, presents a compelling landscape for natural product chemists and pharmacologists.[1][2] Their complex polycyclic structures and significant biological activities, including potent antibacterial, antifungal, and cytotoxic properties, have established them as valuable leads in drug discovery.[3][4][5] This guide provides an in-depth comparison between synthetically produced ambiguines and their naturally isolated counterparts, offering a technical resource for researchers navigating the choice between these two sourcing strategies.

The Allure of Ambiguines: A Structurally Diverse and Biologically Active Family

The this compound alkaloids are a subset of the larger hapalindole family, characterized by a unique pentacyclic or tetracyclic scaffold.[1][6] Many members of this family, first isolated from Fischerella ambigua, feature an isonitrile functional group, which is relatively rare in nature and often contributes to their bioactivity.[2][6] The intricate stereochemistry and dense functionalization of these molecules pose significant synthetic challenges and contribute to their diverse biological profiles.[1][6] For instance, this compound I isonitrile has been identified as a potent inhibitor of the NF-κB pathway, inducing caspase-independent cell death in cancer cell lines.[7][8]

The Two Paths to this compound: Total Synthesis and Natural Isolation

The acquisition of ambiguines for research and development can be broadly categorized into two approaches: total synthesis from simple chemical precursors and isolation from their natural cyanobacterial sources. Each methodology possesses a distinct set of advantages and limitations that are critical for researchers to consider based on their specific objectives.

Total Synthesis: Precision, Scalability, and Analog Generation

The total synthesis of complex natural products like the ambiguines is a testament to the power of modern organic chemistry. It offers a reliable and potentially scalable route to pure, single enantiomers of these intricate molecules.

Key Advantages of Total Synthesis:

  • Absolute Structural Control: Synthesis provides unambiguous confirmation of the proposed chemical structure and allows for the preparation of a single, pure stereoisomer.

  • Access to Unnatural Analogs: Synthetic routes can be readily modified to generate novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. This is a crucial advantage for structure-activity relationship (SAR) studies in drug development.

  • Scalability and Consistency: Once a synthetic route is optimized, it can be scaled up to produce larger quantities of the target molecule with high batch-to-batch consistency, which is essential for preclinical and clinical studies.

  • Independence from Natural Source Availability: Synthesis circumvents the challenges associated with the collection and cultivation of the producing organisms, which can be influenced by environmental factors and yield variability.

Recent Achievements in this compound Total Synthesis:

Significant progress has been made in the total synthesis of various this compound alkaloids. For example, the first total synthesis of a pentacyclic this compound, (-)-ambiguine P, was achieved in 20 steps.[6] More recently, a concise, 10-step convergent synthesis of (+)-ambiguine G has been reported, starting from (S)-carvone oxide.[1][3][9] A biomimetic approach has also led to a six-step synthesis of this compound P.[10][11]

Illustrative Synthetic Strategy: A Convergent Approach

A common strategy in the synthesis of complex molecules like ambiguines is a convergent approach, where different fragments of the molecule are synthesized separately and then joined together. This often leads to higher overall yields and greater flexibility.

Convergent_Synthesis cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A_start Simple Precursor A A_intermediate Fragment A A_start->A_intermediate Multiple Steps Coupling Key Coupling Reaction A_intermediate->Coupling B_start Simple Precursor B B_intermediate Fragment B B_start->B_intermediate Multiple Steps B_intermediate->Coupling Ambiguine_Core This compound Core Structure Coupling->Ambiguine_Core Final_Product Final this compound Product Ambiguine_Core->Final_Product Late-stage modifications

Caption: A generalized convergent synthetic workflow for this compound alkaloids.

Natural Isolation: A Direct Line to Bioactive Diversity

The extraction and purification of ambiguines from their natural source, primarily cyanobacteria of the Stigonemataceae family, remains a viable and important method for obtaining these compounds.[5][12]

Key Advantages of Natural Isolation:

  • Discovery of Novel Compounds: Screening of natural extracts can lead to the discovery of new and unexpected this compound analogs with unique biological activities.

  • Access to a Diverse Library: A single extraction can yield a variety of related this compound compounds, providing a natural library for initial biological screening.[4]

  • Biomimetic Inspiration: The structures of naturally occurring ambiguines can provide valuable insights into their biosynthetic pathways, inspiring the development of efficient biomimetic synthetic routes.[10][13][14]

Typical Isolation Protocol:

The isolation of ambiguines from cyanobacterial biomass typically involves a multi-step process.

Natural_Isolation_Workflow Start Cyanobacterial Biomass (e.g., Fischerella ambigua) Extraction Solvent Extraction (e.g., EtOAc/MeOH) Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Partitioning->Chromatography Purification Final Purification (e.g., Crystallization) Chromatography->Purification Isolated_Ambiguines Pure this compound Isolates Purification->Isolated_Ambiguines

Caption: A standard workflow for the isolation of this compound alkaloids from natural sources.

Comparative Analysis: Synthetic vs. Natural Isolates

The choice between synthetic and naturally isolated ambiguines depends heavily on the intended application. The following table provides a comparative summary of key parameters.

FeatureSynthetic this compoundNatural this compound Isolates
Purity & Homogeneity High, typically a single enantiomer.Variable, may contain mixtures of related alkaloids requiring extensive purification.
Yield & Scalability Potentially high and scalable after route optimization.Often low and dependent on the producing organism's growth and metabolite production.
Cost Initially high due to multi-step synthesis, but can decrease with scale.Can be high due to costs of cultivation, extraction, and complex purification.
Access to Analogs Excellent, allows for the creation of novel, non-natural derivatives.Limited to naturally produced analogs.
Structural Confirmation Absolute confirmation through synthesis.Requires extensive spectroscopic analysis and can be challenging for new compounds.
Environmental Impact Dependent on the reagents, solvents, and energy used in the synthesis.Can be significant due to the need for large-scale cultivation and solvent-intensive extraction.
Discovery Potential Limited to targeted synthesis.High potential for the discovery of new, bioactive natural products.

Biological Activity: A Common Ground

Regardless of the source, the biological activity of an this compound is inherent to its chemical structure. For instance, both synthetic and natural samples of this compound P would be expected to exhibit identical biological profiles, provided they are of the same stereochemistry and purity. The key difference lies in the ability to systematically modify the structure through synthesis to probe and optimize this activity.

Mechanism of Action: Inhibition of the NF-κB Pathway

Several this compound alkaloids have demonstrated potent biological effects. This compound I isonitrile, for example, is a powerful inhibitor of the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.[7]

NFkB_Inhibition cluster_n TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression This compound This compound I Isonitrile This compound->IKK inhibits NFkB_n NF-κB NFkB_n->Gene_Expression induces

Caption: this compound I isonitrile inhibits the NF-κB signaling pathway.

Conclusion and Future Outlook

Both total synthesis and natural product isolation are indispensable tools in the study and application of this compound alkaloids. The synthetic route offers unparalleled precision, scalability, and the ability to generate novel analogs for medicinal chemistry campaigns. In contrast, natural isolation remains a powerful engine for the discovery of new chemical entities and provides a direct source of these complex molecules.

For researchers in drug development, a hybrid approach is often the most effective. Initial discovery and preliminary screening may rely on naturally isolated ambiguines. Once a promising lead is identified, total synthesis becomes the method of choice for producing the quantities of pure material needed for further preclinical and clinical development, as well as for exploring SAR through the creation of targeted analogs. The ongoing advancements in synthetic methodology and the exploration of cyanobacterial biodiversity will undoubtedly continue to fuel the exciting field of this compound research.

References

A Comparative Guide to the Structure-Activity Relationships of Ambiguine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ambiguine alkaloids, a fascinating class of indole alkaloids isolated from cyanobacteria.[1] With a diverse range of biological activities, including antibacterial, antifungal, and anticancer properties, ambiguines represent a promising scaffold for the development of novel therapeutics. This document moves beyond a simple recitation of facts to offer a critical comparison of this compound analogs, elucidating the structural nuances that govern their bioactivity. Experimental data from peer-reviewed literature is presented to support these relationships, providing a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery.

The this compound Scaffold: A Platform for Diverse Bioactivity

Ambiguines are a subgroup of the larger hapalindole family of alkaloids and are characterized by a complex, polycyclic core.[2] They can be broadly classified into tetracyclic and pentacyclic structures. The tetracyclic ambiguines share a common core with the hapalindoles but are distinguished by the presence of a reverse-prenyl group at the C2 position of the indole ring.[3] The pentacyclic ambiguines possess an additional seven-membered ring, which can be variously functionalized with epoxides, diols, or other moieties.[3] Key structural features that are frequently modulated in SAR studies include the isonitrile group, chlorine substituents, and the stereochemistry of the multiple chiral centers.[4][5]

dot

Caption: General chemical scaffold of this compound alkaloids.

Comparative Analysis of Antibacterial Activity

The antibacterial properties of ambiguines have been a primary focus of research, with significant activity observed against various pathogens, including Mycobacterium tuberculosis and Bacillus anthracis.[6] The isonitrile functional group is a crucial determinant of this activity.

The Essential Role of the Isonitrile Group

The isonitrile moiety is a recurring feature among the bioactive ambiguines. Its replacement often leads to a significant reduction or complete loss of antibacterial potency. This suggests that the isonitrile group is directly involved in the mechanism of action, possibly through interaction with a specific molecular target within the bacterial cell.

Influence of Chlorination

Chlorination at position C-13 of the cyclohexene ring generally enhances antibacterial activity. A comparative study of this compound isonitriles demonstrated that chlorinated derivatives often exhibit lower Minimum Inhibitory Concentrations (MICs) against M. tuberculosis compared to their non-chlorinated counterparts.[6]

Impact of the Reverse-Prenyl Group and Cyclization

The presence of the reverse-prenyl group at C-2 of the indole ring is a defining feature of ambiguines and is important for their bioactivity.[3] Further cyclization of this group to form the pentacyclic core, as seen in many this compound isonitriles, can modulate the antibacterial spectrum and potency. The specific nature of the seven-membered ring, including the presence of hydroxyl or ketone functionalities, can fine-tune the activity against different bacterial strains.

Table 1: Comparative Antibacterial Activity of this compound Isonitriles

CompoundModificationsMIC (µM) vs M. tuberculosisMIC (µM) vs B. anthracisReference
This compound A isonitrile Tetracyclic, Chlorinated13.01.0[6]
This compound K isonitrile Pentacyclic, Chlorinated6.612.5[6]
This compound M isonitrile Pentacyclic, Chlorinated7.525.0[6]
Hapalindole G Tetracyclic, Non-chlorinated6.8>128[6]

dot

References

ambiguine G vs ambiguine P synthetic route comparison

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Total Synthesis of Ambiguine G and this compound P

For Researchers, Scientists, and Drug Development Professionals

The this compound alkaloids, a fascinating subclass of the hapalindole family of natural products, have captivated synthetic chemists for decades.[1][2] Isolated from cyanobacteria, these structurally complex indole terpenoids feature a dense pentacyclic scaffold, often including a challenging seven-membered ring and multiple stereocenters.[1][3][4] Their significant biological activities, ranging from antifungal to cytotoxic, further fuel the drive to develop efficient and elegant synthetic routes.[5][6]

This guide provides a detailed, comparative analysis of the synthetic strategies employed to conquer two prominent members of this family: the chlorinated (+)-Ambiguine G and the non-chlorinated (−)-Ambiguine P. We will delve into the key chemical transformations, strategic decisions, and overall efficiency of the routes developed by leading research groups, offering insights into the art and science of complex natural product synthesis.

The Synthetic Challenge of the this compound Core

The core structure of the pentacyclic ambiguines presents several formidable challenges for total synthesis:

  • A Fused 6-5-6-7-6 Pentacyclic System: The construction of the characteristic seven-membered ring fused to the indole core is a significant hurdle.[1]

  • Multiple Stereocenters: Ambiguines possess numerous stereocenters, demanding high levels of stereocontrol throughout the synthesis.[3]

  • Quaternary Carbon Centers: The presence of congested quaternary carbons, such as the C12 position, requires specialized synthetic methods for their construction.[1]

  • Late-Stage Functionalization: The introduction of sensitive functional groups, such as the isonitrile and various oxidation patterns, often needs to occur late in the synthetic sequence.[1]

I. Total Synthesis of (+)-Ambiguine G: A Convergent [4+3] Cycloaddition Strategy

The first and only total synthesis of the chlorinated pentacyclic alkaloid (+)-Ambiguine G was reported by Rawal and coworkers.[7][8] Their approach is a testament to the power of convergent synthesis, culminating in a concise 10-step route from commercially available (S)-carvone oxide.[7][8][9]

The retrosynthetic analysis hinged on a pivotal [4+3] cycloaddition to rapidly assemble the core skeleton.[8][10] This strategy required the efficient and diastereoselective preparation of two key fragments: a functionalized six-membered chloro ketone and an alkoxy diene derived from indole.

Key Features of the (+)-Ambiguine G Synthesis:
  • Early-Stage Chlorination: To circumvent potential side reactions and rearrangements in later stages, the chlorine atom at C13 was installed early in the synthesis.[8][10] This was achieved via a stereoinvertive deoxychlorination of a hydroxy ketone precursor derived from (S)-carvone oxide.[5]

  • Pivotal [4+3] Cycloaddition: The signature cyclohepta[b]indole motif was constructed through a formal [4+3] cycloaddition reaction. This key step conjoins the two major fragments of the molecule in a highly efficient manner, demonstrating the effectiveness of using an alkoxy diene for this transformation.[8][10][11]

  • Unprecedented One-Pot Sequence: A novel one-pot reduction-elimination-oxidation sequence was developed to transform a key enone intermediate into an advanced hydroxylated-diene. This sequence involves a DIBAL reduction, an Et₂AlCl-mediated elimination, and a highly efficient, diastereoselective oxidation of an intermediate indole anion with molecular oxygen.[8][10]

  • Late-Stage Nitrile Installation: The isonitrile group, a common feature in ambiguines, was introduced in the final steps of the synthesis via a palladium-catalyzed coupling reaction.[5][8]

Synthetic Pathway of (+)-Ambiguine G

This compound G Synthesis cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Core Assembly & Elaboration S-Carvone Oxide S-Carvone Oxide Chloro Ketone (17) Chloro Ketone (17) S-Carvone Oxide->Chloro Ketone (17) Multiple Steps (Alkoxide-directed vinylation, deoxychlorination) Cycloadduct (20) Cycloadduct (20) Chloro Ketone (17)->Cycloadduct (20) [4+3] Cycloaddition Indole Derivative Indole Derivative Alkoxy Diene Alkoxy Diene Indole Derivative->Alkoxy Diene Preparation Alkoxy Diene->Cycloadduct (20) Enone (10) Enone (10) Cycloadduct (20)->Enone (10) Friedel-Crafts Annulation & Oxidation (DDQ) Hydroxy Diene (23) Hydroxy Diene (23) Enone (10)->Hydroxy Diene (23) One-pot: 1. DIBAL 2. Et2AlCl 3. KHMDS, O2 Ambigine G Ambigine G Hydroxy Diene (23)->Ambigine G Late-stage Functionalization (Nitrile installation, Removal of OH) caption Key steps in the convergent synthesis of (+)-Ambiguine G.

Caption: Key steps in the convergent synthesis of (+)-Ambiguine G.

II. Total Synthesis of (−)-Ambiguine P: A Tale of Three Strategies

The synthesis of (−)-Ambiguine P has been approached from several distinct strategic viewpoints, highlighting the versatility of modern synthetic chemistry. We will compare three prominent syntheses from the Sarpong, Rawal, and Li groups.

A. Sarpong's Linear Synthesis via Sequential Indole Functionalization

The first total synthesis of a pentacyclic this compound was achieved by Sarpong and coworkers.[1] Their 20-step synthesis is characterized by a linear sequence that builds complexity step-by-step on an indole core.[1]

Key Features of Sarpong's Synthesis:
  • Sequential Alkylations: The synthesis commences with the coupling of indole and (S)-carvone, followed by sequential functionalization at the C3, C2, and C4 positions of the indole nucleus.[1]

  • Nicholas Reaction: The crucial seven-membered ring is forged using an intramolecular Nicholas reaction. This cobalt-mediated reaction facilitates the challenging C2 alkylation of the indole.[1][12]

  • Amide-Directed Functionalization: A key challenge, the diastereoselective installation of the C12 quaternary center, was overcome by using a primary amide as a directing group.[1]

  • Late-Stage Oxidations: The final steps involve the conversion of an amide to the isonitrile and an allylic oxidation with selenium dioxide to install the tertiary alcohol, albeit with low diastereoselectivity.[1]

B. Rawal's Biomimetic [4+3] Cycloaddition Approach

Similar to their strategy for this compound G, Rawal's group developed a concise synthesis of (−)-Ambiguine P inspired by a formal [4+3] cycloaddition.[11] This route rapidly assembles the core structure.

Key Features of Rawal's Synthesis:
  • Rapid Core Construction: The key strategic element is the construction of the cyclohepta[b]indole core via a reaction between an indole-stabilized carbocation and a diene.[11]

  • Friedel-Crafts Cyclization: After the formation of the tetracyclic intermediate, the final pentacyclic ring system is closed using a Friedel-Crafts reaction.[11][13]

  • Electrophilic Bromination/Sₙ1' Displacement: A noteworthy transformation is the installation of the C15 tertiary hydroxyl group. This was achieved through an NBS-mediated bromination in the presence of water, proceeding via an electrophilic bromination followed by an Sₙ1' displacement.[11]

C. Li's Bio-inspired Cascade Reaction

The most concise synthesis of this compound P to date was reported by Li and coworkers, who achieved the target in a remarkable six steps.[2][14] Their strategy is inspired by the proposed biosynthesis of hapalindole-type alkaloids.

Key Features of Li's Synthesis:
  • Altered Biosynthetic Pathway: While bio-inspired, the synthesis strategically deviates from the natural pathway. It starts with a tricyclic indolenine derivative that already contains a seven-membered ring, which is prepared via a Fischer indole synthesis.[2]

  • Cope/Prins/Friedel-Crafts Cascade: The centerpiece of this synthesis is a stunning cascade reaction. A Cope rearrangement, followed by a Prins cyclization and a Friedel-Crafts reaction, efficiently constructs the entire pentacyclic scaffold of this compound P in a single step from a relatively simple precursor.[2][14]

  • Late-Stage Oxidation: The final steps involve elevating the oxidation state of the molecule through chlorination and hydroxylation to furnish the natural product.[2][14]

Synthetic Pathways of (−)-Ambiguine P

This compound P Syntheses cluster_sarpong Sarpong's Linear Approach cluster_rawal Rawal's Convergent Approach cluster_li Li's Cascade Approach s_start Indole & Carvone s_mid1 Sequential Alkylations s_start->s_mid1 s_mid2 Nicholas Reaction (7-membered ring) s_mid1->s_mid2 s_mid3 Pentacyclic Isonitrile s_mid2->s_mid3 s_end This compound P s_mid3->s_end r_start Indole & Diene Fragments r_mid1 [4+3] Cycloaddition (core assembly) r_start->r_mid1 r_mid2 Friedel-Crafts Cyclization r_mid1->r_mid2 r_mid3 Late-stage Oxidation r_mid2->r_mid3 r_end This compound P r_mid3->r_end l_start Tricyclic Indolenine l_mid Cope/Prins/Friedel-Crafts Cascade l_start->l_mid l_end This compound P l_mid->l_end caption Contrasting synthetic strategies for this compound P.

Caption: Contrasting synthetic strategies for this compound P.

III. Head-to-Head Comparison: this compound G vs. This compound P Syntheses

Feature(+)-Ambiguine G (Rawal)(−)-Ambiguine P (Sarpong)(−)-Ambiguine P (Rawal)(−)-Ambiguine P (Li)
Total Steps 10 steps[7][8]20 steps[1]Concise, steps not explicitly numbered[11]6 steps[2]
Strategy ConvergentLinearConvergentBiomimetic Cascade
Starting Materials (S)-carvone oxide, Indole derivative[8]Indole, (S)-carvone[1]Indole derivative, Diene[11]2,2-dimethylcycloheptanone[2]
Key Reaction [4+3] Cycloaddition[8]Nicholas Reaction[1][4+3] Cycloaddition[11]Cope/Prins/F-C Cascade[2]
7-Membered Ring [4+3] Cycloaddition[8]Nicholas Reaction[1][4+3] Cycloaddition[11]Present in starting material[2]
Stereocontrol High diastereoselectivity in key steps[8][10]Amide-directed C12 functionalization; low d.r. in final oxidation[1]Key bromination/Sₙ1' sequence[11]Not explicitly detailed
Key Innovation One-pot reduction-elimination-oxidation sequence[8]First synthesis of a pentacyclic this compound; amide-directed alkylation[1]Rapid assembly of pentacyclic core[11]Extremely concise route via strategic cascade reaction[2]

IV. Experimental Protocols

Key Protocol: Rawal's One-Pot Reduction-Elimination-Oxidation for this compound G Synthesis[8][10]

This procedure transforms the enone intermediate 10 to the pivotal hydroxy diene 23 .

  • Reduction: To a solution of enone 10 in toluene at -78 °C, DIBAL-H (1.0 M in hexanes) is added dropwise. The reaction is stirred for 30 minutes.

  • Elimination: Diethylaluminum chloride (Et₂AlCl, 1.0 M in hexanes) is added, and the mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Deprotonation & Oxidation: The reaction is cooled to -78 °C, and KHMDS (0.5 M in toluene) is added, followed by trimethyl phosphite (P(OMe)₃). The flask is evacuated and backfilled with air (via a balloon), and the mixture is stirred vigorously for 2 hours while warming to room temperature.

  • Workup: The reaction is quenched with saturated aqueous Rochelle's salt and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to afford alcohol 23 .

This protocol is a representative example based on published procedures and should be adapted and optimized for specific laboratory conditions.

Key Protocol: Li's Cope/Prins/Friedel-Crafts Cascade for this compound P Synthesis[2]

This procedure constructs the pentacyclic core of this compound P in a single operation.

  • Reaction Setup: To a solution of the tricyclic indolenine precursor and a geraniol-derived partner in dichloroethane (DCE), Sc(OTf)₃ is added at room temperature.

  • Cascade Reaction: The reaction mixture is heated to the specified temperature (e.g., 150 °C) and stirred for the required time. The progress of the cascade is monitored by TLC.

  • Workup: Upon completion, the reaction is cooled to room temperature, quenched, and extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield the pentacyclic product.

This protocol is a representative example based on published procedures and should be adapted and optimized for specific laboratory conditions.

V. Conclusion

The total syntheses of this compound G and P beautifully illustrate the evolution and diversity of strategies in modern organic chemistry. The convergent, cycloaddition-based approaches developed by Rawal and coworkers for both molecules highlight a powerful method for rapidly assembling complex cores. In contrast, Sarpong's linear synthesis of this compound P, while longer, provided the crucial first entry into this pentacyclic subclass and elegantly solved the challenge of installing a difficult quaternary center. Finally, the remarkably concise, cascade-based synthesis by Li's group represents a pinnacle of efficiency, demonstrating how a deep understanding of reaction mechanisms and biosynthetic pathways can lead to exceptionally elegant solutions.

For researchers in drug development, these varied synthetic routes offer a valuable toolbox. The convergent and cascade strategies are particularly attractive for producing analogs for structure-activity relationship (SAR) studies, as they allow for modularity and rapid access to the core scaffold. The continued innovation in the synthesis of ambiguines and other hapalindole alkaloids will undoubtedly pave the way for a deeper exploration of their therapeutic potential.

References

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling Ambiguine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the exploration of novel compounds like the Ambiguine family of indole alkaloids offers exciting therapeutic potential. However, this potential is intrinsically linked to potent biological activity, including significant cytotoxicity.[1] A robust safety protocol is not merely a procedural formality; it is the bedrock of innovative and responsible science.

This guide provides a comprehensive, risk-based framework for handling this compound alkaloids. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, empowering your team to build a culture of intrinsic safety and trust in your protocols. As there is no standardized occupational exposure limit for most research compounds, our guiding principle is to minimize exposure to levels that are "as low as reasonably achievable" (ALARA).[2]

Hazard Analysis: Understanding the Risk

This compound alkaloids are classified as cytotoxic compounds, meaning they are toxic to living cells.[1][3] The primary risks to laboratory personnel arise from the compound's inherent toxicity combined with the potential for exposure through inhalation of aerosolized powder, direct skin absorption, or accidental ingestion.[4] Many cytotoxic drugs are known or suspected carcinogens, mutagens, or reproductive toxins, necessitating stringent handling precautions.[5][6]

Given these properties, all this compound compounds, particularly in their potent, powdered form, must be handled as hazardous substances.[7]

The Core Directive: Engineering Controls as Primary Protection

Personal protective equipment (PPE) is the final barrier between a researcher and a potent compound. The primary method of containment should always be robust engineering controls designed to minimize the escape of the hazardous substance into the work environment.[8]

  • Primary Containment: All weighing and handling of powdered this compound must occur within a certified containment device.[9]

    • For milligram to gram scale: A Class II Biological Safety Cabinet (BSC) or a powder containment hood (also known as a balance enclosure) with HEPA-filtered exhaust is mandatory.[4][10]

    • For larger quantities or highly repetitive tasks: The use of a flexible glove bag or a rigid glove box isolator provides a higher level of containment and should be implemented.[11][12]

  • Ventilation: The laboratory should be designed with single-pass airflow, preventing the recirculation of contaminated air. The handling area must be maintained under negative pressure relative to adjacent spaces to ensure any potential contaminants are drawn away from common areas.[9]

Personal Protective Equipment (PPE): Your Final Line of Defense

While engineering controls are paramount, a specific PPE ensemble is required for all activities involving this compound alkaloids. This protocol is a self-validating system; any breach in PPE integrity necessitates an immediate cessation of work and a review of the procedure.

PPE ComponentSpecification & Rationale
Gloves Double Gloving Required. Use powder-free, chemotherapy-rated nitrile gloves. The outer glove should have an extended cuff that covers the gown sleeve. Causality: A double layer of gloves significantly reduces permeability.[4] Gloves must be changed every hour or immediately if torn, punctured, or known contamination occurs.[4]
Gown Disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Must have long sleeves and tight-fitting elastic or knit cuffs. Causality: Protects against splashes and aerosol contamination of personal clothing and skin. The back-closing design minimizes the risk of frontal contamination.[13]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement inside a BSC. If there is any risk of splashes or aerosols (e.g., working on an open bench, which is not recommended), a full plastic face shield or splash goggles must be worn.[4] Causality: Protects mucous membranes of the eyes from contact with cytotoxic particles.
Respiratory If not using a BSC or isolator: A respirator with a high-efficiency filter, preferably a Powered Air-Purifying Respirator (PAPR), is essential.[4] Causality: Protects against the inhalation of fine, potent powders which is a primary route of exposure.[4]
Footwear Closed-toe shoes are mandatory. Disposable shoe covers should be worn in the designated handling area and removed upon exiting. Causality: Prevents the tracking of contaminants out of the designated work zone.
Operational Protocol: A Step-by-Step Guide

Procedural discipline is critical to ensuring safety. The following workflows for donning and doffing PPE are designed to prevent cross-contamination.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Shoe Covers don2 2. Inner Gloves don1->don2 don3 3. Gown don2->don3 don4 4. Outer Gloves (over cuffs) don3->don4 don5 5. Face/Eye Protection don4->don5 doff1 1. Shoe Covers doff2 2. Outer Gloves (turn inside out) doff1->doff2 doff3 3. Gown (roll away from body) doff2->doff3 doff4 4. Face/Eye Protection doff3->doff4 doff5 5. Inner Gloves (turn inside out) doff4->doff5

Caption: Sequential workflow for donning and doffing PPE to minimize cross-contamination.

Handling Protocol:

  • Preparation: Designate the work area with "Cytotoxic Agent Handling Area" signage.[4] Assemble all necessary equipment and reagents before bringing the this compound container into the BSC.

  • Weighing: If possible, use a disposable weigh boat or paper. Handle the powder gently to avoid aerosolization.

  • Post-Handling: After handling, decontaminate all surfaces within the BSC. Carefully wipe down the exterior of all equipment before removing it from the cabinet.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after doffing all PPE.[14]

Decontamination and Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be segregated and disposed of according to strict regulations.[3][15] Failure to do so poses a significant risk to support staff and the environment.[15]

Waste Segregation and Disposal:

  • Sharps: All contaminated needles, syringes, and scalpels must be placed directly into a rigid, puncture-resistant, purple-lidded sharps container clearly labeled "Cytotoxic Waste".[5]

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers), vials, and contaminated lab supplies (e.g., weigh boats, pipette tips) must be placed in a designated, leak-proof waste container lined with a thick (e.g., 4mm) plastic bag.[15] This container must be clearly labeled with the cytotoxic symbol.[3][15]

  • Liquid Waste: Unused stock solutions of this compound should be disposed of as hazardous chemical waste.[16] Consult your institution's Environmental Health & Safety (EHS) office for specific guidance on deactivating dilute solutions, as some may be treatable with sodium hypochlorite, while others require incineration.[16]

Disposal Pathway

Waste_Disposal cluster_generation Point of Generation (BSC/Hood) cluster_containers Segregated Waste Containers sharps Sharps (Needles, Scalpels) sharps_bin Purple-Lidded Sharps Container sharps->sharps_bin solids Solid Waste (Gloves, Gown, Vials) solid_bin Labeled Cytotoxic Waste Bin solids->solid_bin liquids Liquid Waste (Solutions) liquid_cont Hazardous Chemical Waste Bottle liquids->liquid_cont disposal Licensed Hazardous Waste Carrier sharps_bin->disposal Scheduled Pickup solid_bin->disposal Scheduled Pickup liquid_cont->disposal Scheduled Pickup incineration High-Temperature Incineration disposal->incineration Secure Transport

Caption: Segregation and disposal pathway for all this compound-contaminated materials.

All cytotoxic waste must be collected by a licensed hazardous waste carrier and ultimately destroyed via high-temperature incineration.[3][5] Records of waste movements must be maintained for a minimum of three years to ensure compliance.[3]

By integrating these engineering controls, personal protective equipment standards, and rigorous operational and disposal protocols, your laboratory can confidently and safely advance the vital work of drug discovery.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.